2-Sulfobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRRFPMMJQXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22895-07-4 (di-ammonium salt), 6939-89-5 (mono-ammonium salt) | |
| Record name | 2-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6060894 | |
| Record name | Benzoic acid, 2-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-25-7, 30553-06-1 | |
| Record name | 2-Sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030553061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulphobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-SULFOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9W37198EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Sulfobenzoic Acid: Structure, Properties, and Applications
Introduction
2-Sulfobenzoic acid, identified by the CAS Number 632-25-7, is an aromatic organic compound of significant interest to the scientific community.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group and a sulfonic acid group at ortho positions.[1] This unique arrangement of two acidic functional groups imparts distinct physicochemical properties, making it a versatile building block and intermediate in numerous applications, ranging from the synthesis of pharmaceuticals and dyes to its use in material science and biochemical research.[1][2][3] This guide provides a comprehensive overview of this compound, delving into its chemical structure, properties, synthesis, reactivity, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
The molecular architecture of this compound is fundamental to its chemical behavior. The molecule consists of a central benzene ring with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) attached to adjacent carbon atoms (positions 1 and 2).[1] This ortho-substitution pattern creates steric and electronic effects that influence its reactivity and acidity.
Systematic and Common Names:
-
IUPAC Name: this compound[4]
-
Common Synonyms: o-Sulfobenzoic acid, ortho-sulfobenzoic acid, 2-Carboxybenzenesulfonic acid, o-Carboxybenzenesulfonic acid[4][5]
Chemical Identifiers:
-
Molecular Formula: C₇H₆O₅S[4]
-
SMILES: C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O[4]
-
InChI Key: ZMPRRFPMMJQXPP-UHFFFAOYSA-N[4]
Physicochemical Properties
This compound is typically a white, crystalline solid or powder.[1] The presence of both the highly polar sulfonic acid group and the carboxylic acid group makes the compound readily soluble in water and other polar solvents like alcohol, while it is insoluble in nonpolar solvents such as ether.[1][2][6] This high water solubility is a key characteristic leveraged in many of its applications.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 202.19 g/mol | [3][4] |
| Appearance | White crystalline solid/needles | [1][6] |
| Melting Point | Approx. 136-142 °C | [2][7][8] |
| Density | Approx. 1.62 - 1.763 g/cm³ | [2][8] |
| Water Solubility | 2.47 M (Highly soluble) | [1][3] |
| pKa | -1.12 ± 0.15 (Predicted for -SO₃H) | [1] |
The acidity of this compound is a defining feature. The sulfonic acid group is a strong acid, comparable to sulfuric acid, while the carboxylic acid group is a weaker acid. This dual acidity allows it to act as a dibasic acid and a buffering agent in various chemical systems.[3]
Synthesis and Reactivity
Synthesis Pathway
The most common laboratory and industrial synthesis of this compound is achieved through the direct sulfonation of benzoic acid.[2] This is an electrophilic aromatic substitution reaction where fuming sulfuric acid (sulfur trioxide in sulfuric acid) acts as the sulfonating agent.
-
Causality of Experimental Choice: Benzoic acid is an inexpensive and readily available starting material. The carboxyl group is a deactivating, meta-directing group; however, under forcing conditions with a strong sulfonating agent, ortho- and para-substitution can be achieved. The ortho-isomer is then separated from the product mixture.
Caption: Synthesis of this compound via Electrophilic Sulfonation.
Key Reactivity
The reactivity of this compound is dominated by its two functional groups. It can undergo reactions typical of both carboxylic acids (e.g., esterification, amide formation) and sulfonic acids.
A particularly important reaction is its intramolecular dehydration (cyclodehydration) upon heating, often in the presence of a dehydrating agent, to form This compound cyclic anhydride .[9] This anhydride is a highly reactive and valuable intermediate in its own right, used extensively in organic synthesis and for derivatization.[9][10][11]
Core Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool for scientists.
-
Pharmaceutical Synthesis: Sulfur-containing functional groups are present in a wide array of FDA-approved drugs.[12][13] this compound and its derivatives serve as key intermediates in the synthesis of complex pharmaceutical compounds, particularly sulfonamides, which are a cornerstone of many therapeutic agents.[1][9] Its structure provides a scaffold for building molecules with specific biological activities.
-
Organic Synthesis and Dyes: It is a precursor for the manufacture of sulfonaphthalein indicators, such as Phenol red and Bromocresol green, which are widely used for pH measurements in laboratory settings.[1][6][14] Its cyclic anhydride is a powerful reagent for introducing the o-sulfobenzoyl group into other molecules.[9]
-
Biochemical Research and Assays: The cyclic anhydride of this compound has been used as a chemical probe in biochemical studies. For instance, it has been shown to inactivate pancreatic lipase, providing insights into the enzyme's active site.[15] The compound and its derivatives are also employed in various biochemical assays and as reagents for histological staining, enhancing the visibility of cellular structures.[16]
-
Material Science and Industrial Applications: Researchers are exploring the use of this compound as a building block for functional materials and polymers due to its ability to influence solubility and self-assembly properties.[3][17] It also finds use as a pH regulator and corrosion inhibitor in industrial processes.[1]
Experimental Protocol: Synthesis of this compound Cyclic Anhydride
This protocol describes a representative method for the synthesis of this compound cyclic anhydride, a key derivative. The procedure is based on the cyclodehydration of this compound.[9]
Principle: The removal of one molecule of water from this compound via heating, often with a dehydrating agent, results in the formation of a stable five-membered cyclic anhydride ring. This self-validating system is confirmed by the change in physical properties (melting point, solubility) and can be verified using spectroscopic methods like IR (disappearance of broad O-H stretch, appearance of characteristic anhydride C=O stretches) and NMR.
Materials:
-
This compound
-
Dehydrating agent (e.g., acetic anhydride or thionyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, place 1 mole equivalent of this compound.
-
Addition of Dehydrating Agent: Under a fume hood, cautiously add an excess (e.g., 1.5-2.0 mole equivalents) of the dehydrating agent (e.g., acetic anhydride).
-
Heating and Reflux: Attach a reflux condenser and gently heat the mixture using a heating mantle. The temperature should be sufficient to initiate and sustain the reaction, typically refluxing for 1-2 hours. The progress can be monitored by observing the dissolution of the starting material.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound cyclic anhydride, will often crystallize out of the solution. If an excess volatile reagent like thionyl chloride was used, it may first be removed by distillation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a suitable non-polar solvent (e.g., cold ether) to remove any unreacted starting material or byproducts.
-
Drying and Characterization: Dry the purified white crystalline product. Confirm its identity and purity by measuring its melting point (approx. 116 °C for the pure anhydride) and using spectroscopic techniques (IR, NMR).[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy this compound | 632-25-7 [smolecule.com]
- 4. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | 632-25-7 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Sulfobenzoic anhydride 81-08-3 wiki [guidechem.com]
- 10. This compound cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 11. CAS 81-08-3: this compound cyclic anhydride [cymitquimica.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. This compound cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Page loading... [guidechem.com]
2-Sulfobenzoic acid CAS number and IUPAC name
An In-Depth Technical Guide to 2-Sulfobenzoic Acid for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 632-25-7), a bifunctional organic compound of significant interest to researchers, chemists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, synthesis, and purification methodologies. It further explores its diverse applications, ranging from a precursor in dye and pharmaceutical synthesis to a functional reagent in environmental remediation and advanced analytical chemistry. A core emphasis is placed on the causality behind experimental protocols and adherence to rigorous safety and handling standards, ensuring both scientific integrity and operational safety.
Introduction: The Scientific Merit of a Bifunctional Aromatic
This compound, a sulfonated derivative of benzoic acid, represents a class of aromatic compounds whose utility is defined by the interplay of its two distinct functional groups: the carboxylic acid (-COOH) and the sulfonic acid (-SO3H). The ortho-positioning of these groups creates unique steric and electronic effects that govern its reactivity and application. The sulfonic acid group, being strongly acidic and highly polar, imparts significant water solubility, a property leveraged in many of its industrial applications.[1][2] The carboxylic acid group provides a versatile handle for a wide array of organic transformations. This dual functionality makes this compound a valuable building block in the synthesis of more complex molecules and functional materials.[3] Its role extends from the synthesis of sulfonaphthalein indicators and dyes to its use as a precursor for pharmaceutical intermediates and a corrosion inhibitor.[2][4] In the context of drug development, sulfur-containing scaffolds are integral to a vast number of FDA-approved drugs, and understanding precursors like this compound is fundamental to the innovation of new therapeutic agents.[5]
Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its effective application in a research setting.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][6][7] |
| CAS Number | 632-25-7 | [2][6][7] |
| Molecular Formula | C₇H₆O₅S | [2][4][7][8] |
| Molecular Weight | 202.18 g/mol | [2][4] |
| Synonyms | o-Sulfobenzoic acid, 2-Carboxybenzenesulfonic acid | [2][7][9] |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Appearance | White crystalline solid / White needles | [2][4] |
| Melting Point | 136 °C (anhydrous) | [1] |
| Boiling Point | 301 °C | [1] |
| Solubility | Soluble in water and alcohol; insoluble in ether | [2][9] |
| Acidity | The sulfonic acid group enhances water solubility and overall acidity | [1][3] |
Synthesis and Purification: A Protocol-Driven Approach
The primary route for synthesizing this compound is through the electrophilic aromatic substitution of benzoic acid.[1] This process leverages the directing effects of the carboxyl group and the strength of the sulfonating agent.
General Synthesis Pathway: Sulfonation of Benzoic Acid
The synthesis involves the direct sulfonation of benzoic acid, typically using fuming sulfuric acid (oleum). The carboxylic acid group is a meta-directing deactivator; however, under forcing conditions, ortho- and para-substitution can occur. The separation of isomers is a critical aspect of the post-reaction workup.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative method and must be performed within a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize SO₃ fumes).
-
Reactant Charging: In the flask, place benzoic acid. In the dropping funnel, carefully charge fuming sulfuric acid (oleum, 20% SO₃). Causality: Oleum is used as the sulfonating agent because it contains an excess of SO₃, the active electrophile, which is necessary to sulfonate the deactivated benzoic acid ring.
-
Sulfonation: Cool the flask in an ice bath. Slowly add the oleum to the stirred benzoic acid over a period of 1-2 hours, maintaining the internal temperature below 10°C. Causality: The slow, cooled addition is critical to control the highly exothermic reaction and to minimize charring and the formation of undesired byproducts.
-
Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Causality: Heating provides the necessary activation energy to overcome the deactivation of the ring by the carboxyl group and drive the reaction to completion.
-
Workup and Isolation: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This quenching step hydrolyzes any remaining anhydride intermediates and precipitates the less soluble sulfonic acid product by diluting the highly polar sulfuric acid medium.
-
Product Collection: The precipitated white solid is collected by vacuum filtration and washed with several portions of cold water to remove residual sulfuric acid. The resulting solid is the crude this compound.
Purification Protocol: Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely.[2] Causality: Water is an effective solvent for recrystallization due to the high solubility of this compound at elevated temperatures and its significantly lower solubility at cooler temperatures, allowing for high recovery.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white needles by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.[2]
Applications in Research and Drug Development
The utility of this compound and its anhydride derivative is extensive and spans multiple scientific disciplines.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[4][10] The presence of sulfur is a hallmark of many drug classes, including sulfonamides ("sulfa drugs"), and compounds like this compound are foundational starting materials.[5]
-
Dyes and Indicators: It is a well-established precursor for the manufacture of sulfonaphthalein indicators, where the sulfonic acid group enhances water solubility.[2]
-
Environmental Chemistry: The compound's ability to form complexes with metal ions makes it valuable in environmental remediation for the removal of heavy metals from wastewater.[1]
-
Analytical Derivatization: Its cyclic anhydride form is used as a derivatizing agent in mass spectrometry.[11][12] It reacts with hydroxyl, amino, or thiol groups to introduce a permanently charged sulfonic acid moiety, which enhances ionization efficiency and allows for improved detection and characterization of various analytes, including surfactants and phenols.[11][12]
-
Materials Science: The compound is explored for its ability to form supramolecular assemblies and functional materials through non-covalent interactions.[3]
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques. Spectroscopic data is available in public databases like PubChem, which includes:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern of the aromatic ring.[7][8]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the -COOH, -SO₃H, and C-S functional groups.[7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]
Safety, Handling, and Storage
Due to its corrosive nature, strict adherence to safety protocols is mandatory when working with this compound.[7][13]
Hazard Identification
-
GHS Classification: Causes severe skin burns and eye damage (H314).[7] It is also harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[7]
-
Primary Hazards: Corrosive.[13][14] Minimize dust generation and accumulation.[13]
Caption: A workflow for the safe handling of this compound.
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a chemical fume hood to control exposure to dust and vapors.[13] An eyewash station and safety shower must be readily accessible.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., nitrile or neoprene), and a lab coat.[13][14] For operations that may generate significant dust, respiratory protection may be required.[13]
-
Handling: Avoid breathing dust.[13] Minimize dust generation during transfer. Do not get in eyes, on skin, or on clothing.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[13][15] Keep the container tightly closed and protected from moisture.[13] The storage area should be designated for corrosive materials.[13]
-
First Aid:
-
Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[13]
-
Conclusion
This compound is a fundamentally important chemical with a broad spectrum of applications rooted in its unique bifunctional structure. Its high water solubility, strong acidity, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. For professionals in drug development, it serves as a valuable precursor in the synthesis of sulfur-containing therapeutic agents. A thorough understanding of its properties, synthesis, and, most critically, its handling requirements is essential for leveraging its full potential safely and effectively in the laboratory.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 632-25-7 [chemicalbook.com]
- 3. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 632-25-7 | AAA63225 | Biosynth [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
A Guide to the Laboratory-Scale Synthesis and Purification of 2-Sulfobenzoic Acid
This document provides an in-depth technical guide for the synthesis and purification of 2-sulfobenzoic acid, a versatile bifunctional aromatic compound. Intended for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety and purity verification.
Introduction: The Scientific Utility of this compound
This compound, also known as o-sulfobenzoic acid, is an organic compound featuring both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at ortho positions.[1][2] This unique structure imparts high water solubility and strong acidic properties, making it a valuable intermediate and building block in various chemical applications.[2][3][4] Its primary uses include the synthesis of dyes, particularly sulfonaphthalein indicators, and as a precursor in the creation of more complex molecules.[4][5]
This guide details a reliable laboratory-scale synthesis via the oxidation of o-toluenesulfonamide, a common and well-documented method. We will explore the mechanistic rationale for this transformation and provide a comprehensive protocol for purifying the final product to a high degree of purity suitable for further synthetic applications.
Synthesis of this compound via Oxidation
The conversion of o-toluenesulfonamide to this compound is a robust oxidation reaction. This process targets the methyl group on the aromatic ring, converting it to a carboxylic acid while leaving the sulfonamide group intact, which is then hydrolyzed to the sulfonic acid.
Principle of the Reaction
The chosen method employs potassium permanganate (KMnO₄) as a powerful oxidizing agent. In an alkaline medium, permanganate effectively oxidizes the alkyl side-chain of the aromatic ring to a carboxylate. The reaction is typically heated to ensure a reasonable rate. Following the oxidation, the intermediate salt is converted to the free acid by acidification. While other methods exist, such as oxidation with chromic acid or nitric acid, potassium permanganate is often preferred in a laboratory setting for its efficacy and relatively straightforward workup.[6][7][8]
The overall transformation proceeds in two main stages:
-
Oxidation: The methyl group of o-toluenesulfonamide is oxidized to a carboxylate group by potassium permanganate. This step also hydrolyzes the sulfonamide to a sulfonate.
-
Acidification: The resulting mixture, containing the potassium salt of this compound and manganese dioxide (a byproduct of the permanganate reduction), is treated with acid. This protonates the carboxylate and sulfonate groups to yield the desired product and dissolves the manganese dioxide.
Reagent and Equipment Overview
A summary of the essential reagents for this synthesis is provided in Table 1.
Table 1: Reagent Properties and Roles
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Hazards |
| o-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | Starting Material | Eye irritant, suspected carcinogen[9][10] |
| Potassium Permanganate | KMnO₄ | 158.03 | Oxidizing Agent | Strong oxidizer, skin burns, toxic to aquatic life[11][12][13] |
| Sodium Hydroxide | NaOH | 40.00 | Alkaline Medium | Causes severe skin burns and eye damage |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Acidification | Causes severe skin burns and eye damage |
| Sodium Sulfite | Na₂SO₃ | 126.04 | Reducing Agent (Workup) | Harmful if swallowed |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Experimental Workflow: Synthesis
The workflow for the synthesis of crude this compound is illustrated in the diagram below.
Caption: A flowchart of the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 1-liter three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 17.1 g (0.1 mol) of o-toluenesulfonamide, 8.0 g (0.2 mol) of sodium hydroxide, and 400 mL of water.
-
Initiation: Begin stirring and heat the mixture to 80-90°C using a heating mantle. The solid should dissolve to form a clear solution.
-
Oxidation: Separately, dissolve 31.6 g (0.2 mol) of potassium permanganate in 250 mL of warm water. Add this purple solution portion-wise or via the dropping funnel to the hot reaction mixture over approximately 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.
-
Causality Insight: A slow, controlled addition of the oxidant is critical. The oxidation is exothermic, and adding the KMnO₄ too quickly can lead to an uncontrolled, vigorous reaction. The alkaline conditions are necessary for the permanganate oxidation of the alkyl group.
-
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux. The reaction is complete when the characteristic purple color of the permanganate ion has been discharged, and a brown precipitate of manganese dioxide (MnO₂) has formed. This typically takes 2-4 hours.
-
Workup - Initial Filtration: Allow the mixture to cool to room temperature. Filter the brown slurry through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water to recover any occluded product.
-
Expert Tip: To facilitate filtration, a filter aid (e.g., Celite) can be added to the mixture before filtering. This prevents the fine MnO₂ particles from clogging the filter paper.
-
-
Workup - Acidification: Transfer the clear filtrate to a large beaker and cool it in an ice-water bath. While stirring vigorously, slowly and carefully add concentrated sulfuric acid until the solution is strongly acidic (pH < 2, check with litmus or pH paper).
-
Isolation of Crude Product: A white crystalline precipitate of this compound will form upon acidification.[14] Continue cooling in the ice bath for at least 30 minutes to maximize crystallization. Collect the crude product by vacuum filtration, wash the crystals with a small amount of ice-cold water, and allow them to air-dry.
Purification by Recrystallization
The crude product obtained from the synthesis will contain residual inorganic salts and potentially some unreacted starting material or byproducts. Recrystallization is an effective method for purifying solid organic compounds based on differences in their solubility.[15][16]
Principle of Purification
This compound is highly soluble in hot water but has significantly lower solubility in cold water.[3][4] This temperature-dependent solubility is the key to its purification by recrystallization from water.[4][16] Impurities, being present in smaller amounts, will either remain in the cold solution or be excluded from the crystal lattice as the desired compound slowly crystallizes upon cooling.
Experimental Workflow: Purification
The general workflow for the purification of this compound is depicted below.
Caption: A flowchart of the purification of this compound.
Step-by-Step Purification Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of deionized water and heat the mixture to boiling on a hot plate.
-
Saturated Solution Preparation: Continue adding small portions of boiling water until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution; using too much will significantly reduce the recovery yield.
-
Self-Validation: If any insoluble impurities are observed in the hot solution, a hot filtration step should be performed. This involves quickly filtering the hot solution through a pre-warmed funnel to remove the impurities before the solution cools and the product crystallizes.
-
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.
-
Isolation and Drying: Collect the purified white, needle-like crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the purified product to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a drying oven at a moderate temperature (e.g., 60-70°C).
Verification of Purity
The purity of the final product should be assessed to ensure it is suitable for its intended application.
-
Melting Point Determination: A sharp melting point close to the literature value is a strong indicator of high purity. The melting point of this compound is approximately 141°C.[5]
-
Spectroscopic Analysis: Techniques such as NMR (¹H and ¹³C) and IR spectroscopy can be used to confirm the chemical structure and identify any potential impurities.
Table 2: Expected Product Characteristics
| Property | Expected Value |
| Appearance | White crystalline solid/needles[4] |
| Melting Point | ~141°C[5] |
| Solubility | Soluble in water and alcohol; insoluble in ether[4] |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium Permanganate: A strong oxidizer.[11][13] Avoid contact with combustible materials.[12] It can cause severe skin burns and eye damage.[12][13]
-
o-Toluenesulfonamide: May cause eye irritation and is suspected of causing cancer.[9] Avoid dust inhalation.[10][17]
-
Strong Acids and Bases (H₂SO₄, NaOH): These are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.[12] Always add acid to water, never the other way around, during dilution.
Dispose of all chemical waste in accordance with institutional and local regulations. Aqueous waste containing manganese should be treated before disposal.
Conclusion
This guide presents a reliable and well-established method for the synthesis and purification of this compound on a laboratory scale. By understanding the chemical principles behind each step—from the controlled oxidation of o-toluenesulfonamide to the meticulous process of recrystallization—researchers can confidently produce high-purity material. Adherence to the detailed protocols and safety precautions outlined herein is paramount for achieving successful, safe, and reproducible results.
References
- 1. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 632-25-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. US2860162A - Process of oxidation - Google Patents [patents.google.com]
- 8. US3759936A - Oxidation of o-toluenesulfonamides by molecular oxygen - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. chemos.de [chemos.de]
- 14. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 15. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. chemicalbook.com [chemicalbook.com]
Spectroscopic data of 2-Sulfobenzoic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Sulfobenzoic Acid
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic data for this compound (C₇H₆O₅S), a key aromatic compound featuring both a carboxylic acid and a sulfonic acid group. For researchers, chemists, and professionals in drug development, a thorough understanding of its spectral signature is paramount for structural confirmation, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical profile of the molecule.
The Analytical Imperative: Why Spectroscopic Analysis is Crucial
This compound's structure, with its ortho-substituted aromatic ring, presents a unique electronic environment. The powerful electron-withdrawing nature of both the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups significantly influences the magnetic environments of the protons and carbons, as well as the vibrational frequencies of its bonds. Spectroscopic techniques provide an empirical fingerprint of this structure.
-
NMR Spectroscopy (¹H and ¹³C): Reveals the connectivity and chemical environment of every carbon and hydrogen atom, confirming the substitution pattern of the aromatic ring.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups (-COOH, -SO₃H, aromatic C-H, and C=C) through their characteristic vibrational modes.
-
Mass Spectrometry (MS): Determines the molecular weight and provides insight into the molecule's fragmentation patterns, further corroborating its identity.
This guide explains the causality behind the observed data, grounding the interpretation in established physicochemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The Choice of Solvent
The choice of a deuterated solvent is critical. Due to the presence of two acidic protons (-COOH and -SO₃H), a protic solvent like methanol-d₄ (CD₃OD) or water-d₂ (D₂O) would lead to rapid proton exchange, causing the signals for the acidic protons to broaden or disappear. Therefore, an aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It solubilizes the polar analyte and allows for the observation of the acidic protons, which typically appear as broad signals at a very low field.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a high signal-to-noise ratio.
Data Interpretation and Analysis
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene ring. The electron-withdrawing substituents deshield these protons, shifting their signals downfield (typically >7.5 ppm).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.0 - 8.2 | Doublet of doublets (dd) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |
| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |
| H-4 | ~7.6 - 7.8 | Triplet of doublets (td) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |
| H-5 | ~7.6 - 7.8 | Triplet of doublets (td) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |
| -COOH, -SO₃H | >10 (very broad) | Singlet (broad) | N/A |
| Note: Chemical shifts are predictive and can vary based on solvent and concentration. |
The proton at position 6 (ortho to the carboxylic acid) is typically the most downfield due to the combined anisotropic and inductive effects of the neighboring carbonyl and sulfonyl groups. The splitting patterns arise from coupling to adjacent protons (ortho coupling, ³J) and protons two bonds away (meta coupling, ⁴J).
Caption: Molecular structure with proton assignments.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: The Power of Proton Decoupling
¹³C NMR spectra are typically acquired using broadband proton decoupling. This technique irradiates all protons, collapsing the C-H coupling and resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum immensely and enhances the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (e.g., at 100 or 125 MHz).
-
Data Acquisition: Employ broadband proton decoupling. A sufficient number of scans and a suitable relaxation delay are required to obtain a quantitative spectrum.
Data Interpretation and Analysis
The ¹³C NMR spectrum will show seven distinct signals. The carbons directly attached to the electron-withdrawing groups are significantly deshielded and appear furthest downfield.[1]
| Carbon Assignment | Observed Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~168-172 |
| C-SO₃H | ~140-145 |
| C-COOH | ~133-136 |
| C-4 | ~132-134 |
| C-6 | ~131-133 |
| C-5 | ~129-131 |
| C-3 | ~128-130 |
| Note: Data derived from publicly available spectra and may vary slightly. |
The carbonyl carbon of the carboxylic acid is the most downfield signal. The two quaternary carbons (C-1 and C-2) are also significantly downfield due to being directly bonded to the electronegative substituents.
Caption: Molecular structure with carbon assignments.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Sample Preparation for Solids
For a solid, non-volatile compound like this compound, the potassium bromide (KBr) pellet method is a robust and common choice.[1] This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). This method produces high-quality spectra by minimizing scattering effects.
Experimental Protocol: FTIR (KBr Pellet)
-
Preparation: Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent disk.
-
Data Acquisition: Place the KBr disk in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample holder should be run first.
Data Interpretation and Analysis
The IR spectrum of this compound is dominated by absorptions from its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2500-3300 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |
| ~3050 | C-H stretch (aromatic) | Aromatic Ring | Medium |
| 1680-1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1580-1610 | C=C stretch | Aromatic Ring | Medium |
| 1340-1350 | S=O asymmetric stretch | Sulfonic Acid | Strong |
| 1150-1180 | S=O symmetric stretch | Sulfonic Acid | Strong |
| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |
| Reference ranges adapted from standard IR correlation charts.[2] |
The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. This often overlaps with the aromatic C-H stretches. The sharp, intense carbonyl (C=O) peak around 1700 cm⁻¹ is unambiguous. Finally, the two strong S=O stretching bands confirm the presence of the sulfonic acid group.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation data.
Expertise & Experience: Choosing the Right Ionization Mode
Given the acidic nature of this compound, negative-ion electrospray ionization (ESI-) is a highly effective technique. In solution, the molecule readily loses a proton to form the [M-H]⁻ anion. This "soft" ionization method minimizes fragmentation, ensuring the molecular ion is easily identified. For fragmentation studies, electron ionization (EI) can be used, although it may lead to extensive fragmentation and a weak or absent molecular ion peak.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of this compound in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Interpretation and Analysis
The molecular weight of this compound is 202.19 g/mol .
-
ESI-MS (Negative Mode): A prominent peak is expected at m/z 200.99 corresponding to the deprotonated molecule, [C₇H₅O₅S]⁻.
-
EI-MS Fragmentation: Electron ionization induces more energetic fragmentation. Publicly available data from the NIST Mass Spectrometry Data Center shows key fragment ions.[1]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 202 | [M]⁺ | Molecular Ion (may be weak or absent) |
| 184 | [M - H₂O]⁺ | Loss of water |
| 138 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 122 | [C₇H₆O₂]⁺ | Loss of sulfur trioxide (SO₃) |
| 94 | [C₆H₆O]⁺ | Subsequent loss of CO from m/z 122 |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];M [label="[M]⁺˙\nm/z 202", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F184 [label="[M - H₂O]⁺˙\nm/z 184"]; F138 [label="[M - SO₂]⁺˙\nm/z 138"]; F122 [label="[M - SO₃]⁺˙\nm/z 122", fillcolor="#34A853", fontcolor="#FFFFFF"]; F94 [label="[C₆H₆O]⁺˙\nm/z 94", fillcolor="#FBBC05", fontcolor="#202124"];
M -> F184 [label="- H₂O"]; M -> F138 [label="- SO₂"]; M -> F122 [label="- SO₃"]; F122 -> F94 [label="- CO"]; }
Caption: Proposed EI fragmentation pathway for this compound.
Integrated Analysis: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods.
-
MS confirms the mass (202.19 g/mol ) and the elemental formula (C₇H₆O₅S).
-
IR confirms the presence of key functional groups : -OH (broad), C=O, S=O, and an aromatic ring.
-
¹³C NMR confirms there are 7 unique carbon environments , including a carbonyl (~170 ppm) and six aromatic carbons.
-
¹H NMR confirms the presence of 4 aromatic protons on a disubstituted ring, with chemical shifts and splitting patterns consistent with an ortho-substitution pattern containing two strong electron-withdrawing groups.
Together, these data points unequivocally confirm the structure of this compound, providing a robust, self-validating analytical workflow.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1][3]
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.[3][4]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, appropriate protective gloves, and a lab coat.[3][5][6]
-
Handling: Avoid generating dust.[3] Keep the container tightly closed and store it in a cool, dry, well-ventilated area designated for corrosives.[3][5]
In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
References
- 1. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Sulfobenzoic acid, a bifunctional aromatic compound, presents a unique solubility profile critical to its application in organic synthesis, materials science, and pharmaceutical development. Its dual acidic functionalities—a highly polar sulfonic acid group and a moderately polar carboxylic acid group—dictate its interactions with various solvent systems. This technical guide provides an in-depth exploration of the theoretical and practical aspects of this compound's solubility in organic solvents. We delve into the molecular-level interactions that govern its dissolution, present available solubility data, and offer a detailed, field-proven protocol for its experimental determination using the robust shake-flask method. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
Introduction: The Duality of this compound
This compound (C₇H₆O₅S) is a white, crystalline solid distinguished by the presence of both a carboxylic acid and a sulfonic acid group on the same benzene ring, positioned ortho to each other.[1][2][3] This unique structure imparts significant polarity and strong acidic properties. The sulfonic acid group, in particular, enhances its water solubility far beyond that of its parent compound, benzoic acid.[1][4] Its applications are diverse, ranging from its use as an intermediate in the synthesis of dyes and pharmaceuticals to its role in environmental chemistry for the remediation of heavy metals.[1][4]
In the context of drug development and organic synthesis, understanding and controlling the solubility of this compound is paramount. Solubility dictates the choice of reaction media, influences purification strategies such as crystallization, and is a critical parameter in formulation science. This guide provides the necessary framework for navigating these challenges.
Key Physicochemical Properties:
The Science of Solubility: Theoretical Underpinnings
The solubility of a solute in a solvent is the result of a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[7][8] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.
For this compound, its solubility is dominated by its capacity for strong intermolecular interactions:
-
Hydrogen Bonding: The molecule possesses two hydrogen bond donor groups (-COOH and -SO₃H) and multiple acceptor oxygen atoms. This allows for extensive hydrogen bonding with protic and polar aprotic solvents like alcohols, water, and acetone.
-
Dipole-Dipole Interactions: The strong electronegativity of the oxygen atoms in both functional groups creates a significant molecular dipole, promoting dissolution in polar solvents.
-
Hydrophobic Interactions: The benzene ring constitutes a nonpolar region, which would favor interactions with nonpolar solvents. However, the overwhelming polarity of the two acidic groups drastically limits its solubility in nonpolar media like alkanes.
Therefore, this compound is readily soluble in polar organic solvents and water but is considered insoluble in nonpolar solvents like ether.[2][3] The powerful solvating effect of polar solvents, capable of forming strong hydrogen bonds, overcomes the energy of the crystal lattice of solid this compound.
Caption: Molecular interactions governing solubility.
Solubility Profile of this compound
Quantitative, publicly available solubility data for this compound across a wide range of organic solvents is notably scarce. Most sources provide qualitative descriptions. However, based on its chemical structure and the principles outlined above, a general solubility profile can be established.
To provide a practical reference, the table below includes qualitative data for this compound and quantitative data for the structurally related, but less polar, benzoic acid. The higher solubility of benzoic acid in less polar solvents and its lower solubility in highly polar solvents compared to this compound illustrates the profound impact of the sulfonic acid group.
| Solvent Class | Solvent Name | This compound Solubility | Benzoic Acid Solubility (Quantitative Data) | Reference |
| Alcohols | Methanol | Soluble | High (e.g., ~46 g/100g at 25°C) | [2],[9] |
| Ethanol | Soluble | High (e.g., ~45.6 g/100g at 25°C) | [2],[10] | |
| Ketones | Acetone | Soluble | High (e.g., ~54.5 g/100g at 25°C) | [1],[11] |
| Esters | Ethyl Acetate | Soluble | High (e.g., ~34.8 g/100g at 25°C) | [1],[10] |
| Ethers | Diethyl Ether | Insoluble | Moderate | [2][3] |
| Hydrocarbons | Cyclohexane | Insoluble | Low (e.g., ~2.2 g/100g at 25°C) | [2][3],[11] |
| Toluene | Insoluble | Moderate (e.g., ~11.5 g/100g at 25°C) | [2][3],[9] |
Note: Benzoic acid data is provided for comparative purposes to illustrate solubility trends. The temperature significantly affects solubility, with solubility generally increasing with temperature for these systems.[1][10]
Experimental Protocol: Determination of Equilibrium Solubility
For rigorous scientific and developmental work, experimental determination of solubility is essential. The Saturation Shake-Flask Method is the gold-standard technique, valued for its reliability in measuring thermodynamic (equilibrium) solubility.[12]
Principle
The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a prolonged period. This ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the equilibrium solubility.[12][13]
Causality Behind Experimental Choices
-
Using Excess Solute: This is critical to ensure that the solution becomes and remains saturated throughout the experiment. The presence of a solid phase is the definitive indicator of saturation.
-
Constant Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator is used to maintain a constant temperature (e.g., 25 °C or 37 °C) to ensure the data is reproducible and relevant to specific process conditions.[14]
-
Extended Equilibration Time: Reaching equilibrium is not instantaneous. A period of 24 to 72 hours is often required.[14][15] Samples are typically taken at multiple time points (e.g., 24h, 48h, 72h) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.[14]
-
Solid Phase Separation: It is crucial to completely separate the undissolved solid from the saturated solution before analysis. High-speed centrifugation or filtration through a fine-pored (e.g., 0.22 µm) syringe filter is used. This prevents solid particles from artificially inflating the measured concentration.[13][15]
-
Reliable Analytical Method: A validated, quantitative analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for accurately measuring the solute concentration in the filtrate. This method offers high sensitivity and specificity.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound (enough to ensure some remains undissolved) to a series of glass vials or flasks.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours.[14]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the clear supernatant and immediately filter it using a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm) into a clean vial.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Confirmation of Equilibrium: Repeat steps 4-6 at a later time point (e.g., 48 hours). If the calculated solubility is within an acceptable margin of error (e.g., <5%) of the 24-hour measurement, equilibrium can be considered achieved.
Caption: Experimental workflow for the shake-flask method.
Implications for Research and Drug Development
A thorough understanding of this compound's solubility is not merely an academic exercise; it has profound practical consequences:
-
Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is fundamental to achieving optimal reaction kinetics and yield. For reactions involving this compound, polar solvents like ethanol or acetone would be appropriate choices.
-
Purification and Crystallization: Solubility differences are exploited during purification. To crystallize this compound, one might dissolve it in a good solvent (where it is highly soluble) and then add an anti-solvent (in which it is insoluble, like ether or a hydrocarbon) to induce precipitation, yielding a purified solid.
-
Pharmaceutical Formulation: For any active pharmaceutical ingredient (API) or excipient, solubility is a master variable. Poor solubility can lead to low bioavailability. While this compound itself is not typically an API, its derivatives are. Its high polarity can be used to design pro-drugs or salts with enhanced aqueous solubility.
-
Analytical Method Development: When developing methods like HPLC, the solubility of the analyte in the mobile phase is critical for achieving good peak shape and preventing precipitation in the system.
Conclusion
This compound possesses a distinct solubility profile governed by its highly polar sulfonic and carboxylic acid functional groups. It exhibits high solubility in polar organic solvents capable of hydrogen bonding and is largely insoluble in nonpolar media. While comprehensive quantitative data remains limited in public literature, the principles laid out in this guide, along with the robust shake-flask methodology, provide scientists with the necessary tools to predict, understand, and experimentally verify its solubility. This knowledge is indispensable for the effective design of chemical syntheses, purification protocols, and formulation strategies in research and industrial applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 632-25-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 5. Buy this compound | 632-25-7 [smolecule.com]
- 6. This compound CAS#: 632-25-7 [m.chemicalbook.com]
- 7. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. bioassaysys.com [bioassaysys.com]
A Comprehensive Technical Guide to 2-Sulfobenzoic Acid: Hydrate vs. Anhydrous Forms
Introduction
2-Sulfobenzoic acid, an aromatic compound featuring both a carboxylic acid and a sulfonic acid group, is a versatile molecule of significant interest in pharmaceutical sciences and organic synthesis. Its dual acidic functionalities impart unique solubility and reactivity characteristics, making it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs), dyes, and indicators.[1] In the solid state, this compound can exist in different forms, primarily as a hydrate and an anhydrous form. The presence or absence of water molecules within the crystal lattice profoundly influences the physicochemical properties of the compound, including its stability, solubility, and dissolution rate.[2]
This technical guide provides an in-depth exploration of the properties of this compound hydrate versus its anhydrous form, tailored for researchers, scientists, and drug development professionals. We will delve into the critical distinctions between these forms, present methods for their characterization, and discuss the implications of their differential properties in research and development. A crucial point of clarification that will be addressed is the distinction between the true anhydrous form of this compound and its cyclic anhydride, a related but structurally different compound.
Distinguishing the Forms: Hydrate, Anhydrous, and Cyclic Anhydride
A common point of confusion is the differentiation between the true anhydrous form of this compound and its cyclic anhydride. It is imperative for researchers to understand the structural differences, as they dictate the chemical reactivity and physical properties.
-
This compound Hydrate: In this form, water molecules are incorporated into the crystal lattice of the this compound molecule. These water molecules are held in place by hydrogen bonds and play a crucial role in stabilizing the crystal structure. The general molecular formula is C₇H₆O₅S · xH₂O.
-
Anhydrous this compound: This is the pure form of the acid, with no associated water molecules in its crystal structure. It is typically obtained by the careful removal of water from the hydrate under conditions that avoid the formation of the cyclic anhydride.[3]
-
This compound Cyclic Anhydride: This compound is formed through an intramolecular dehydration reaction of this compound, where a molecule of water is eliminated, and a cyclic ester-sulfonate anhydride is formed.[4] It is a distinct chemical entity with a different molecular formula (C₇H₄O₄S) and CAS number (81-08-3) from the anhydrous acid (C₇H₆O₅S, CAS 632-25-7).[5][6]
The interconversion between these forms is a critical aspect of handling and utilizing this compound.
Interconversion of this compound Forms
Comparative Physicochemical Properties
The presence of water of hydration significantly alters the physical properties of this compound. The following table summarizes the key differences between the hydrate and the true anhydrous form.
| Property | This compound Hydrate | Anhydrous this compound | Causality Behind the Difference |
| CAS Number | 123333-68-6[7] | 632-25-7[8] | Different chemical entities registered in the Chemical Abstracts Service. |
| Molecular Formula | C₇H₆O₅S · xH₂O | C₇H₆O₅S | The hydrate incorporates water molecules into its crystal lattice. |
| Molecular Weight | > 202.19 g/mol (depends on x) | 202.19 g/mol [9] | The additional mass of the water molecules in the hydrate. |
| Appearance | White to off-white crystalline solid[10] | White needles or crystalline powder[3][8] | The crystal packing can be influenced by the presence of water molecules. |
| Melting Point | Typically lower, may exhibit dehydration before melting. | ~142 °C[1][6] | The energy required to disrupt the crystal lattice is different. The hydrate may first lose water, which requires energy and can be observed as a separate thermal event. |
| Solubility in Water | Generally high solubility.[1] | Soluble.[3] | The sulfonic acid and carboxylic acid groups in both forms are polar and interact favorably with water. The hydrate may have slightly different dissolution kinetics. |
| Solubility in Organic Solvents | Soluble in polar organic solvents like alcohol.[3] | Soluble in alcohol; insoluble in ether.[3] | The polarity of the solvent and its ability to form hydrogen bonds with the solute are key factors. The presence of water of hydration can influence interactions with different organic solvents. |
| Stability | Generally more stable under ambient humidity conditions. | Hygroscopic; may convert to the hydrate form in the presence of moisture.[11] | The anhydrous form has a thermodynamic driving force to absorb water to reach a more stable hydrated state. |
Analytical Characterization and Differentiation
A suite of analytical techniques is essential for unequivocally identifying and differentiating between the hydrated and anhydrous forms of this compound. The choice of method depends on the specific information required, such as water content, crystal structure, or thermal behavior.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques to distinguish between the hydrate and anhydrous forms.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of the hydrate will typically show an endothermic event corresponding to the loss of water (dehydration) prior to the melting of the anhydrous form. The anhydrous form will only exhibit a single endotherm corresponding to its melting point.
-
TGA measures the change in mass of a sample as a function of temperature. A TGA curve for the hydrate will show a distinct weight loss step corresponding to the loss of water molecules. The percentage of weight loss can be used to determine the stoichiometry of the hydrate. The anhydrous form will not show this initial weight loss.[12]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan or a ceramic TGA crucible.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
TGA Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the weight loss as a function of temperature.
-
Workflow for Thermal Analysis
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique that provides information about the crystalline structure of a solid. Since the hydrate and anhydrous forms have different crystal lattices, they will produce distinct PXRD patterns.[13] The anhydrous form will have a unique diffraction pattern that can be used as a fingerprint for its identification.
Experimental Protocol: PXRD
-
Sample Preparation: Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites.
-
Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.
-
Data Collection:
-
Mount the powdered sample on a zero-background sample holder.
-
Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns for the hydrate and anhydrous forms.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[14] This is the most direct method to quantify the amount of water in the hydrate and to confirm the absence of water in the anhydrous form.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: Use a calibrated volumetric Karl Fischer titrator.
-
Reagent Preparation: Use a one-component or two-component Karl Fischer reagent system. The titrant should be standardized against a known water standard.
-
Titration Vessel Preparation: Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable, dry endpoint with the KF titrant.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound hydrate sample and quickly add it to the conditioned titration vessel.
-
Titrate with the standardized KF reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
-
For Anhydrous Form: A very low water content, close to zero, is expected.
Workflow for Karl Fischer Titration
Implications for Research and Drug Development
The choice between the hydrated and anhydrous form of this compound, or any API, has significant consequences in a drug development setting.
-
Stability and Shelf-life: The hydrate is generally more physically stable under ambient conditions, as the anhydrous form is prone to converting to the hydrate in the presence of humidity. This hygroscopic nature of the anhydrous form can lead to changes in physical properties over time, impacting the quality and performance of the final product.[7]
-
Dissolution Rate and Bioavailability: Anhydrous forms often exhibit a higher dissolution rate compared to their hydrated counterparts due to their higher energy state. This can potentially lead to improved bioavailability. However, the conversion of the anhydrous form to a less soluble hydrate in situ can negate this advantage.
-
Manufacturing and Formulation: The hygroscopicity of the anhydrous form presents challenges during manufacturing, requiring controlled low-humidity environments to prevent unintended hydration. The choice of excipients in a formulation must also be carefully considered to avoid providing a source of moisture that could induce a phase transformation.
Conclusion
A thorough understanding of the distinct properties of this compound hydrate and its anhydrous form is critical for its effective application in research and pharmaceutical development. The key takeaway for scientists is the necessity of unambiguous characterization of the solid form being used, as the presence or absence of water of hydration can significantly impact experimental outcomes and product performance. The analytical techniques outlined in this guide provide a robust framework for such characterization. Furthermore, the clear distinction between the true anhydrous acid and its cyclic anhydride is paramount to avoid misinterpretation of data and to ensure the correct chemical entity is being utilized in synthetic and formulation endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 3. This compound | 632-25-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound cyclic anhydride [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound hydrate [sigmaaldrich.com]
- 8. CAS 632-25-7: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 632-25-7 | AAA63225 | Biosynth [biosynth.com]
- 10. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Sulfobenzoic acid (2-carboxybenzenesulfonic acid) is a bifunctional aromatic compound of significant interest in organic synthesis and pharmaceutical sciences. Its utility in these fields necessitates a thorough understanding of its thermal stability and decomposition characteristics to ensure safe handling, processing, and storage. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, synthesizing available data with established principles of thermal analysis. The guide details the multi-stage decomposition process, identifies key decomposition products, and outlines a plausible mechanistic pathway. Furthermore, it provides detailed, field-proven protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to validate and expand upon these findings.
Introduction: The Physicochemical Landscape of this compound
This compound is a white crystalline solid characterized by the presence of both a carboxylic acid and a sulfonic acid group on the same benzene ring. This unique structure imparts a high degree of polarity and water solubility. The proximity of the two functional groups on the aromatic ring suggests a complex thermal decomposition profile, influenced by intramolecular interactions and the potential for sequential or concerted degradation pathways. A foundational understanding of its thermal properties is paramount for its application in environments where it may be subjected to elevated temperatures, such as in chemical synthesis, formulation, and long-term storage.
Thermal Decomposition Profile of this compound
The thermal decomposition of this compound is a multi-stage process, primarily characterized by an initial dehydration reaction followed by the sequential loss of its functional groups. While specific, publicly available TGA/DSC data for this compound is limited, a comprehensive thermal profile can be constructed by analyzing the behavior of its parent molecules, benzoic acid and benzenesulfonic acid, and considering the influence of the ortho-substitution pattern.
Stages of Thermal Decomposition
The decomposition of this compound is anticipated to proceed through the following key stages under an inert atmosphere:
-
Stage 1: Dehydration and Anhydride Formation (Approx. 150-250°C): The initial mass loss is attributed to the intramolecular dehydration of this compound to form 2-sulfobenzoic anhydride. This is a common thermal reaction for ortho-substituted dicarboxylic and related acids.
-
Stage 2: Desulfonation (Approx. 250-400°C): Following anhydride formation, the next significant thermal event is the cleavage of the carbon-sulfur bond, leading to the evolution of sulfur dioxide (SO₂). This desulfonation step is characteristic of aromatic sulfonic acids.
-
Stage 3: Decarboxylation (Approx. >400°C): The final major decomposition step involves the loss of the carboxyl group as carbon dioxide (CO₂). The thermal decomposition of benzoic acid, which primarily yields benzene and CO₂, occurs at temperatures above 400°C.[1]
Quantitative Thermal Analysis Data
The following table summarizes the expected thermal events and mass losses for the decomposition of this compound, based on stoichiometric calculations and data from related compounds.
| Thermal Event | Approximate Temperature Range (°C) | Expected Mass Loss (%) | Primary Evolved Gases |
| Dehydration | 150 - 250 | ~8.9% | H₂O |
| Desulfonation | 250 - 400 | ~31.7% | SO₂ |
| Decarboxylation | > 400 | ~21.8% | CO₂ |
Note: These values are estimations based on the theoretical decomposition pathway and data for analogous compounds. Experimental verification is crucial.
Mechanistic Insights into the Decomposition Pathway
The thermal decomposition of this compound is a complex process governed by the interplay of its two functional groups. The proposed mechanism, illustrated below, considers the sequential nature of the degradation.
Caption: Proposed thermal decomposition pathway of this compound.
The initial dehydration to the cyclic anhydride is a key step that stabilizes the molecule to some extent before the higher-energy C-S bond cleavage occurs. The subsequent desulfonation and decarboxylation steps are consistent with the known thermal behavior of benzenesulfonic acid and benzoic acid, respectively.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the mass loss of this compound as a function of temperature in a controlled atmosphere.
Caption: Experimental workflow for TGA analysis of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina crucible. Ensure the sample is evenly distributed at the bottom of the crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage mass loss as a function of temperature. Determine the onset temperature of each decomposition stage and the corresponding percentage mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each stage.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of this compound.
Caption: Experimental workflow for DSC analysis of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles before decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to a temperature that encompasses the melting and initial decomposition, for instance, 300°C, at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion can be calculated by integrating the area of the melting peak. Other endothermic or exothermic events corresponding to decomposition should also be noted.
Evolved Gas Analysis (EGA)
To definitively identify the gaseous byproducts of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer is highly recommended.[2] This hyphenated technique, known as Evolved Gas Analysis (EGA), provides real-time identification of the molecules being released at each stage of mass loss, confirming the proposed decomposition mechanism.
Conclusion
The thermal stability of this compound is a critical parameter for its safe and effective use in research and industry. This guide has outlined a comprehensive, albeit partially predictive, thermal decomposition profile. The proposed multi-stage decomposition, initiated by dehydration and followed by desulfonation and decarboxylation, provides a robust framework for understanding its behavior at elevated temperatures. The detailed experimental protocols provided herein offer a clear path for researchers to obtain precise, empirical data for this important compound, thereby enhancing safety and enabling more controlled and predictable applications.
References
Methodological & Application
Application Notes & Protocols: 2-Sulfobenzoic Acid as a Homogeneous Organocatalyst in Organic Synthesis
Abstract
This technical guide explores the application of 2-sulfobenzoic acid as a highly effective, water-soluble, and solid Brønsted acid catalyst for organic synthesis. Its unique bifunctional nature, possessing both a strongly acidic sulfonic acid group and a carboxylic acid moiety, renders it a versatile tool for researchers. We provide a detailed examination of its catalytic prowess in key organic transformations, including Fischer esterification and aldehyde-driven condensation reactions. This document furnishes in-depth mechanistic insights, validated experimental protocols, and a discussion of the practical advantages of employing this accessible organocatalyst over traditional mineral acids.
Introduction: The Profile of a Modern Organocatalyst
In the pursuit of greener, more efficient chemical methodologies, organocatalysis has emerged as a powerful paradigm. This compound (ortho-sulfobenzoic acid) stands out as a compelling candidate in this field. It is a white, solid compound, making it significantly easier to handle and dose compared to corrosive liquid mineral acids like sulfuric acid.[1] Its structure is distinguished by a benzene ring substituted at the C1 and C2 positions with carboxylic and sulfonic acid groups, respectively.[2]
The presence of the sulfonic acid group confers strong acidity and high solubility in water and other polar organic solvents.[3][4] This high water solubility is a key practical advantage, often simplifying the post-reaction workup and catalyst removal through simple aqueous extraction. This guide will demonstrate how these properties can be leveraged to drive important synthetic transformations efficiently.
Application I: Fischer-Speier Esterification
The synthesis of esters from carboxylic acids and alcohols, known as Fischer esterification, is a cornerstone of organic synthesis. The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[5] this compound is an excellent catalyst for this transformation.
Mechanistic Rationale
The catalytic cycle, depicted below, is initiated by the protonation of the carboxylic acid's carbonyl oxygen by this compound. This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers, followed by the elimination of a water molecule, generates a protonated ester. The final step is the deprotonation of this species by the sulfobenzoate anion to release the final ester product and regenerate the catalyst.[6] The entire process is reversible, and thus, reactions are typically conducted with an excess of the alcohol or with the removal of water to drive the equilibrium towards the product.[5]
Caption: Figure 1: Catalytic Cycle of Fischer Esterification.
Comparative Reaction Conditions
The following table outlines typical conditions for the esterification of benzoic acid with ethanol, comparing the use of conventional sulfuric acid with the proposed this compound catalyst.
| Parameter | Sulfuric Acid (H₂SO₄) | This compound | Rationale for this compound |
| Catalyst Loading | 1-5 mol% | 5-10 mol% | Higher loading may be used to compensate for slightly lower acidity, but remains catalytic. |
| Solvent | Excess Ethanol | Excess Ethanol | Serves as both reactant and solvent, driving equilibrium.[5] |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) | Standard condition for this esterification. |
| Reaction Time | 4-12 hours | 6-16 hours | May require slightly longer reaction times, readily optimized via TLC monitoring. |
| Workup | Neutralization with base (e.g., NaHCO₃), aqueous extraction. | Simple aqueous extraction with water or brine. | High water solubility of this compound allows for its efficient removal without a neutralization step.[3] |
Step-by-Step Experimental Protocol: Synthesis of Ethyl Benzoate
This protocol describes a representative procedure for synthesizing ethyl benzoate from benzoic acid and ethanol.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (6.1 g, 50 mmol).
-
Reagent Addition: Add absolute ethanol (30 mL, ~500 mmol, 10 equivalents) to the flask, followed by this compound (0.50 g, 2.5 mmol, 5 mol%).
-
Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux. Stir the reaction at this temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 2 hours until the benzoic acid starting material is consumed (typically 6-10 hours).
-
Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Transfer the reaction mixture to a larger flask and remove the excess ethanol using a rotary evaporator.
-
Extraction & Catalyst Removal: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of water, followed by 1 x 30 mL of brine. The this compound catalyst is removed during these aqueous washes.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl benzoate.
-
Purification: If necessary, purify the product by vacuum distillation to obtain pure ethyl benzoate.
Application II: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
The synthesis of xanthene derivatives is of significant interest due to their prevalence in bioactive molecules and dyes. Brønsted acids have been shown to effectively catalyze the condensation of 2-naphthol with various aldehydes to produce these scaffolds.[7] Drawing a direct analogy from the proven efficacy of camphor-10-sulfonic acid in this reaction, this compound is proposed as a highly competent catalyst for the same transformation.[7]
Mechanistic Workflow
The reaction proceeds through an acid-catalyzed pathway. The aldehyde is first activated by protonation, making it highly susceptible to electrophilic aromatic substitution. Two molecules of 2-naphthol then sequentially add to the activated aldehyde. The resulting intermediate undergoes a final acid-catalyzed dehydration (cyclization) to yield the thermodynamically stable dibenzoxanthene product.
Caption: Figure 2: Workflow for Xanthene Synthesis.
Step-by-Step Experimental Protocol: Synthesis of 14-Phenyl-14H-dibenzo[a,j]xanthene
This protocol is adapted from established procedures using similar sulfonic acid catalysts.[7]
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-naphthol (288 mg, 2.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and this compound (20 mg, 0.1 mmol, 10 mol%).
-
Solvent (Optional): For a solvent-free reaction, proceed to the next step. Alternatively, add 5 mL of a suitable solvent like acetonitrile or ethanol.
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir the mixture.
-
Monitoring: Monitor the reaction via TLC, observing the consumption of the starting materials. The reaction is typically complete within 30-60 minutes.
-
Workup: After cooling to room temperature, add 15 mL of ethanol to the reaction mixture. The solid product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
Purification: The product is often pure enough after filtration. If required, recrystallize from an ethanol/acetone mixture to obtain the pure 14-phenyl-14H-dibenzo[a,j]xanthene.
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating. Reaction progress can be unequivocally monitored by standard techniques like TLC. The identity and purity of the final products should be confirmed by comparing their physical and spectroscopic data (¹H NMR, ¹³C NMR, MS, melting point) with literature values. The successful synthesis of the target molecules across different substrates validates the catalytic efficacy of this compound in these transformations.
Conclusion and Future Outlook
This compound represents a highly practical, efficient, and environmentally benign alternative to traditional acid catalysts. Its solid nature, ease of handling, and high water solubility streamline both reaction setup and product purification. The protocols detailed herein for esterification and xanthene synthesis demonstrate its broad potential. We encourage researchers to explore its utility in other acid-catalyzed reactions, such as protecting group manipulations, Friedel-Crafts acylations, and multicomponent reactions, to further expand the toolkit of the modern synthetic chemist.
References
- 1. This compound | 632-25-7 [chemicalbook.com]
- 2. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 2-Sulfobenzoic Acid in the Synthesis of Sulfonaphthalein Indicators
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of sulfonaphthalein indicators, with a particular focus on the pivotal role of 2-sulfobenzoic acid and its anhydride. Detailed protocols for the synthesis of Phenol Red and Bromocresol Green are presented, alongside in-depth explanations of the underlying chemical principles, purification techniques, and characterization methods.
Introduction: The Significance of Sulfonaphthalein Indicators
Sulfonaphthalein dyes are a class of pH indicators renowned for their sharp color transitions over specific pH ranges. These compounds, including well-known examples like Phenol Red and Bromocresol Green, are indispensable tools in a myriad of scientific disciplines. Their applications range from monitoring the pH of cell culture media, where subtle shifts can indicate the health of the culture, to analytical chemistry titrations and diagnostic assays.[1][2] The synthesis of these vital indicators hinges on the reactivity of this compound, or more commonly, its cyclic anhydride, which serves as the electrophilic cornerstone of the molecular structure.
The core synthetic route to sulfonaphthaleins is a Friedel-Crafts acylation reaction.[3][4][5][6][7] In this electrophilic aromatic substitution reaction, 2-sulfobenzoic anhydride reacts with two equivalents of a phenol or a substituted phenol in the presence of a condensing agent. The anhydride provides the central carbon atom that links the two phenolic rings, and the sulfonic acid group is crucial for the indicator's pH-dependent color change. Understanding the nuances of this synthesis is key to producing high-purity indicators essential for accurate and reliable pH measurements. Impurities arising from the synthesis process can lead to significant batch-to-batch variations and inaccuracies in pH determination.[8][9][10]
The Central Precursor: 2-Sulfobenzoic Anhydride
2-Sulfobenzoic anhydride (o-sulfobenzoic anhydride) is the key electrophile in the synthesis of sulfonaphthalein indicators. It is a white crystalline solid that is a derivative of this compound.[11] While this compound itself can be used, the anhydride is generally preferred due to its higher reactivity, which facilitates the Friedel-Crafts acylation.
The anhydride is typically prepared by the dehydration of this compound.[11] This can be achieved by heating the acid with a dehydrating agent like thionyl chloride or phosphorus pentoxide.[12] Another common starting material for the synthesis of the anhydride is saccharin (o-sulfobenzoic imide), which can be hydrolyzed to acid ammonium o-sulfobenzoate and subsequently converted to the anhydride.[13][14]
The Synthetic Mechanism: A Closer Look at Friedel-Crafts Acylation
The synthesis of sulfonaphthalein indicators is a classic example of the Friedel-Crafts acylation reaction. The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The 2-sulfobenzoic anhydride reacts with a Lewis acid catalyst (though in many sulfonaphthalein syntheses, a strong protic acid or heating is sufficient to activate the anhydride) to form a highly reactive acylium ion intermediate. This electrophile is resonance-stabilized.[3][4][6]
-
Electrophilic Attack: The electron-rich phenol (or substituted phenol) acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a new carbon-carbon bond and a carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Re-aromatization: A base (which can be the weakly basic counter-ion from the catalyst or another molecule of the phenol) removes a proton from the arenium ion, restoring the aromaticity of the phenolic ring.
-
Second Acylation: The process repeats with a second molecule of the phenol, leading to the final triarylmethane structure of the sulfonaphthalein dye.
Below is a generalized workflow for the synthesis of sulfonaphthalein indicators.
Caption: General workflow for the synthesis of sulfonaphthalein indicators.
Detailed Protocols
Synthesis of Phenol Red (Phenolsulfonphthalein)
Phenol Red is synthesized by reacting 2-sulfobenzoic anhydride with phenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 2-Sulfobenzoic anhydride | 184.18 | 10.0 g (0.054 mol) |
| Phenol | 94.11 | 12.0 g (0.128 mol) |
| Anhydrous Zinc Chloride | 136.30 | 5.0 g |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Beaker (500 mL)
-
Buchner funnel and filter flask
-
Drying oven
Protocol:
-
In a 250 mL round-bottom flask, combine 10.0 g of 2-sulfobenzoic anhydride, 12.0 g of phenol, and 5.0 g of anhydrous zinc chloride.[15]
-
Heat the mixture in a heating mantle to approximately 130-135°C with continuous stirring. The solids will melt and the reaction mixture will become a viscous liquid.[15]
-
Maintain the temperature and stirring for 3-4 hours. The color of the mixture will darken to a deep red.
-
After the reaction is complete, carefully pour the hot, viscous product into a beaker containing 200 mL of cold water while stirring vigorously. The crude Phenol Red will solidify.
-
Break up the solid product and collect it by suction filtration using a Buchner funnel.
-
Wash the crude product with two portions of 50 mL of cold water to remove unreacted phenol and zinc chloride.
-
For purification, transfer the crude product to a beaker and add 100 mL of a 5% (w/v) sodium carbonate solution. Heat the mixture with stirring to dissolve the Phenol Red as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
While stirring, slowly add dilute hydrochloric acid (1 M) to the filtrate until the solution is acidic (pH ~2-3). Phenol Red will precipitate out.
-
Collect the purified Phenol Red by suction filtration, wash with cold water until the washings are neutral, and dry in an oven at 80-100°C.
Synthesis of Bromocresol Green (3,3',5,5'-Tetrabromo-m-cresolsulfonphthalein)
Bromocresol Green is synthesized by the bromination of m-cresol purple (m-cresolsulfonphthalein).[2] The synthesis of m-cresol purple follows a similar procedure to Phenol Red, using m-cresol instead of phenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| m-Cresol Purple | 382.44 | 10.0 g (0.026 mol) |
| Glacial Acetic Acid | 60.05 | 100 mL |
| Bromine | 159.81 | 10.5 g (3.4 mL, 0.066 mol) |
Instrumentation:
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Drying oven
Protocol:
-
In a 500 mL three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 10.0 g of m-cresol purple in 50 mL of glacial acetic acid.
-
In a separate beaker, carefully dissolve 10.5 g of bromine in 50 mL of glacial acetic acid.
-
Slowly add the bromine solution to the m-cresol purple solution via the dropping funnel over a period of 30-60 minutes with continuous stirring. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours.[16]
-
Allow the mixture to cool to room temperature. The Bromocresol Green will precipitate.
-
Collect the crude product by suction filtration and wash it with two 20 mL portions of glacial acetic acid, followed by cold water.
-
Recrystallize the crude Bromocresol Green from a suitable solvent such as benzene or glacial acetic acid to obtain a purified product.[16]
-
Dry the purified crystals in an oven at 60-70°C.
Purification and Characterization
The purity of sulfonaphthalein indicators is paramount for their reliable use.[17] Impurities from the synthesis can significantly affect the accuracy of pH measurements.[8][9][10]
Purification Techniques
-
Recrystallization: This is a common method for purifying the crude product. The choice of solvent is crucial and depends on the specific indicator.
-
Flash Chromatography: This technique is highly effective for removing impurities and can yield very pure indicators.[17]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the purification of indicators to a high degree of purity.[9]
Characterization Methods
-
Melting Point: A sharp and specific melting point is a good indicator of purity.
-
UV-Visible Spectroscopy: The absorbance spectrum of a sulfonaphthalein indicator is pH-dependent. The spectrum can be used to determine the pKa of the indicator and to confirm its identity. Phenol Red, for example, has an absorbance peak around 430 nm in its acidic form and 560 nm in its basic form.[18][19]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weight of the synthesized indicator and for detecting and identifying any impurities.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized indicator.
Caption: Workflow for the purification and characterization of sulfonaphthalein indicators.
Conclusion
The synthesis of sulfonaphthalein indicators via the Friedel-Crafts acylation of 2-sulfobenzoic anhydride with phenols is a robust and well-established method. By carefully controlling the reaction conditions and employing rigorous purification and characterization techniques, researchers can produce high-purity indicators that are essential for accurate and reproducible scientific work. This guide provides the foundational knowledge and practical protocols to empower scientists in the successful synthesis and application of these vital chemical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromocresol green - Wikipedia [en.wikipedia.org]
- 3. NEET UG : Friedel craft acylation and alkylation [unacademy.com]
- 4. LabXchange [labxchange.org]
- 5. byjus.com [byjus.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN102911153A - Preparation method of phenol red - Google Patents [patents.google.com]
- 16. CN102285959A - Method for preparing bromocresol green - Google Patents [patents.google.com]
- 17. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 18. Absorption [Phenol Red] | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Metal Complexes with 2-Sulfobenzoic Acid
Foreword: The Versatility of 2-Sulfobenzoic Acid in Coordination Chemistry
This compound, a bifunctional aromatic ligand, presents a fascinating scaffold for the construction of novel metal-organic complexes. Its structure, featuring both a carboxylate and a sulfonate group ortho to each other, allows for a rich and varied coordination chemistry.[1] The dual acidic functionalities impart unique solubility and acidity characteristics compared to simpler benzoic acid derivatives.[1] This unique disposition of donor groups enables this compound to act as a versatile chelating agent, forming stable complexes with a wide array of metal ions. The resulting metal-ligand frameworks have garnered significant interest for their potential applications in catalysis, materials science, and as biological agents.[2][3][4]
This guide provides an in-depth exploration of the synthesis and characterization of metal complexes derived from this compound. It is intended for researchers, scientists, and professionals in drug development who seek not only to perform these experimental procedures but also to understand the underlying chemical principles that govern the formation and properties of these coordination compounds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental step, ensuring both reproducibility and a deeper comprehension of the chemical transformations involved.
Part 1: Synthesis of Metal-2-Sulfobenzoic Acid Complexes
The synthesis of metal complexes with this compound is typically achieved through a direct reaction between a suitable metal salt and the ligand in an appropriate solvent system. The choice of metal salt, solvent, and reaction conditions (e.g., pH, temperature) are critical parameters that dictate the stoichiometry, coordination geometry, and ultimately, the physicochemical properties of the resulting complex.
Protocol 1: General Synthesis of a Transition Metal-2-Sulfobenzoic Acid Complex
This protocol outlines a general procedure for the synthesis of a transition metal complex of this compound, which can be adapted for various divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).[3][5]
Materials:
-
This compound (or its hydrate)
-
Metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) nitrate hexahydrate, Copper(II) sulfate pentahydrate, Zinc(II) acetate dihydrate)
-
Solvent (e.g., Methanol, Ethanol, Water, or a mixture)
-
Base (e.g., 0.1 M Sodium Hydroxide or Ammonium Hydroxide solution)[6]
-
Deionized water
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.
-
pH Adjustment (Crucial Step): The carboxylate and sulfonate groups of this compound have different pKa values. To ensure coordination, it is often necessary to deprotonate at least the carboxylate group. Slowly add a dilute base solution dropwise to the ligand solution while stirring until a desired pH is reached (typically in the range of 5-7). This step is critical as the coordination mode is highly dependent on the deprotonation state of the ligand.
-
Metal Salt Solution Preparation: In a separate vessel, dissolve a stoichiometric amount of the chosen metal salt in the same solvent.
-
Complexation Reaction: While vigorously stirring the ligand solution, add the metal salt solution dropwise. The formation of a precipitate often indicates the formation of the metal complex.
-
Reaction Maturation: Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-3 hours) to ensure the completion of the reaction and to allow for potential crystal growth.
-
Isolation of the Complex: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with small portions of the solvent to remove any unreacted starting materials and soluble impurities. Subsequently, wash with deionized water.
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent or in a drying oven at a moderate temperature (e.g., 60-80 °C) to avoid thermal decomposition.
Part 2: Physicochemical Characterization of the Complexes
A comprehensive characterization of the synthesized metal complexes is essential to confirm their formation, elucidate their structure, and understand their properties. A multi-technique approach is typically employed.
Spectroscopic Characterization
FTIR spectroscopy is a powerful tool for probing the coordination of the this compound ligand to the metal center. The key is to compare the spectrum of the free ligand with that of the metal complex.
Protocol 2: FTIR Analysis
-
Prepare a KBr pellet of the dried complex (or use an ATR accessory).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and analyze the characteristic vibrational bands.
Data Interpretation:
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | Broad band ~3000 | Absent or diminished | Deprotonation and coordination of the carboxylate group. |
| C=O (Carboxylic Acid) | ~1700 | Shifted to lower frequency | Coordination of the carboxylate oxygen to the metal ion. |
| SO₃H (Sulfonic Acid) | Asymmetric & Symmetric stretches | Shifted | Involvement of the sulfonate group in coordination. |
| M-O (Metal-Oxygen) | - | New bands in the low-frequency region (~400-600) | Direct evidence of the formation of metal-oxygen bonds.[6] |
UV-Vis spectroscopy provides insights into the electronic transitions within the complex, which can help in determining the coordination geometry of the metal ion, particularly for transition metals with d-d transitions.
Protocol 3: UV-Vis Analysis
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF).
-
Record the absorption spectrum over a range of 200-800 nm.
Data Interpretation:
-
Ligand-to-Metal Charge Transfer (LMCT) Bands: Intense bands, typically in the UV region, arising from the excitation of an electron from a ligand-based orbital to a metal-based orbital.
-
d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to electronic transitions between d-orbitals. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[5]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[7]
Protocol 4: Thermal Analysis
-
Place a small, accurately weighed amount of the complex in an alumina crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature (TGA) and the heat flow (DSC).
Data Interpretation:
-
Dehydration: An initial weight loss at lower temperatures (typically < 150 °C) corresponds to the loss of lattice or coordinated water molecules.
-
Decomposition: Subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand.
-
Final Residue: The final residual weight at the end of the experiment often corresponds to the formation of a stable metal oxide.
Structural Characterization
PXRD is used to assess the crystallinity and phase purity of the synthesized bulk sample.[8]
Protocol 5: PXRD Analysis
-
Grind the dried complex into a fine powder.
-
Mount the powder on a sample holder.
-
Record the diffraction pattern over a range of 2θ angles.
Data Interpretation:
-
Crystalline vs. Amorphous: A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous product.[7]
-
Phase Purity: Comparison of the experimental pattern with simulated patterns from single-crystal X-ray diffraction data (if available) can confirm the phase purity of the sample.[8]
Magnetic Susceptibility
For complexes containing paramagnetic metal ions, magnetic susceptibility measurements provide information about the number of unpaired electrons and can help to infer the oxidation state and coordination environment of the metal center.[5]
Protocol 6: Magnetic Susceptibility Measurement
-
Use a magnetic susceptibility balance (e.g., a Gouy balance or a SQUID magnetometer).
-
Measure the magnetic susceptibility of a weighed sample of the complex at room temperature.
-
Calculate the effective magnetic moment (μ_eff) using the appropriate formula.
Data Interpretation:
The calculated magnetic moment can be compared to theoretical spin-only values to determine the number of unpaired electrons, which in turn provides evidence for the geometry of the complex.
Part 3: Visualization of Key Concepts
Workflow for Synthesis and Characterization
References
- 1. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 2. ijrbat.in [ijrbat.in]
- 3. Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Peptide Analysis through Chemical Derivatization with 2-Sulfobenzoic Anhydride
A Novel Strategy for Modifying Tyrosine Residues for Advanced Proteomic Analysis
Authored by: Senior Application Scientist
Introduction: The Challenge of Comprehensive Peptide Analysis in Proteomics
In the landscape of modern proteomics, the comprehensive analysis of peptides by mass spectrometry (MS) is fundamental to understanding complex biological systems. From biomarker discovery to drug development, the ability to accurately identify and quantify peptides is paramount. However, challenges remain, particularly in the detection of peptides with specific post-translational modifications (PTMs) or certain amino acid compositions that may exhibit poor ionization efficiency or are present in low abundance. Chemical derivatization offers a powerful strategy to overcome these limitations by altering the physicochemical properties of peptides to enhance their detectability in mass spectrometry.[1]
This application note explores the potential of 2-sulfobenzoic anhydride as a chemical derivatization agent for the targeted modification of tyrosine residues in peptides. By introducing a sulfonic acid group, this derivatization strategy aims to improve the ionization efficiency and modify the fragmentation behavior of tyrosine-containing peptides, thereby facilitating their analysis in complex proteomic workflows. The principles outlined are grounded in established chemical reactions and are designed to be integrated into standard bottom-up proteomics sample preparation pipelines.
The Rationale for Derivatizing Tyrosine Residues with 2-Sulfobenzoic Anhydride
Tyrosine residues are of significant biological interest as they are sites of important post-translational modifications, such as phosphorylation and sulfation, which play crucial roles in cellular signaling.[2][3] The derivatization of the phenolic hydroxyl group of tyrosine with 2-sulfobenzoic anhydride introduces a permanently negatively charged sulfonic acid group. This modification is hypothesized to confer several analytical advantages:
-
Enhanced Ionization Efficiency: The introduction of a charged group can improve the ionization of peptides, particularly in negative ion mode mass spectrometry, potentially leading to lower limits of detection.
-
Mimicking Post-Translational Modifications: The addition of a sulfonate group can serve as a mimic for tyrosine sulfation, a PTM that is critical for many protein-protein interactions.[4] This could enable the development of novel assays for studying sulfation-dependent biological processes.
-
Altered Fragmentation Patterns: The presence of the sulfonic acid modification is expected to influence the fragmentation of peptides in tandem mass spectrometry (MS/MS), potentially leading to more informative spectra for peptide identification.
-
Improved Chromatographic Separation: The increased hydrophilicity of derivatized peptides may alter their retention behavior in reversed-phase liquid chromatography (LC), offering an additional dimension of separation in complex mixtures.
The chemical basis for this application is inspired by the use of 2-sulfobenzoic anhydride for the derivatization of phenols for enhanced detection by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[5] This application note extends this principle to the analysis of tyrosine-containing peptides in a typical LC-MS/MS-based proteomics workflow.
Experimental Workflow for Derivatization and Analysis
The following protocol outlines a comprehensive workflow for the derivatization of tyrosine-containing peptides with 2-sulfobenzoic anhydride, followed by their analysis using LC-MS/MS. This workflow is designed to be integrated into a standard bottom-up proteomics experiment following protein digestion.
Figure 1: Overall workflow for the derivatization and analysis of peptides.
Protocol 1: Derivatization of Peptides with 2-Sulfobenzoic Anhydride
This protocol describes the chemical modification of tyrosine residues in a complex peptide mixture.
Materials:
-
Lyophilized peptide sample (from tryptic digest)
-
2-Sulfobenzoic anhydride (CAS 81-08-3)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Hydroxylamine solution (50 mM in water)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
-
Standard proteomics-grade solvents (acetonitrile, water)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 20 µL of anhydrous DMF containing 5% (v/v) pyridine. The basic conditions facilitated by pyridine help to deprotonate the phenolic hydroxyl group of tyrosine, making it more nucleophilic.
-
Derivatization Reaction: Prepare a fresh 10 mg/mL solution of 2-sulfobenzoic anhydride in anhydrous DMF. Add 5 µL of this solution to the peptide mixture. The anhydride will react with the deprotonated hydroxyl group of tyrosine.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
Quenching: Quench the reaction by adding 5 µL of 50 mM hydroxylamine solution. Hydroxylamine will react with any remaining 2-sulfobenzoic anhydride. Incubate for 15 minutes at room temperature.
-
Acidification: Acidify the reaction mixture by adding 1 µL of TFA. This prepares the sample for C18 cleanup.
-
Post-Derivatization Cleanup: Desalt the derivatized peptides using a C18 spin column according to the manufacturer's instructions. This step removes excess reagents and byproducts.[7][8]
-
Elution and Drying: Elute the derivatized peptides from the C18 column and dry them in a vacuum centrifuge.
-
Storage: Store the dried, derivatized peptides at -20°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized Peptides
This protocol outlines the mass spectrometric analysis of the modified peptides.
Instrumentation and Columns:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Reversed-phase C18 analytical column.
LC Method:
-
Sample Reconstitution: Reconstitute the dried, derivatized peptides in 20 µL of 0.1% formic acid in water.
-
Injection: Inject an appropriate amount of the peptide sample onto the analytical column.
-
Chromatographic Gradient: Use a suitable gradient of acetonitrile in 0.1% formic acid to separate the peptides. A typical gradient might be from 2% to 40% acetonitrile over 60 minutes.
MS Method:
-
Ionization Mode: Given the introduction of a sulfonic acid group, both positive and negative ion modes should be evaluated. Negative ion mode may offer enhanced sensitivity for the derivatized peptides.
-
MS1 Scans: Acquire full MS scans over a mass range of m/z 350-1800 with high resolution.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the most intense precursor ions for fragmentation.
-
Use an appropriate fragmentation method (e.g., HCD or CID).
-
Set the mass of the 2-sulfobenzoic acid modification on tyrosine as a variable modification in the data acquisition software if possible. The mass shift will be +184.0014 Da (C7H4O4S).
-
Data Analysis
-
Database Searching: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, SEQUEST) to search the acquired MS/MS data against a relevant protein database.
-
Variable Modification: Crucially, include the mass of the this compound modification (+184.0014 Da) on tyrosine residues as a variable modification in the search parameters.
-
Data Interpretation: Analyze the search results to identify and quantify the derivatized peptides. Compare the results with an underivatized control sample to assess the efficiency of the derivatization and its impact on peptide identification.
Expected Outcomes and Data Interpretation
The successful implementation of this protocol is expected to yield a dataset enriched in identified tyrosine-containing peptides.
Table 1: Expected Mass Shifts for Derivatized Peptides
| Amino Acid Residue | Modification | Mass Shift (Monoisotopic) |
| Tyrosine (Y) | This compound addition | +184.0014 Da |
The fragmentation spectra of the derivatized peptides may show characteristic neutral losses or fragment ions related to the sulfonic acid group, which can be used as diagnostic markers for the modification.
Figure 2: Conceptual fragmentation of a derivatized peptide.
Troubleshooting and Considerations
-
Derivatization Efficiency: The efficiency of the reaction may be influenced by the accessibility of tyrosine residues. Denaturing conditions during protein digestion are crucial.
-
Side Reactions: While 2-sulfobenzoic anhydride is expected to be selective for the hydroxyl group of tyrosine under the described conditions, potential side reactions with other nucleophilic residues (e.g., serine, threonine, lysine) should be considered and can be assessed by including their potential modifications in the database search.
-
Chromatographic Shifts: The increased hydrophilicity of the derivatized peptides will likely lead to earlier elution times in reversed-phase chromatography. The LC gradient may need to be adjusted accordingly.
-
Comparison with Controls: It is essential to analyze an underivatized control sample in parallel to accurately assess the effects of the derivatization on peptide identification and quantification.
Conclusion
The use of 2-sulfobenzoic anhydride for the chemical derivatization of tyrosine residues presents a promising, albeit novel, approach for enhancing the analysis of specific peptide populations in proteomics. This application note provides a foundational protocol and the underlying scientific rationale for researchers to explore this strategy. By modifying the physicochemical properties of tyrosine-containing peptides, this method has the potential to improve their detection and characterization, thereby expanding the capabilities of mass spectrometry-based proteomics. Further optimization and validation of this workflow are encouraged to fully establish its utility in various research and drug development applications.
References
- 1. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Decoding Post-Translational Modification Crosstalk With Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound cyclic anhydride [webbook.nist.gov]
- 7. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
The Multifaceted Role of 2-Sulfobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Reagent
In the intricate landscape of pharmaceutical development, the selection of appropriate reagents is paramount to achieving desired therapeutic outcomes. 2-Sulfobenzoic acid, a bifunctional molecule featuring both a carboxylic acid and a sulfonic acid group, has emerged as a versatile and powerful tool in the synthesis of active pharmaceutical ingredients (APIs). Its unique chemical properties enable it to serve multiple functions, from acting as a robust catalyst to facilitating the separation of stereoisomers and enhancing the physicochemical properties of drug substances. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical compound preparation, complete with detailed protocols and the scientific rationale behind its use.
Core Applications of this compound in Pharmaceutical Synthesis
The utility of this compound in drug development can be broadly categorized into three key areas: as a solid acid catalyst, as a chiral resolving agent, and as a co-former in the generation of pharmaceutical co-crystals. Each of these applications leverages the distinct structural features of the molecule to address specific challenges in pharmaceutical synthesis.
This compound as a Solid Acid Catalyst
The presence of a strongly acidic sulfonic acid group makes this compound an effective Brønsted acid catalyst for a variety of organic transformations crucial to pharmaceutical synthesis. Unlike liquid mineral acids, its solid nature can simplify reaction work-ups and catalyst recovery, contributing to more sustainable and efficient processes.
Esterification is a fundamental reaction in the synthesis of many pharmaceutical compounds, where a carboxylic acid is reacted with an alcohol. This compound can effectively catalyze this reaction, often with high yields.
Protocol: Esterification of a Carboxylic Acid using this compound
This protocol outlines a general procedure for the esterification of a generic carboxylic acid with an alcohol, catalyzed by this compound.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Alcohol (e.g., Methanol)
-
This compound (catalyst)
-
Anhydrous Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Distillation Apparatus
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine the carboxylic acid (1 equivalent), the alcohol (1.2-1.5 equivalents), and this compound (0.05-0.1 equivalents). Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Reaction Execution: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components. Caution: CO2 evolution may occur.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. .
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by distillation or column chromatography, depending on its physical properties.[1]
-
Causality of Experimental Choices:
-
Excess Alcohol: Using a slight excess of the alcohol helps to drive the equilibrium of the reversible esterification reaction towards the product side.[1]
-
Azeotropic Removal of Water: The removal of water, a byproduct of the reaction, is crucial for achieving high conversion. The Dean-Stark trap facilitates this by sequestering the water from the reaction mixture.[3]
-
Sodium Bicarbonate Wash: This step is essential to remove the acidic catalyst (this compound) and any unreacted carboxylic acid, simplifying the purification process.[1]
β-Amino alcohols are important structural motifs found in a wide range of pharmaceuticals. While direct synthesis methods exist, this compound can be employed as a catalyst in certain synthetic routes. For instance, it can catalyze the ring-opening of epoxides with amines, a common method for preparing β-amino alcohols.[4]
Protocol: Catalytic Ring-Opening of an Epoxide with an Amine
This protocol provides a general method for the synthesis of a β-amino alcohol from an epoxide and an amine, catalyzed by this compound.
Materials:
-
Epoxide
-
Amine
-
This compound (catalyst)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Sodium Hydroxide solution (e.g., 1 M)
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the epoxide (1 equivalent) and the amine (1.1 equivalents) in the chosen solvent.
-
Catalyst Addition: Add this compound (0.1 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction by adding a dilute aqueous solution of sodium hydroxide.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude β-amino alcohol by column chromatography.
-
Causality of Experimental Choices:
-
Acid Catalysis: this compound protonates the epoxide oxygen, making the epoxide ring more susceptible to nucleophilic attack by the amine. This increases the reaction rate.
-
Amine Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the epoxide.
-
Basic Work-up: The addition of a base deprotonates the ammonium salt formed during the reaction, yielding the free β-amino alcohol and neutralizing the catalyst.
Diagram: Catalytic Role of this compound in Esterification
Caption: Mechanism of acid-catalyzed esterification.
This compound as a Chiral Resolving Agent
Many pharmaceutical compounds are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[5] The separation of these enantiomers, a process known as chiral resolution, is a critical step in drug development. This compound, being a chiral molecule itself (due to the presence of a stereocenter if appropriately substituted, or more commonly, its ability to form chiral salts), can be used as a resolving agent.
The principle behind this application is the formation of diastereomeric salts. When a racemic mixture of a basic drug is reacted with an enantiomerically pure form of this compound, two diastereomeric salts are formed. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]
Protocol: Chiral Resolution of a Racemic Amine using this compound
This protocol describes a general procedure for the chiral resolution of a racemic amine using an enantiomerically pure form of this compound.
Materials:
-
Racemic Amine
-
Enantiomerically Pure this compound (e.g., (R)- or (S)-2-Sulfobenzoic acid)
-
Solvent (e.g., Ethanol, Methanol, Acetone, or a mixture)
-
Filtration apparatus (Buchner funnel)
-
pH meter or pH paper
-
Sodium Hydroxide solution (e.g., 1 M)
-
Hydrochloric Acid solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent with gentle heating.
-
In a separate flask, dissolve the enantiomerically pure this compound (0.5 equivalents) in the same solvent, also with heating.
-
Slowly add the this compound solution to the amine solution while stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Separation of Diastereomers:
-
Collect the precipitated crystals by vacuum filtration. This is the first crop of the less soluble diastereomeric salt.
-
The mother liquor is now enriched in the more soluble diastereomeric salt. The enantiomeric excess of the crystalline salt can be determined by analytical methods such as chiral HPLC.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals of the diastereomeric salt in water.
-
Add a solution of sodium hydroxide to basify the mixture (pH > 10). This will deprotonate the amine and dissolve the this compound as its sodium salt.
-
Extract the liberated free amine into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step, containing the sodium salt of this compound, can be acidified with hydrochloric acid to precipitate the resolving agent, which can then be recovered by filtration.
-
Causality of Experimental Choices:
-
Stoichiometry of Resolving Agent: Using 0.5 equivalents of the resolving agent is often sufficient to selectively precipitate one diastereomer, leaving the other in solution.
-
Solvent Selection: The choice of solvent is critical as it influences the solubility difference between the two diastereomeric salts. A solvent system that maximizes this difference is ideal for efficient separation.
-
Slow Cooling: Gradual cooling promotes the formation of well-defined crystals and improves the purity of the separated diastereomer.
Diagram: Workflow for Chiral Resolution
Caption: General workflow for chiral resolution.
This compound as a Co-former in Pharmaceutical Co-crystals
The physicochemical properties of an API, such as solubility, stability, and bioavailability, are critical for its therapeutic efficacy. Co-crystallization is an emerging strategy to enhance these properties without altering the chemical structure of the API.[8][9] A co-crystal is a multi-component crystalline solid where the API and a co-former are held together in the crystal lattice by non-covalent interactions, typically hydrogen bonds.[10]
This compound, with its carboxylic acid and sulfonic acid groups, is an excellent candidate for a co-former as it can form robust hydrogen bonds with various functional groups present in API molecules.[10]
Protocol: Preparation of a Pharmaceutical Co-crystal using this compound
This protocol outlines a common method for preparing co-crystals via solvent evaporation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Co-former)
-
Suitable solvent or solvent system
-
Small vials or crystallization dishes
-
Standard laboratory glassware
Procedure:
-
Solubility Screening: Determine a suitable solvent or solvent system in which both the API and this compound have good solubility.
-
Co-crystal Formation:
-
Prepare a solution of the API and this compound in the chosen solvent. The stoichiometric ratio of API to co-former (e.g., 1:1, 1:2, 2:1) should be explored.
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to evaporate slowly at room temperature in a loosely covered vial or crystallization dish.
-
-
Characterization:
-
The resulting solid should be analyzed to confirm the formation of a new crystalline phase (the co-crystal) and not a simple mixture of the starting materials.
-
Key analytical techniques include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Single-crystal X-ray diffraction can be used to determine the precise crystal structure.
-
Causality of Experimental Choices:
-
Co-former Selection: this compound is chosen for its ability to form strong and directional hydrogen bonds, which are the primary driving force for co-crystal formation.[10]
-
Slow Evaporation: This method allows for the gradual self-assembly of the API and co-former molecules into a well-ordered crystal lattice, favoring the formation of high-quality co-crystals.[10]
-
Comprehensive Characterization: It is crucial to confirm that a new co-crystal has been formed, as opposed to a physical mixture or a salt. Each analytical technique provides unique information about the solid-state properties of the material.
Table: Comparison of Co-crystal Preparation Methods
| Method | Description | Advantages | Disadvantages |
| Solvent Evaporation | Dissolving API and co-former in a solvent and allowing it to evaporate slowly.[10] | Simple, can produce high-quality single crystals for structural analysis. | Requires that both components are soluble in the same solvent; can be time-consuming. |
| Liquid-Assisted Grinding | Grinding the API and co-former together with a small amount of liquid. | Rapid screening method, requires minimal solvent. | May produce amorphous material or a mixture of phases. |
| Slurry Crystallization | Suspending the API in a solution of the co-former (or vice versa) in a solvent where one component has low solubility. | Can be used when a common solvent is not available; can lead to the most stable crystalline form. | May be slower than other methods. |
Conclusion: A Valuable Asset in the Pharmaceutical Scientist's Toolkit
This compound is a remarkably versatile reagent with significant applications in the preparation of pharmaceutical compounds. Its utility as a solid acid catalyst offers a greener and more efficient alternative to traditional methods. Its role as a chiral resolving agent is indispensable for the production of enantiomerically pure drugs. Furthermore, its potential as a co-former in the burgeoning field of co-crystal engineering provides a powerful means to enhance the performance of drug substances. A thorough understanding of the principles and protocols outlined in this guide will enable researchers and drug development professionals to effectively harness the potential of this compound in their synthetic endeavors, ultimately contributing to the development of safer and more effective medicines.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
Troubleshooting & Optimization
Improving the yield of 2-Sulfobenzoic acid synthesis
Answering your questions about the synthesis of 2-sulfobenzoic acid is our top priority. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we combine our expertise with established scientific principles to offer you reliable and practical solutions.
Troubleshooting Guide: Low Yield and Impurities
Low yields and the presence of impurities are common challenges in the synthesis of this compound. This guide will walk you through potential causes and solutions for these issues.
Why is my yield of this compound lower than expected?
A lower than expected yield can often be attributed to several factors, including incomplete reactions, side reactions, and losses during workup and purification.
Possible Cause 1: Incomplete Oxidation of the Methyl Group
If you are synthesizing this compound through the oxidation of 2-toluenesulfonic acid, an incomplete reaction will result in the presence of the starting material in your final product.
Solution:
-
Optimize Reaction Time and Temperature: Ensure that the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. The oxidation of the methyl group can be sluggish, and extending the reaction time or slightly increasing the temperature (while monitoring for side reactions) can drive the reaction to completion.
-
Ensure Proper Stoichiometry of the Oxidizing Agent: An insufficient amount of the oxidizing agent will lead to an incomplete reaction. It is crucial to use the correct stoichiometric ratio of the oxidizing agent to 2-toluenesulfonic acid. A slight excess of the oxidizing agent may be necessary to ensure full conversion.
Possible Cause 2: Formation of Isomeric Byproducts
During the initial sulfonation of toluene, a mixture of ortho, meta, and para isomers of toluenesulfonic acid is often formed. The separation of these isomers can be challenging and may lead to a lower yield of the desired ortho isomer.
Solution:
-
Control Sulfonation Temperature: The temperature at which the sulfonation of toluene is carried out plays a critical role in the isomeric distribution of the product. Lower temperatures generally favor the formation of the ortho and para isomers over the meta isomer.
-
Isomer Separation: The different isomers of toluenesulfonic acid can be separated based on the differential solubility of their salts. For example, the barium or calcium salts of the different isomers exhibit different solubilities in water, allowing for their separation through fractional crystallization.
Possible Cause 3: Side Reactions
Several side reactions can occur during the synthesis of this compound, leading to the formation of unwanted byproducts and a decrease in the yield of the desired product.
-
Desulfonation: Under certain conditions, such as high temperatures or the presence of strong acids, the sulfonic acid group can be removed from the aromatic ring.
-
Oxidative Degradation: The use of harsh oxidizing agents or high temperatures can lead to the degradation of the aromatic ring, resulting in a lower yield of the desired product.
Solution:
-
Careful Control of Reaction Conditions: To minimize side reactions, it is essential to carefully control the reaction conditions, including temperature, reaction time, and the concentration of reagents.
-
Choice of Oxidizing Agent: The choice of oxidizing agent can have a significant impact on the yield and purity of the final product. Milder oxidizing agents are often preferred to minimize oxidative degradation.
How can I improve the purity of my this compound?
The purity of this compound is crucial for its intended application. Several techniques can be employed to improve the purity of the final product.
Solution:
-
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. This compound can be recrystallized from water or other suitable solvents to remove impurities.
-
Chromatography: Chromatographic techniques, such as column chromatography, can be used to separate this compound from its isomers and other impurities.
-
Washing: Washing the crude product with an appropriate solvent can help to remove soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method for synthesizing this compound involves the sulfonation of toluene to produce a mixture of toluenesulfonic acid isomers, followed by the separation of the ortho isomer and its subsequent oxidation to this compound.
Q2: What are the key reaction parameters to control for a high yield of this compound?
The key reaction parameters to control for a high yield of this compound are:
-
Temperature: The temperature of the sulfonation and oxidation reactions should be carefully controlled to minimize side reactions and favor the formation of the desired product.
-
Reaction Time: The reaction time should be sufficient to ensure the completion of the reaction, but not so long as to promote side reactions.
-
Stoichiometry of Reagents: The correct stoichiometric ratio of reagents should be used to ensure the complete conversion of the starting material to the desired product.
Q3: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of your synthesized this compound can be confirmed using a variety of analytical techniques, including:
-
Melting Point: The melting point of a pure compound is a sharp and well-defined value. A broad melting point range can indicate the presence of impurities.
-
Spectroscopy: Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to confirm the structure of the synthesized compound.
-
Chromatography: Chromatographic techniques, such as high-performance liquid chromatography (HPLC), can be used to determine the purity of the synthesized compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Toluenesulfonic Acid
This protocol describes the synthesis of this compound by the oxidation of 2-toluenesulfonic acid.
Materials:
-
2-Toluenesulfonic acid
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4)
-
Distilled water
Procedure:
-
Dissolve 2-toluenesulfonic acid in a solution of sodium hydroxide in water.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with sulfuric acid to precipitate the this compound.
-
Collect the this compound by filtration and wash with cold water.
-
Recrystallize the this compound from water to purify it.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Optimizing Derivatization Reactions with 2-Sulfobenzoic Anhydride (SBA)
Welcome to the technical support center for 2-Sulfobenzoic Anhydride (SBA) derivatization. As a potent reagent for introducing a fixed negative charge onto nucleophilic analytes, SBA is a cornerstone for enhancing sensitivity and chromatographic performance in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of SBA chemistry, moving beyond mere protocols to explain the causality behind experimental choices. Here, you will find field-proven insights to troubleshoot common issues and optimize your reactions for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about SBA, its properties, and its application.
Q1: What is 2-Sulfobenzoic Anhydride (SBA) and why is it used for derivatization?
A1: 2-Sulfobenzoic Anhydride (SBA), also known as o-sulfobenzoic acid cyclic anhydride, is a derivatizing agent used to chemically modify analytes.[1][2][3] Its primary function is to react with nucleophilic functional groups, such as amines and hydroxyls, to covalently attach a sulfobenzoic acid moiety. This modification is highly advantageous for analyses using mass spectrometry (MS), particularly with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[4][5][6] The introduced sulfonic acid group is permanently ionized under a wide range of pH conditions, providing a "fixed charge" that ensures consistent and efficient ionization of all derivatized species, leading to significantly improved detection sensitivity in negative ion mode.[6][7]
Q2: What types of functional groups react with SBA?
A2: SBA is an electrophilic reagent that readily reacts with various nucleophilic functional groups. The most common targets include:
-
Primary and Secondary Amines: The reaction with amines is typically efficient, forming a stable amide bond.[8][9] Mechanistically, the amine attacks the more accessible carbonyl carbon of the anhydride, not the sterically hindered sulfur atom of the sulfone group.[8]
-
Alcohols (Aliphatic and Aromatic): SBA effectively derivatizes hydroxyl groups, including those in fatty alcohols, carbohydrates, and phenols, to form esters.[4][6][10]
-
Thiols: While less common, thiols can also react with SBA, though this application is not as widely documented.
Q3: How does SBA derivatization enhance Mass Spectrometry (MS) analysis?
A3: The benefits are multi-fold:
-
Enhanced Ionization Efficiency: Many small molecules, especially those lacking easily ionizable functional groups, exhibit poor response in ESI-MS. The sulfonic acid group introduced by SBA is strongly acidic and readily deprotonates to form a stable anion, dramatically improving signal intensity in negative ion mode.[6][7]
-
Uniformity of Response: In complex mixtures containing analytes with varying ionization efficiencies (e.g., a series of fatty alcohol ethoxylates), SBA derivatization ensures that each species carries the same charge tag.[6] This normalizes the ionization response, allowing for more accurate relative quantification across different species in the sample.[6]
-
Improved Chromatography: By adding a highly polar, charged group, SBA can alter the chromatographic properties of an analyte. This can be leveraged to improve retention and separation on reversed-phase or mixed-mode columns.[11]
Q4: What are the critical handling and storage requirements for SBA?
A4: SBA is a cyclic anhydride, which makes it highly susceptible to hydrolysis.[1] Moisture is the primary enemy of this reagent.
-
Storage: SBA should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and placed in a desiccator to protect it from atmospheric moisture.[1] Store at ambient or refrigerated temperatures as recommended by the supplier.[12][13]
-
Handling: When weighing and preparing SBA solutions, work quickly and, if possible, in a glove box or under a stream of dry nitrogen. Use only anhydrous solvents and ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.[14][15]
Q5: Which solvents and catalysts are recommended for SBA reactions?
A5: The choice of solvent and catalyst is critical for reaction success.
-
Solvents: Anhydrous acetonitrile (ACN) is a widely used and effective solvent.[4][16] Other aprotic solvents like tetrahydrofuran (THF) can also be used.[10] Pyridine is a suitable solvent that can also act as a basic catalyst; however, the solubility of SBA and its derivatives in pyridine can be limited.[10] Avoid reactive solvents like acetone, which has been shown to undergo side reactions with SBA.[10]
-
Catalysts: A non-nucleophilic organic base is often required to catalyze the reaction by activating the analyte. Common choices include 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).[4][10] DMAP is a particularly effective catalyst for the esterification of alcohols.[4]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving the most common issues encountered during SBA derivatization.
Problem 1: Low or No Derivative Peak in MS Analysis
Symptom: The expected m/z of the derivatized analyte is weak or absent, while the underivatized analyte peak remains strong.
| Possible Cause | Underlying Rationale (The "Why") | Recommended Solution |
| A. Incomplete Reaction | The reaction has not proceeded to completion due to suboptimal conditions. This can stem from insufficient reaction time, inadequate temperature, or a low reagent-to-analyte ratio. Derivatization is a chemical reaction that requires activation energy and sufficient reactants to achieve high conversion. | 1. Optimize Reaction Time & Temperature: Perform a time-course study (e.g., 30 min, 1h, 2h) at a set temperature (e.g., 60°C) to find the optimal duration.[4] If yield is still low, incrementally increase the temperature (e.g., to 80°C), but be mindful of potential analyte degradation. 2. Increase Reagent Stoichiometry: Use a significant molar excess of SBA (e.g., 10-fold to 100-fold) relative to the analyte to drive the reaction equilibrium towards the product.[14] |
| B. Reagent Degradation (Hydrolysis) | SBA is highly moisture-sensitive. Water present in the solvent, on glassware, or from the sample itself will rapidly hydrolyze the anhydride to 2-sulfobenzoic acid.[1] This hydrolysis reaction competes directly with your analyte for the reagent, drastically reducing the available SBA and lowering your derivative yield. | 1. Ensure Anhydrous Conditions: Use fresh, sealed anhydrous-grade solvents.[15] Oven-dry all glassware and cool it in a desiccator before use. Handle SBA powder and prepare solutions under an inert atmosphere (dry nitrogen or argon) if possible. 2. Use Fresh Reagent: If the SBA reagent is old or has been stored improperly, it may be partially or fully hydrolyzed. Use a fresh bottle of high-quality SBA.[14] |
| C. Sample Matrix Interference | Complex biological or environmental samples contain endogenous compounds that can either react with SBA (consuming the reagent) or inhibit the reaction.[14] | 1. Pre-Derivatization Cleanup: Implement a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before derivatization.[14] |
| D. Analyte-Specific Reactivity | The reactivity of the target functional group can be influenced by its chemical environment (e.g., steric hindrance) or electronic properties (e.g., pKa). For example, SBA derivatization of phenols is most effective for those with a pKa > 9.[5][16] Highly acidic phenols (pKa < 5) may not react efficiently under standard conditions.[16] | 1. Adjust Reaction pH/Catalyst: For less nucleophilic analytes, a stronger base or a different catalyst might be required. 2. Consider Alternative Derivatization Strategy: If optimization fails, SBA may not be the ideal reagent for your specific analyte. Explore other derivatization chemistries tailored to your molecule's properties. |
Problem 2: Poor Reproducibility Between Samples
Symptom: Significant variation in derivative peak intensity across replicate samples or different experimental batches.
| Possible Cause | Underlying Rationale (The "Why") | Recommended Solution |
| A. Inconsistent Moisture Contamination | Sporadic and uncontrolled exposure to atmospheric moisture during reagent or sample handling will lead to variable degrees of SBA hydrolysis, causing inconsistent derivative yields from one sample to the next. | Standardize Handling Protocol: Develop and strictly adhere to a Standard Operating Procedure (SOP) for reagent handling. Aliquot the SBA powder into single-use vials under an inert atmosphere to prevent repeated exposure of the stock bottle to air. |
| B. Inaccurate Reagent Aliquoting | SBA is a solid powder, and accurately weighing small amounts can be challenging. Errors in the amount of SBA or catalyst added to each reaction will directly impact the final yield and lead to high variability. | Use Stock Solutions: Prepare a fresh stock solution of SBA in an anhydrous solvent immediately before use. Use a calibrated pipette to add a precise volume of the stock solution to each reaction, which is far more accurate and reproducible than weighing small amounts of solid for each sample. |
| C. Temperature Fluctuations | If using a heat block or water bath, inconsistent heating across wells or between runs will cause variability in reaction rates and final yields. | Validate Heating Equipment: Ensure your heating source provides uniform and stable temperature. For critical applications, use a calibrated digital heat block. Always place samples in the same position on the block for each run. |
Problem 3: Presence of Unexpected Side-Product Peaks
Symptom: The mass spectrum shows significant peaks other than the analyte, derivative, and the expected hydrolyzed SBA (m/z 183.00 in negative mode).
| Possible Cause | Underlying Rationale (The "Why") | Recommended Solution |
| A. Reaction with Solvent | Certain solvents can react with highly electrophilic reagents like SBA. For example, acetone can participate in side reactions, leading to unwanted adducts.[10] | Use Inert Solvents: Stick to well-documented, non-reactive solvents like anhydrous acetonitrile or tetrahydrofuran (THF).[4][10] Always run a solvent blank (SBA + catalyst in solvent, no analyte) to identify any potential side products originating from the solvent itself. |
| B. Over-derivatization | Analytes with multiple nucleophilic sites (e.g., polyamines, amino acids with reactive side chains) can be derivatized more than once, leading to peaks corresponding to [M+SBA-H]⁻, [M+2SBA-H]⁻, etc. | Control Stoichiometry: If single derivatization is desired, carefully control the reaction by reducing the molar excess of SBA and shortening the reaction time. Conversely, if exhaustive derivatization is the goal, use a large excess of reagent and longer reaction times to drive the reaction to the fully derivatized product. |
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Remember to optimize conditions for your specific analyte and matrix.
Protocol 1: General Solution-Phase Derivatization of Amines/Alcohols for LC-MS
This protocol is a robust starting point for derivatizing primary/secondary amines or hydroxyl-containing compounds in a clean matrix.
-
Reagent Preparation (Perform Immediately Before Use):
-
Prepare a 10 mg/mL stock solution of SBA in anhydrous acetonitrile (ACN).
-
Prepare a 1 mg/mL stock solution of 4-dimethylaminopyridine (DMAP) in anhydrous ACN.
-
-
Sample Preparation:
-
Dissolve or dilute the analyte sample in anhydrous ACN to a final concentration of approximately 100 µg/mL.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine:
-
50 µL of the analyte solution.
-
100 µL of the SBA stock solution (provides a large molar excess).
-
10 µL of the DMAP stock solution.
-
-
Vortex the mixture gently for 10 seconds.
-
Incubate the sealed tube at 60°C for 1 hour using a calibrated heat block.
-
-
Sample Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture 100-fold with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid for a typical C18 column).
-
Inject the diluted sample into the LC-MS system for analysis in negative ion mode.
-
-
Controls (Critical for Validation):
-
Reaction Blank: Repeat steps 3-4, replacing the analyte solution with 50 µL of pure anhydrous ACN. This helps identify reagent-related peaks.
-
Negative Control: Analyze a sample of your underivatized analyte to confirm its retention time and m/z.
-
Protocol 2: High-Yield Evaporative Derivatization of Phenols
This method has been shown to achieve significantly higher yields (>95%) for phenols compared to solution-phase reactions and is particularly useful for MALDI-MS or when maximum sensitivity is required.[5][16]
-
Reagent and Sample Preparation:
-
Prepare stock solutions of SBA, DMAP, and the phenol analyte(s) in anhydrous ACN as described in Protocol 1.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the analyte, SBA, and DMAP solutions in the desired molar ratios (e.g., 50 µL analyte, 100 µL SBA, 10 µL DMAP).
-
Evaporate the solvent completely to dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of dry nitrogen.
-
Seal the tube and heat the solid residue at 60°C for 1 hour.[16]
-
-
Sample Analysis:
Section 4: Visual Guides & Mechanisms
Visual aids to clarify the reaction chemistry and experimental logic.
Diagram 1: Reaction Mechanism of SBA with a Primary Amine
Caption: Nucleophilic attack of a primary amine on SBA.
Diagram 2: General Experimental Workflow for SBA Derivatization
Caption: A typical workflow for SBA derivatization experiments.
Diagram 3: Troubleshooting Decision Tree for Low Derivative Yield
Caption: A decision tree for troubleshooting low derivatization yield.
Section 5: References
-
Benchchem. Troubleshooting Derivatization Reactions for Fatty Alcohols . Benchchem. Available at: --INVALID-LINK--
-
Guidechem. 2-Sulfobenzoic anhydride 81-08-3 wiki . Guidechem. Available at: --INVALID-LINK--
-
Ali, S. A. Reaction of primary aromatic amines with o-sulphobenzoic acid cyclic anhydride . Iraqi National Journal of Chemistry. Available at: --INVALID-LINK--
-
Vo, D., & Howdle, S. M. Esterification of Hydroxylated Polymers with this compound Cyclic Anhydride . Semantic Scholar. Available at: --INVALID-LINK--
-
Wang, H., & Karger, B. L. (2014). Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry . Rapid Communications in Mass Spectrometry, 28(6), 639-648. Available at: --INVALID-LINK--
-
Wang, H., & Karger, B. L. (2014). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS . PMC - NIH. Available at: --INVALID-LINK--
-
Pathmasiri, W., et al. (2013). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry . PMC - NIH. Available at: --INVALID-LINK--
-
Wang, H., & Karger, B. L. (2014). Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry . PubMed. Available at: --INVALID-LINK--
-
Zu, Y., & Karger, B. L. (2009). Derivatization of Fatty Alcohol Ethoxylate Non-Ionic Surfactants Using 2-sulfobenzoic Anhydride for Characterization by Liquid chromatography/mass Spectrometry . PubMed. Available at: --INVALID-LINK--
-
Supelco. A Guide to Derivatization Reagents for GC . Sigma-Aldrich. Available at: --INVALID-LINK--
-
CymitQuimica. CAS 81-08-3: this compound cyclic anhydride . CymitQuimica. Available at: --INVALID-LINK--
-
ResearchGate. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry | Request PDF . ResearchGate. Available at: --INVALID-LINK--
-
Merck Millipore. 2-Sulfobenzoic anhydride CAS 81-08-3 | 841501 . Merck Millipore. Available at: --INVALID-LINK--
-
Clark, J. The Reactions of Acid Anhydrides with Ammonia and Primary Amines . Chemguide. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. This compound cyclic anhydride . NIST WebBook. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound cyclic anhydride technical grade, 90% . Sigma-Aldrich. Available at: --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 81-08-3: this compound cyclic anhydride [cymitquimica.com]
- 3. This compound cyclic anhydride [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pse.mu.edu.iq [pse.mu.edu.iq]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. This compound cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of 2-Sulfobenzoic anhydride during storage and use
Welcome to the technical support center for 2-Sulfobenzoic Anhydride (SBA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and use of this highly reactive reagent. As a cyclic anhydride, SBA's utility is intrinsically linked to its purity, which is primarily threatened by hydrolysis. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Sulfobenzoic Anhydride hydrolysis, and why is it a critical issue?
Answer: 2-Sulfobenzoic anhydride is a hygroscopic, or moisture-absorbing, solid.[1] Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. In the case of SBA, water acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring.[2][3] This breaks the anhydride bond and opens the ring, converting the reactive anhydride into the significantly less reactive 2-sulfobenzoic acid.[1]
This degradation is a critical issue for several reasons:
-
Loss of Reactivity: The intended function of SBA in most synthetic protocols, such as derivatization or polymer synthesis, relies on the reactive anhydride group.[4][5] The hydrolyzed di-acid product will not participate in these reactions, leading to low or no product yield.
-
Inaccurate Stoichiometry: If a portion of your SBA has hydrolyzed, the actual mass of the active reagent is lower than what you weighed. This introduces significant error into your reaction stoichiometry, impacting yields and reproducibility.
-
Side Reactions: The presence of the acidic this compound byproduct can interfere with your reaction, potentially catalyzing unwanted side reactions or altering the pH of the reaction medium.
dot graph TD; A[2-Sulfobenzoic Anhydride (Active Reagent)] -- "+ H₂O (Moisture)" --> B(Intermediate); B -- "Proton Transfer" --> C[this compound (Inactive Hydrolysis Product)]; subgraph "Mechanism" A; B; C; end style A fill:#F1F3F4,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 edge[color="#4285F4"] graph[rankdir=LR, bgcolor="#FFFFFF"] node[shape=box, style=filled, color="#FFFFFF", fontname="sans-serif", fontcolor="#202124"]
caption[label="Hydrolysis of 2-Sulfobenzoic Anhydride.", shape=plaintext, style="", fontname="sans-serif", fontsize=10] dot
Figure 1. The reaction of 2-Sulfobenzoic Anhydride with water.Troubleshooting Guide: Storage & Handling
Q2: My reaction yields are inconsistent when using SBA. Could my storage method be the problem?
Answer: Absolutely. Inconsistent results are a classic symptom of reagent degradation, and improper storage is the most common cause for SBA hydrolysis.[6][7] The material is moisture-sensitive and requires specific storage conditions to maintain its integrity.[7]
Review your storage protocol against the recommended conditions outlined below.
| Parameter | Recommendation | Rationale & Expert Insights |
| Temperature | Store below +30°C.[8] Room temperature is generally acceptable. | While not overly sensitive to heat, storing in a cool, controlled environment minimizes the rate of any potential degradation reactions and reduces moisture condensation risk from temperature fluctuations. |
| Atmosphere | Dry, Inert Atmosphere (Nitrogen or Argon). | This is the most critical factor. Ambient air contains variable amounts of moisture that will readily hydrolyze the anhydride.[1][6] Using a desiccator or nitrogen-purged glove box is best practice.[9][10] |
| Container | Tightly sealed original manufacturer's container.[6][7][11] | Manufacturer packaging, such as bottles with Sure/Seal™ septa, is designed to protect against moisture ingress.[12][13] If transferring, use glass bottles with tight-fitting caps, preferably with a PTFE liner. |
| Desiccants | Store container inside a desiccator with an active desiccant. | Desiccants actively absorb moisture from the enclosed airspace, creating a low-humidity environment that significantly prolongs the shelf life of hygroscopic chemicals like SBA.[9][14] |
Q3: Which desiccant is best for storing SBA?
Answer: The choice of desiccant depends on the required level of dryness and convenience. For routine storage of SBA, silica gel and molecular sieves are excellent choices.
| Desiccant Type | Mechanism | Best Use Case | Key Considerations |
| Silica Gel | Physical Adsorption[14] | General purpose storage in desiccators.[15] | Often contains a color indicator (e.g., cobalt chloride) that changes from blue (dry) to pink (saturated), providing a visual cue for replacement or regeneration.[16] It is effective in moderate humidity ranges.[14] |
| Molecular Sieves | Physical Adsorption | Applications requiring very low humidity levels.[14] Drying solvents or gases. | They have a high affinity for water even at very low concentrations. Ideal for protecting highly sensitive reagents. They can be regenerated by heating in a vacuum oven. |
| Calcium Chloride (Anhydrous) | Chemical Absorption | Economical, high-capacity drying. | Can become liquid when saturated, so it should be contained in a dish or a form that prevents leakage.[14] |
| Phosphorus Pentoxide (P₄O₁₀) | Chemical Reaction | Extremely rigorous drying applications. | One of the most powerful desiccants, but it is corrosive and forms a viscous layer of phosphoric acid as it absorbs water, which can reduce its effectiveness over time. Generally overkill for routine SBA storage. |
Q4: I store my SBA in a desiccator, but I still suspect hydrolysis. What am I doing wrong during use?
Answer: Hydrolysis can occur rapidly during handling, even if the bulk reagent is stored correctly. Exposure to ambient laboratory air for even brief periods can compromise the material on the surface.[10] The key is to minimize exposure to atmospheric moisture at every step.
dot graph TD; subgraph "Problem Identification" A("Poor or InconsistentExperimental Results") end
caption[label="Troubleshooting workflow for experiments involving SBA.", shape=plaintext, style="", fontname="sans-serif", fontsize=10] dot
Figure 2. A logical guide to diagnosing issues in SBA-related experiments.Experimental Protocols
Protocol 1: Handling and Dispensing 2-Sulfobenzoic Anhydride Under Inert Atmosphere
This protocol describes the best practice for weighing and dispensing SBA for a reaction, minimizing exposure to atmospheric moisture.[17][18]
Materials:
-
2-Sulfobenzoic Anhydride in its original container.
-
Inert atmosphere glovebox or Schlenk line setup.
-
Oven-dried glassware (e.g., reaction flask with septum, weighing vessel).[12][13]
-
Dry, clean spatulas.
-
Source of dry nitrogen or argon gas.
Procedure:
-
Prepare Glassware: Place all glassware and spatulas in a laboratory oven at >120°C for at least 4 hours (overnight is preferred) to remove adsorbed moisture.[12][13]
-
Cool Under Inert Gas:
-
Transfer Reagent:
-
Bring the sealed container of SBA into the glovebox or place it under a positive pressure of inert gas via a Schlenk line.
-
Allow the container to equilibrate to the surrounding temperature to prevent condensation.
-
Briefly open the container and quickly weigh the desired amount of SBA into the dried weighing vessel or directly into the reaction flask.
-
-
Seal and Purge:
-
Tightly reseal the main SBA container immediately.
-
Before removing it from the inert atmosphere, it is good practice to wrap the cap/lid junction with parafilm for an extra barrier against moisture.
-
If not in a glovebox, flush the headspace of the container with dry nitrogen before sealing to displace any moist air that may have entered.
-
-
Reaction Setup: Immediately transfer the weighed SBA into your reaction vessel, which should already be under a positive pressure of inert gas.
Q5: How can I test if my old bottle of 2-Sulfobenzoic Anhydride is still good?
Answer: If you suspect significant hydrolysis, a simple quality control check can save you from a failed experiment. The pure anhydride and the hydrolyzed acid have different physical properties.
-
Melting Point Analysis: This is the most straightforward method.
-
Pure 2-Sulfobenzoic Anhydride: Melting point is approximately 126-128°C.[19] Some technical grade material may melt slightly lower, around 116-123°C.[19]
-
Hydrolyzed Product (this compound): Has a much higher melting point.
-
Observation: If your SBA has partially hydrolyzed, it will behave as an impure substance. You will observe a melting point that is depressed (lower than expected) and broad (melts over a wide range) . If you see this, the reagent is likely compromised.
-
-
Infrared (IR) Spectroscopy: This technique can provide chemical evidence of hydrolysis.
-
2-Sulfobenzoic Anhydride: Look for two characteristic strong carbonyl (C=O) stretching peaks for the cyclic anhydride around 1770-1850 cm⁻¹.
-
This compound: The key feature is a very broad O-H stretching band from the carboxylic acid, typically appearing between 2500-3300 cm⁻¹. You will also see a carbonyl (C=O) peak for the carboxylic acid around 1700-1725 cm⁻¹.
-
Analysis: Compare the spectrum of your sample to a reference spectrum of pure SBA.[20] The appearance of a significant broad O-H band is a clear indicator of hydrolysis.
-
If these tests indicate hydrolysis, it is strongly recommended to discard the reagent and use a fresh, unopened bottle for your experiments to ensure reliable and reproducible results.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. This compound cyclic anhydride(81-08-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. terrauniversal.com [terrauniversal.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. echemi.com [echemi.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ibisscientific.com [ibisscientific.com]
- 15. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. This compound cyclic anhydride | C7H4O4S | CID 65729 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Sulfobenzoic Acid
Welcome to the Technical Support Center for the HPLC analysis of 2-Sulfobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing, ensuring robust and accurate analytical results. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the most likely causes?
Peak tailing in the HPLC analysis of this compound is a common issue that can compromise the accuracy and resolution of your separation.[1] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[2][3] For a polar and acidic compound like this compound, the most probable culprits are:
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for polar and ionizable compounds is the interaction with acidic silanol groups on the surface of silica-based columns.[1][2][4] These interactions introduce a secondary, undesirable retention mechanism, leading to a tailed peak shape.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the analysis of ionizable compounds like this compound.[5][6] If the pH is not optimized, it can lead to the ionization of both the analyte and the stationary phase, exacerbating peak tailing.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[2][9]
-
Column Degradation or Contamination: Over time, columns can degrade, or contaminants from the sample or mobile phase can accumulate, creating active sites that cause peak tailing.[9][10]
-
Extra-Column Effects: Peak broadening and tailing can also be caused by issues outside the column, such as excessive tubing length or dead volume in the system.[4][7]
Q2: Can you explain in more detail how silanol interactions cause peak tailing with this compound?
Certainly. Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, the manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the silica surface. These residual silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[1][7]
This compound is a diprotic acid with two acidic functional groups: a highly acidic sulfonic acid group (pKa ~ -6.5) and a less acidic carboxylic acid group (pKa ~ 4.2).[11] At a mid-range pH, the carboxylic acid group can be deprotonated, resulting in a negatively charged analyte. This negatively charged this compound molecule can then interact with any positively charged sites on the stationary phase or, more commonly, engage in hydrogen bonding with the acidic silanol groups.[9] This secondary interaction is stronger than the desired hydrophobic interaction with the C18 chains, causing some analyte molecules to be retained longer and elute more slowly, resulting in a tailed peak.[12]
The following diagram illustrates the mechanism of secondary interaction:
Caption: Mechanism of secondary interaction leading to peak tailing.
Q3: How can I optimize the mobile phase pH to improve the peak shape of this compound?
Optimizing the mobile phase pH is the most effective way to minimize secondary silanol interactions and improve peak shape for this compound.[5][6] The goal is to suppress the ionization of both the residual silanol groups on the stationary phase and the carboxylic acid group of the analyte.
Experimental Protocol: Mobile Phase pH Optimization
-
Determine the Target pH: To suppress the ionization of the carboxylic acid group (pKa ≈ 4.2) and the silanol groups (pKa ≈ 3.8-4.5), a mobile phase pH of 2.5 to 3.0 is recommended.[4] At this low pH, the silanol groups will be protonated (Si-OH), and the this compound will be in its neutral form, promoting retention through the desired reversed-phase mechanism.[2][13]
-
Select an Appropriate Buffer: A buffer is essential to maintain a stable pH.[2] For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice.
-
Prepare the Mobile Phase:
-
Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust the pH of the aqueous buffer solution to 2.5 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffered aqueous phase with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio for your separation.
-
-
Equilibrate the Column: Before analysis, equilibrate the column with at least 10-15 column volumes of the new mobile phase to ensure a stable baseline and consistent retention times.
The following table summarizes the effect of pH on the ionization state of this compound and the silica surface:
| Mobile Phase pH | This compound (Carboxylic Group, pKa ~4.2) | Silica Surface (Silanol Groups) | Expected Peak Shape |
| < 2.5 | Predominantly Neutral (COOH) | Predominantly Neutral (Si-OH) | Symmetrical |
| 3.0 - 5.0 | Partially to Fully Ionized (COO⁻) | Partially to Fully Ionized (Si-O⁻) | Tailing |
| > 5.0 | Fully Ionized (COO⁻) | Fully Ionized (Si-O⁻) | Severe Tailing |
Q4: I've adjusted the mobile phase pH, but I'm still seeing some peak tailing. What other column-related factors should I consider?
If optimizing the mobile phase pH does not completely resolve the peak tailing, you should investigate other column-related factors:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[2][3] If you are not already using one, switching to a high-quality, end-capped C18 column can significantly improve the peak shape for polar acidic compounds.[1][2]
-
Consider an Alternative Stationary Phase: For highly polar acidic compounds, a standard C18 phase may not be optimal. Consider using a column with a polar-embedded stationary phase or a mixed-mode column that can provide alternative retention mechanisms and better peak shapes.[14][15]
-
Check for Column Contamination and Degradation:
-
Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites.
-
Degradation: Operating at a very low pH (< 2) or high pH (> 8) for extended periods can damage the silica-based stationary phase, leading to poor peak shape.[8]
-
Experimental Protocol: Column Washing and Regeneration
-
Disconnect the column from the detector.
-
Flush with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your column)
-
100% Isopropanol
-
100% Acetonitrile
-
Mobile phase
-
-
Flush with at least 10-20 column volumes of each solvent.
-
Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
If column washing does not improve the peak shape, the column may be irreversibly damaged and require replacement.
Q5: Could my HPLC system be contributing to the peak tailing?
Yes, system-related issues can also cause or exacerbate peak tailing. This is often referred to as "extra-column band broadening."[4][16]
-
Excessive Tubing Length or Diameter: The tubing connecting the injector, column, and detector should be as short as possible and have a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[7]
-
Poor Connections: Loose or poorly made connections can create small voids where the sample can diffuse, leading to band broadening and tailing.
-
Detector Settings: A slow detector response time (time constant) can cause peak distortion.[16]
The following diagram outlines a systematic troubleshooting workflow for peak tailing:
Caption: Troubleshooting workflow for peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. moravek.com [moravek.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. biotage.com [biotage.com]
- 14. phenomenex.com [phenomenex.com]
- 15. phenomenex.com [phenomenex.com]
- 16. uhplcs.com [uhplcs.com]
Minimizing fragmentation of 2-Sulfobenzoic acid in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2-Sulfobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing fragmentation and ensuring data integrity during the analysis of this important compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the principles behind them.
Introduction to the Challenge: The Fragile Nature of this compound
This compound, with its dual functional groups—a carboxylic acid and a sulfonic acid—presents a unique challenge in mass spectrometry. While its polarity makes it an excellent candidate for Electrospray Ionization (ESI), the lability of the sulfonic acid group makes it prone to in-source fragmentation. This can lead to a diminished or absent molecular ion peak, complicating identification and quantification. This guide will provide you with the knowledge and tools to overcome these challenges.
Troubleshooting Guide: Minimizing Fragmentation of this compound
This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of this compound.
Issue 1: Weak or Absent Molecular Ion Peak for this compound
Q: I am analyzing this compound using ESI-MS in negative ion mode, but I am struggling to see the expected [M-H]⁻ ion at m/z 201. Instead, I see significant peaks at lower m/z values. What is happening and how can I fix it?
A: This is a classic sign of in-source fragmentation. This compound readily loses its sulfonic acid group under energetic conditions. The primary fragmentation pathways to watch for are the loss of SO₃ (80 Da) and potentially SO₂ (64 Da).
Root Causes and Solutions:
The primary drivers of in-source fragmentation are excessive energy being transferred to the ions in the ion source. This energy can come from several parameters that can be optimized for "softer" ionization conditions.
-
Expertise & Experience: The cone voltage is the potential difference that helps to extract ions from the atmospheric pressure region into the vacuum of the mass spectrometer.[1][2] While necessary, too high a voltage will accelerate the ions into the surrounding gas molecules with enough force to cause them to fragment.[1] This is often referred to as in-source Collision-Induced Dissociation (CID).[1]
-
Troubleshooting Protocol:
-
Start with a low cone voltage (e.g., 10-20 V).
-
Infuse a standard solution of this compound.
-
Gradually increase the cone voltage in small increments (5-10 V) while monitoring the mass spectrum.
-
Observe the intensity of the molecular ion ([M-H]⁻ at m/z 201) relative to the fragment ions (e.g., m/z 121, corresponding to the loss of SO₃).
-
Identify the optimal cone voltage that provides good molecular ion intensity with minimal fragmentation.
-
-
Expertise & Experience: The source temperature is critical for desolvation—the removal of solvent molecules from the analyte ions. However, excessive heat can provide enough thermal energy to induce fragmentation of thermally labile molecules like this compound.[3][4]
-
Troubleshooting Protocol:
-
Set the cone voltage to the optimized "soft" setting determined above.
-
Begin with a moderate source temperature (e.g., 100-120 °C).
-
Gradually decrease the temperature in 10-20 °C increments.
-
Monitor the spectrum to find a balance between efficient desolvation (good signal intensity and low noise) and minimal fragmentation.
-
-
Expertise & Experience: The nebulizing and drying gas (usually nitrogen) flow rates also play a role in desolvation and ion formation. While not as direct a cause of fragmentation as voltage and temperature, improper gas flows can lead to an unstable spray or insufficient desolvation, indirectly affecting ion stability.
-
Troubleshooting Protocol:
-
With the optimized cone voltage and temperature, systematically adjust the nebulizing and drying gas flow rates.
-
Aim for a stable ion signal with the lowest possible gas flows that still provide good desolvation.
-
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Issue 2: Inconsistent Ionization and Signal Suppression
Q: My signal for this compound is unstable and seems to be suppressed. I am using a standard reversed-phase LC method. What could be the cause?
A: Signal suppression in ESI is often related to the mobile phase composition and its interaction with the analyte. For a polar, acidic compound like this compound, the choice of mobile phase additives is critical.
Root Causes and Solutions:
-
Expertise & Experience: Strong ion-pairing agents like trifluoroacetic acid (TFA), while excellent for chromatography, are notorious for causing signal suppression in ESI-MS, particularly in negative ion mode.[3] Formic acid is generally a better choice for LC-MS applications. For negative ion mode, a small amount of a weak base like ammonium acetate or ammonium hydroxide can improve ionization efficiency without significant suppression.[5][6]
-
Troubleshooting Protocol:
-
If using TFA, replace it with 0.1% formic acid in your mobile phases.
-
For enhanced negative ion mode sensitivity, consider adding 5-10 mM ammonium acetate to the mobile phase.[5]
-
If using a buffer, ensure it is volatile (e.g., ammonium acetate, ammonium formate) to avoid contaminating the ion source.
-
-
Expertise & Experience: If you are analyzing this compound in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can compete for ionization, leading to suppression.
-
Troubleshooting Protocol:
-
Improve chromatographic separation to resolve this compound from interfering matrix components.
-
Employ a sample preparation technique (e.g., solid-phase extraction) to remove a significant portion of the matrix before LC-MS analysis.
-
Visualizing the Impact of Mobile Phase:
Caption: Impact of mobile phase additives on ESI-MS signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions of this compound in negative ion mode ESI-MS/MS?
A1: Based on the structure and studies of similar sulfonated aromatic compounds, the most likely fragmentation pathway is the loss of sulfur trioxide (SO₃), resulting in a fragment ion at m/z 121.[7] Another possibility is the loss of the carboxyl group as CO₂ (44 Da), leading to a fragment at m/z 157. A less common fragmentation for aromatic sulfonamides is the loss of SO₂ (64 Da).[8]
Q2: Should I use positive or negative ion mode for this compound analysis?
A2: Negative ion mode is strongly recommended. Both the carboxylic acid and sulfonic acid groups are readily deprotonated, making the formation of the [M-H]⁻ ion highly favorable.[7][9] While you might observe adducts in positive ion mode (e.g., [M+Na]⁺), the sensitivity and stability will likely be much better in negative ion mode.
Q3: Can I use MALDI for the analysis of this compound?
A3: Yes, Matrix-Assisted Laser Desorption/Ionization (MALDI) is a viable soft ionization technique for this compound, especially for pure samples or when coupled with techniques like tissue imaging.[10] As with ESI, optimizing the matrix and laser energy will be key to minimizing fragmentation.
Q4: My baseline is noisy. How can this affect my analysis of this compound?
A4: A noisy baseline can obscure low-intensity signals, making it difficult to detect the molecular ion, especially if it is already prone to fragmentation. Common causes of a noisy baseline include a contaminated ion source, impure solvents or additives, or leaks in the system. Regularly cleaning the ion source and using high-purity solvents are crucial for maintaining a low baseline.
Summary of Recommended Starting Parameters for ESI-MS
The following table provides a set of conservative starting parameters for the analysis of this compound, which should be further optimized for your specific instrument.
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | Negative ESI | Promotes deprotonation of acidic groups. |
| Capillary Voltage | 2.5 - 3.5 kV | Typical range for stable spray in negative mode. |
| Cone Voltage | 15 - 25 V | Low voltage to minimize in-source fragmentation.[3][4][11] |
| Source Temperature | 100 - 120 °C | Sufficient for desolvation while minimizing thermal degradation. |
| Desolvation Temp. | 250 - 350 °C | Dependent on solvent flow rate. |
| Nebulizing Gas | Instrument Dependent | Adjust for a stable spray. |
| Drying Gas Flow | Instrument Dependent | Adjust for optimal desolvation. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or 5-10 mM Ammonium Acetate | Volatile and MS-friendly additives.[5][6][12] |
References
- 1. In-source fragmentation [jeolusa.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Optimizing mobile phase for better separation of Sulfobenzoic acid isomers
Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for the challenging chromatographic separation of sulfobenzoic acid positional isomers (2-sulfobenzoic acid, 3-sulfobenzoic acid, and 4-sulfobenzoic acid). Designed for researchers and drug development professionals, this document offers practical, field-proven insights rooted in scientific principles to help you achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of sulfobenzoic acid isomers so challenging?
The primary difficulty lies in the fact that 2-, 3-, and 4-sulfobenzoic acid are positional isomers. They share the same molecular formula (C₇H₆O₅S) and molecular weight, resulting in nearly identical physicochemical properties.[1][2][3] The key to their separation is exploiting the subtle differences in the acidity of their carboxylic acid groups, which arise from the different positions of the electron-withdrawing sulfonic acid group on the benzene ring.
Q2: What is a good starting point for a mobile phase and column for separating these isomers using reversed-phase HPLC?
A robust starting point for method development is a simple acidic mobile phase on a modern, high-purity C18 column.
-
Column: A C18 column with low silanol activity (often labeled "base-deactivated" or similar) is recommended to minimize peak tailing caused by secondary ionic interactions. A column like the Newcrom R1 has been noted for this type of application.[4]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Acidic Modifier: 0.1% Phosphoric Acid or 0.1% Formic Acid. Phosphoric acid provides excellent buffering capacity, while formic acid is preferred for mass spectrometry (MS) compatibility.[4]
A typical starting gradient could be 5% to 50% Mobile Phase B over 15-20 minutes.
Q3: How does mobile phase pH critically influence the separation of these isomers?
Mobile phase pH is the most powerful tool for optimizing the separation of sulfobenzoic acid isomers. These molecules are diprotic, meaning they have two acidic protons that can dissociate at different pH values.
-
Sulfonic Acid Group (-SO₃H): This group is a very strong acid, with a pKa value typically below 0 (often cited around -6.5 for the related benzenesulfonic acid).[5][6] In any mobile phase practical for reversed-phase HPLC (pH > 2), this group will be fully deprotonated (anionic, -SO₃⁻).
-
Carboxylic Acid Group (-COOH): This group is a weak acid, and its pKa (referred to as pKa₂) is where the separation is controlled. The slight differences in the pKa₂ values of the isomers (see Table 1) mean that by adjusting the mobile phase pH to be near these values, you can subtly alter the charge state and overall polarity of each isomer, thereby changing their retention and selectivity.[7]
At a pH near the pKa₂ of the isomers, a dynamic equilibrium exists between the neutral (-COOH) and the anionic (-COO⁻) forms. The more time an isomer spends in its less polar, neutral form, the more it will be retained on a C18 column. By carefully controlling the pH, you can maximize the differences in retention time between the isomers.
Q4: My peaks are tailing. What are the common causes and solutions?
Peak tailing for these acidic compounds is often due to secondary interactions with the stationary phase.
-
Cause: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can have a negative charge at mid-range pH. These can interact ionically with any un-ionized analyte molecules, causing tailing.
-
Solutions:
-
Lower Mobile Phase pH: Using a mobile phase pH of ~2.5-3.0 ensures the silanol groups are protonated (neutral), minimizing ionic interactions.
-
Use a Modern Column: Employ a high-purity, end-capped C18 column specifically designed to have minimal residual silanol activity.[4]
-
Check for Column Contamination: A blocked column frit or contaminated guard column can also lead to poor peak shape. Reverse flushing the column (without the detector) may help.
-
In-Depth Troubleshooting & Optimization Guide
Issue: Poor or No Resolution Between Isomer Peaks
When initial conditions fail to resolve the isomers, a systematic approach is required. The goal is to manipulate the selectivity (α) of the chromatographic system.
Strategy 1: Systematic pH Optimization (The Most Critical Step)
The key to separating these isomers is to operate in a pH range that brackets their carboxylic acid pKa₂ values.
-
Physicochemical Basis: As shown in Table 1, the pKa₂ values for the isomers are clustered between 3.47 and 3.76. When the mobile phase pH is in this range, small changes in pH will cause significant shifts in the ionization equilibrium for each isomer, leading to changes in retention and, crucially, selectivity.
| Isomer | Structure | pKa₁ (-SO₃H) | pKa₂ (-COOH) |
| This compound | ![]() | < ~0 | ~3.76 |
| 3-Sulfobenzoic Acid | ![]() | < ~0 | ~3.74 |
| 4-Sulfobenzoic Acid | ![]() | < ~0 | ~3.47 |
| Table 1: Physicochemical Properties of Sulfobenzoic Acid Isomers. The pKa₂ values are the primary target for mobile phase pH optimization. |
See the Experimental Protocols section for a detailed "pH Scouting" workflow.
Caption: Diagram 1: Relationship between pH and isomer separation.
Strategy 2: Adjust Organic Modifier Type and Strength
-
Change Solvent Type: If acetonitrile (ACN) does not provide adequate resolution, switch to methanol (MeOH) or vice versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter selectivity. ACN is generally a stronger solvent (less is needed for elution) and provides lower backpressure, while MeOH can offer unique hydrogen-bonding interactions.
-
Modify Gradient Slope: If peaks are bunched together early in the chromatogram, make the gradient shallower (e.g., 5-30% B over 20 minutes instead of 5-50%). This gives the isomers more time to interact with the stationary phase and resolve.
Strategy 3: Employ Ion-Pair Chromatography (Advanced)
If conventional reversed-phase methods are insufficient, ion-pair chromatography (IPC) can be a powerful alternative.
-
Mechanism: An ion-pairing reagent, such as tetrabutylammonium hydroxide, is added to the mobile phase. This reagent has a hydrophobic "tail" that adsorbs onto the C18 stationary phase and a charged "head" that faces the mobile phase. This dynamically modifies the column, creating an ion-exchange surface that can selectively retain the anionic sulfobenzoic acid isomers.
-
Considerations: IPC methods can require longer equilibration times and are often not compatible with MS detectors. Columns should be dedicated to IPC use as the reagent can be difficult to wash out completely.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
This protocol outlines a systematic approach to determine the optimal mobile phase pH for separating the sulfobenzoic acid isomers.
1. Preparation of Mobile Phases:
- Prepare three different aqueous mobile phases (Mobile Phase A) using 0.1% Phosphoric Acid.
- Buffer 1: Adjust pH to 3.0 with NaOH or H₃PO₄.
- Buffer 2: Adjust pH to 3.5 with NaOH or H₃PO₄.
- Buffer 3: Adjust pH to 4.0 with NaOH or H₃PO₄.
- Mobile Phase B remains constant: Acetonitrile.
2. Chromatographic Conditions:
- Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- Detection: UV at 230 nm.
- Gradient: 10% to 40% Acetonitrile over 20 minutes.
3. Experimental Procedure:
- Equilibrate the column thoroughly with the pH 3.0 mobile phase mixture (e.g., 90% A / 10% B) for at least 15 column volumes.
- Inject the mixed isomer standard and record the chromatogram.
- Flush the system and column and repeat the equilibration and injection with the pH 3.5 mobile phase.
- Flush the system and column and repeat the equilibration and injection with the pH 4.0 mobile phase.
4. Data Analysis:
Compare the resolution between the critical isomer pairs in the three chromatograms.
Identify the pH that provides the best selectivity. Often, the optimal pH will be very close to the pKa₂ of one of the isomers.
Once the optimal pH is identified, the gradient slope and organic modifier can be further fine-tuned to achieve baseline resolution and an optimal run time.
Caption: Diagram 2: Troubleshooting workflow for poor isomer resolution.
References
- 1. 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. This compound | 632-25-7 [chemicalbook.com]
- 4. Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]
Technical Support Center: Improving the Stability of Metal Complexes of 2-Sulfobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the stability of metal complexes involving 2-Sulfobenzoic acid (2-SBA). Drawing from established principles of coordination chemistry, this document offers troubleshooting guides and FAQs to address common experimental challenges.
I. Foundational Principles of Stability
The stability of a metal complex in solution is a measure of the strength of the metal-ligand interaction.[1] This stability is influenced by a multitude of factors, including the properties of the metal ion and the ligand, as well as the experimental conditions.[2][3] For this compound, its unique structure, featuring both a carboxylic acid and a sulfonic acid group, allows for diverse coordination behaviors that are highly sensitive to the reaction environment.
The Role of the Metal Ion
The nature of the central metal ion is a primary determinant of complex stability. Key characteristics include:
-
Charge and Size: Generally, for a given ligand, stability increases with a higher charge on the metal ion and a smaller ionic radius.[2][3] This is due to stronger electrostatic attraction between the metal center and the ligand.
-
Electronegativity: A greater positive charge density on the metal ion leads to higher electronegativity, which in turn promotes more stable complex formation.[2]
-
Hard and Soft Acid-Base (HSAB) Theory: This theory posits that hard acids (small, highly charged metal ions) prefer to bind with hard bases (e.g., oxygen donors), while soft acids (large, low-charge metal ions) favor soft bases (e.g., sulfur donors).[4][5] The oxygen atoms of the carboxylate and sulfonate groups in 2-SBA are hard bases, thus forming more stable complexes with hard acid metal ions.[5]
The Influence of the Ligand (this compound)
This compound is a versatile ligand whose coordination is critically dependent on its protonation state.
-
Basicity: More stable complexes are often formed when a metal ion binds to a strong base.[6] The deprotonated forms of 2-SBA's functional groups provide the lone pair electrons necessary for coordination.
-
Chelation: While 2-SBA is a monodentate or bidentate ligand, the principle of the chelate effect is relevant. This effect describes the enhanced stability of complexes with multidentate ligands that form ring structures with the metal ion, a phenomenon driven by a favorable increase in entropy.[1][4]
Environmental Factors
The reaction environment plays a crucial role in the synthesis and stability of metal complexes.[3]
-
pH: The pH of the solution dictates the protonation state of 2-SBA's carboxylic and sulfonic acid groups, thereby influencing its ability to coordinate with metal ions.[6] Competition between protons and metal ions for the ligand's binding sites means that at low pH, the ligand may be protonated and unable to bind effectively.[6]
-
Solvent: The choice of solvent can significantly impact complex stability.[4] Polar solvents can stabilize charged complexes, while the donor capacity of the solvent can either facilitate or compete with ligand coordination.[7][8]
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and handling of this compound metal complexes in a question-and-answer format.
General Troubleshooting Workflow
Before diving into specific issues, consider the following general workflow for troubleshooting unexpected results.
Caption: General troubleshooting workflow for synthesis issues.
FAQs: Synthesis and Stability
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield is a common problem that can often be traced back to fundamental reaction parameters.[9]
-
Causality: The formation of a metal complex is an equilibrium process.[1] Factors that shift the equilibrium away from the product will result in low yields.
-
Troubleshooting Steps:
-
Verify Reactant Quality: Ensure the purity of your this compound and metal salt. Impurities can interfere with the reaction.[10]
-
Check Stoichiometry: Accurately measure your reactants. An incorrect metal-to-ligand ratio can lead to the formation of undesired species or incomplete reaction.
-
Optimize pH: The pH is critical for ensuring the 2-SBA is in its deprotonated, coordinating form.[6] If the pH is too low, the ligand will be protonated; if it's too high, the metal may precipitate as a hydroxide. Systematically vary the pH to find the optimal range for your specific metal.
-
Solvent Selection: this compound is soluble in water and polar organic solvents.[11] However, the solvent can also compete for coordination sites on the metal.[8] If using a strongly coordinating solvent (like DMSO or DMF), consider switching to a less coordinating one (like acetonitrile, ethanol, or a mixed-solvent system) to favor ligand binding.[8][12]
-
Temperature and Reaction Time: Ensure the reaction has sufficient time to reach equilibrium. Some complexation reactions are slow at room temperature and may require gentle heating. However, be aware that excessive heat can lead to decomposition.[13]
-
Question 2: My complex forms initially but then decomposes or precipitates out of solution. How can I improve its stability?
Answer: This indicates that while the complex can form, it is not stable under the chosen conditions.
-
Causality: The stability of a complex is influenced by both thermodynamic and kinetic factors.[14][15] Decomposition suggests a thermodynamically unfavorable state or a kinetic pathway to a more stable, but perhaps insoluble, species.
-
Troubleshooting Steps:
-
Control the pH: As with yield, pH is paramount for stability. A stable complex may exist only within a narrow pH range.[16] Once the complex is formed, ensure the pH of the solution is maintained within this stability window.
-
Re-evaluate the Solvent System: The solvent polarity and coordinating ability directly impact the stability of dissolved complexes.[4][7] A solvent that effectively solvates the complex without disrupting the metal-ligand bond is ideal. For charged complexes, polar solvents are generally better.[4]
-
Consider the Counter-ion: The counter-ion from the metal salt can sometimes influence the crystal packing or solubility of the final complex. If precipitation is an issue, trying a different salt of the same metal (e.g., nitrate vs. chloride vs. perchlorate) may yield a more soluble product.
-
Check for Air/Moisture Sensitivity: Some metal ions are susceptible to oxidation or hydrolysis. If you are working with such metals (e.g., Fe(II), Co(II)), performing the reaction under an inert atmosphere (N₂ or Ar) can prevent decomposition.[17]
-
Question 3: I am struggling to purify my this compound metal complex. What methods are most effective?
Answer: The polar nature of 2-SBA complexes can make purification challenging.
-
Causality: The presence of both ionic (sulfonate, carboxylate) and organic (benzene ring) components gives these complexes unique solubility profiles that can complicate standard purification techniques.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common method. The key is finding a suitable solvent or solvent system.
-
Single Solvent: Try dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water, ethanol). Allow it to cool slowly to form crystals.[18]
-
Solvent/Anti-Solvent: Dissolve the complex in a "good" solvent (e.g., DMF, water) and then slowly add an "anti-solvent" (a solvent in which the complex is insoluble, e.g., ether, acetone) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can yield pure crystals.[19]
-
-
Washing: If the complex precipitates from the reaction mixture as a pure solid, simple washing with a solvent that dissolves the impurities but not the product can be effective.
-
Column Chromatography: This can be difficult for highly polar, ionic complexes.[20][21] If attempted, reverse-phase silica (C18) with polar mobile phases (e.g., water/acetonitrile or water/methanol gradients) may be more successful than standard silica gel. Always test for stability on a small amount of TLC plate first.[21]
-
Data Summary: Factors Influencing Stability
The following table summarizes the key experimental parameters and their general effect on the stability of this compound metal complexes.
| Parameter | General Effect on Stability | Rationale & Key Considerations |
| pH | Highly influential; optimal range is system-dependent | Controls the deprotonation of 2-SBA's acidic groups, which is necessary for coordination. Low pH leads to ligand protonation, while high pH can cause metal hydroxide precipitation.[6] |
| Temperature | Varies; moderate heat can aid formation, but excess heat can cause decomposition | Higher temperatures increase reaction rates but can also provide the energy needed to break metal-ligand bonds, leading to thermal decomposition.[13] |
| Solvent Polarity | Higher polarity generally stabilizes charged complexes | Polar solvents can effectively solvate and stabilize ionic complexes, preventing aggregation and precipitation.[4] |
| Solvent Donor Ability | High donor ability can decrease stability | Solvents with strong donor properties (e.g., DMSO, DMF) can compete with 2-SBA for coordination sites on the metal ion, potentially destabilizing the desired complex.[8] |
| Metal Ion | Smaller size and higher positive charge generally increase stability | A higher charge-to-size ratio on the metal ion leads to stronger electrostatic interactions with the negatively charged ligand.[2][3] |
III. Protocols and Methodologies
Protocol 1: General Aqueous Synthesis of a First-Row Transition Metal-Sulfobenzoate Complex
This protocol provides a general starting point for synthesizing a metal complex of 2-SBA. Note: This is a template and may require optimization for your specific metal.
-
Materials:
-
This compound (1.0 mmol)
-
Metal(II) salt (e.g., MCl₂, M(NO₃)₂, MSO₄) (0.5 mmol)
-
Deionized water
-
0.1 M NaOH or 0.1 M HCl solution
-
Ethanol or Acetone (for washing)
-
-
Procedure:
-
In a 50 mL flask, dissolve 1.0 mmol of this compound in ~20 mL of deionized water. Gentle heating may be required.
-
Slowly add 0.1 M NaOH dropwise while stirring and monitoring with a pH meter until the solid is fully dissolved and the pH is ~5-6. This deprotonates the carboxylic acid and sulfonic acid groups.
-
In a separate beaker, dissolve 0.5 mmol of the metal(II) salt in ~10 mL of deionized water.
-
Add the metal salt solution dropwise to the stirring 2-sulfobenzoate solution.
-
Observe for the formation of a precipitate or a color change, which indicates complex formation.
-
Continue stirring at room temperature for 2-4 hours. If no precipitate forms, you may attempt to induce crystallization by slow evaporation or by adding a less polar co-solvent like ethanol.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the solid product with small portions of cold deionized water, followed by ethanol or acetone to aid in drying.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (<60°C).
-
Visualizing the Coordination
The 2-sulfobenzoate anion can coordinate to a metal center in several ways. A common mode is bidentate chelation involving one oxygen from the carboxylate group and one from the sulfonate group.
Caption: Bidentate chelation of a metal ion by 2-sulfobenzoate.
IV. References
-
Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Chemistry Complex Stability Factors. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Stability and Instability of Complexes. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. Retrieved from --INVALID-LINK--
-
Unacademy. (n.d.). Factors affecting the stability of complexes. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Stability constants of complexes. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). The Stability of Some Metal Complexes in Mixed Solvents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). How to Purify Organometallic Complexes?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Solvent effect on complexation reactions. Retrieved from --INVALID-LINK--
-
American Chemical Society. (1973). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Metal Complex Formation. Retrieved from --INVALID-LINK--
-
Scilit. (n.d.). The Stability of Some Metal Complexes in Mixed Solvents. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs?. Retrieved from --INVALID-LINK--
-
ECHEMI. (2016). Can we do column chromatography for the purification of metal complexs?. Retrieved from --INVALID-LINK--
-
Okon Recycling. (2024). What Are the Key Methods for Removing Impurities from Molten Metal?. Retrieved from --INVALID-LINK--
-
Hooghly Women's College. (n.d.). PURIFICATION OF METALS. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Synthesis, Characterization, Photophysical and Magnetic Studies of Mixed‐Ligand Thorium (IV) Complex of 2‐Hydroxy‐5‐sulfobenzoic acid and 1,10‐Phenanthroline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Metal Complexation Reactions. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound hydrate. Retrieved from --INVALID-LINK--
-
One Part of Chemistry. (2013). Metal complexes of Saccharin Synthesis & Characterization. Retrieved from --INVALID-LINK--
-
TUBITAK. (2006). Synthesis and Characterization of Metal Complexes of Cu(II), Ni(II), Zn(II), Co(II), Mn(II) and Cd(II) with Tetradentate Schiff Bases. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). Diverse structures and properties of 4-sulfobenzoate nickel(II) complexes. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. Molecules. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 5.10: Stability of Transition Metal Complexes. Retrieved from --INVALID-LINK--
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from --INVALID-LINK--
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can I get a Single crystal for metal complex?. Retrieved from --INVALID-LINK--
-
YouTube. (2013). stability of transition metal complexes 2. Retrieved from --INVALID-LINK--
-
Slideshare. (2016). Stability of metal complexes. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound cyclic anhydride. NIST WebBook. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2020). Stability of Metal Complexes. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (1993). US5271919A - Process for the thermal decomposition of metal sulphates. Retrieved from --INVALID-LINK--
-
ACS Publications. (2015). A Co(II)-Organic Coordination Polymer and Its Hydroxyl Multiwalled Carbon Nanotube Composite Incorporating 2-Iodo-4-sulfobenzoate Exhibiting Dual Electrochemical Sensing Performance for NO2– and Fe3+. Inorganic Chemistry. Retrieved from --INVALID-LINK--
-
YouTube. (2020). THERMAL DECOMPOSITION OF METAL SULPHATES/ PREVIOUS YEAR Qs/HINDI. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 81-08-3: this compound cyclic anhydride. Retrieved from --INVALID-LINK--
-
YouTube. (2015). iGCSE / GCSE Chemistry: Thermal decomposition of metal compounds 2/2 (10.1). Retrieved from --INVALID-LINK--
-
Nagwa. (n.d.). Lesson Explainer: Thermal Decomposition. Retrieved from --INVALID-LINK--
-
PubMed. (2023). pH-Stable Zn(II) Coordination Polymer as a Multiresponsive Turn-On and Turn-Off Fluorescent Sensor for Aqueous Medium Detection of Al(III) and Cr(VI) Oxo-Anions. Inorganic Chemistry. Retrieved from --INVALID-LINK--
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. quora.com [quora.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. scilit.com [scilit.com]
- 13. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 14. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 15. [PDF] Stability of Metal Complexes | Semantic Scholar [semanticscholar.org]
- 16. pH-Stable Zn(II) Coordination Polymer as a Multiresponsive Turn-On and Turn-Off Fluorescent Sensor for Aqueous Medium Detection of Al(III) and Cr(VI) Oxo-Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. echemi.com [echemi.com]
Technical Support Center: Optimizing MALDI-MS with 2-Sulfobenzoic Acid and its Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This resource provides in-depth troubleshooting and practical advice for challenges related to the use of 2-Sulfobenzoic acid and its derivatives in MALDI-MS experiments. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I am experiencing significant matrix-related background noise when using this compound as a MALDI matrix. How can I reduce this interference?
This is a common challenge, particularly with matrices that are not extensively characterized for general MALDI applications. While this compound (SBA) is not a conventional MALDI matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)[1], its use may be explored for specific applications. If you are encountering high background, consider the following:
-
Clarification of Application: First, confirm whether you are using this compound directly as the energy-absorbing matrix or its anhydride for derivatization. The anhydride is more commonly used to tag phenols to enhance their detection in negative-ion mode, with a standard matrix like CHCA used for desorption/ionization[2]. If you are using it for derivatization, the interference may stem from the primary matrix or residual reagents.
-
Matrix Purity: Ensure the purity of your this compound. Impurities can significantly contribute to background ions.
-
Matrix Concentration: Systematically vary the concentration of your SBA solution. High matrix concentrations can lead to the formation of abundant matrix clusters and adducts[3][4].
-
Sample-to-Matrix Ratio: The ratio of your analyte to the matrix is a critical parameter. At optimal ratios, the analyte can effectively suppress matrix-related ions[3][4]. You may need to experiment with a range of ratios to find the sweet spot for your analyte.
Troubleshooting Guides
Scenario 1: Low Analyte Signal Intensity or Signal Suppression
Problem: You observe a weak or non-existent signal for your analyte when using a preparation involving this compound.
Causality: Low signal intensity can stem from several factors, including poor co-crystallization of the analyte and matrix, suppression of analyte ionization by contaminants or the matrix itself, or inappropriate laser energy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Optimize Matrix-to-Analyte Ratio: Prepare a dilution series of your analyte with a fixed matrix concentration. A common starting point is a molar ratio of matrix to analyte in the range of 1000:1 to 10,000:1[5].
-
Solvent System Optimization: The choice of solvent affects co-crystallization. A typical solvent system for peptides and proteins is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA)[5]. Vary the ratio of ACN to water to find the optimal conditions for your analyte and this compound.
-
Laser Fluence Adjustment: Start with low laser energy and gradually increase it until you observe a good signal-to-noise ratio for your analyte. Excessive laser power can lead to analyte fragmentation and an increase in matrix-related background ions[5].
-
Sample Cleanup: Salts and other contaminants can severely suppress the MALDI signal.
-
On-Plate Washing: If your analyte has a strong affinity for the matrix and the matrix has low solubility in the wash solution, you can gently wash the dried spot with cold, deionized water or a mild acidic solution (e.g., 0.1% TFA) to remove salts[6]. This is generally more effective for matrices like CHCA and SA than for the more water-soluble DHB[6]. The solubility of this compound in the wash solvent must be considered.
-
Offline Desalting: Use micro-reversed phase cartridges like ZipTips® to desalt and concentrate your sample before mixing it with the matrix[7].
-
Scenario 2: Unidentifiable Peaks and Matrix Adducts
Problem: Your mass spectrum is complicated by numerous peaks that do not correspond to your analyte, its common adducts (e.g., [M+Na]⁺, [M+K]⁺), or known contaminants.
Causality: These peaks are often due to matrix clusters (e.g., [2M+H]⁺, [3M+H]⁺), metastable decay of the matrix, or the formation of adducts between the analyte and the matrix itself. For instance, with the common matrix 2,5-dihydroxybenzoic acid (DHB), adducts like [M + (DHB-H₂O) + H]⁺ and [M + DHB + Na]⁺ have been identified[3][4]. Similar adduct formation is possible with this compound.
Troubleshooting Protocol:
-
Acquire a Matrix-Only Spectrum: Analyze a spot containing only the this compound matrix prepared in the same way as your sample spots. This will help you create a list of background ions that can be excluded during data analysis.
-
Optimize Matrix Deposition Method: The way the matrix and sample co-crystallize can influence adduct formation. Experiment with different deposition techniques:
-
Dried-Droplet Method: Mix the analyte and matrix solutions before spotting them on the target and allowing them to air dry[7]. This is the most common method.
-
Sandwich Method: Deposit a thin layer of the matrix, let it dry, then deposit the analyte on top, followed by another layer of the matrix[5]. This can sometimes improve signal for certain analytes.
-
-
Use of Additives: Adding certain compounds to the matrix can improve signal quality and reduce adduct formation. For example, the addition of phosphoric acid to a super-DHB matrix has been shown to improve the signal-to-noise ratio for the Aβ1-42 peptide[8]. The effect of additives with this compound would need to be empirically determined.
-
Consider Negative Ion Mode: For acidic analytes, or if using 2-Sulfobenzoic anhydride for derivatization, negative ion mode is often preferred[2][9]. Spectra in negative ion mode can be "cleaner" due to the absence of alkali metal adducts[9].
Table 1: Common Matrix-Related Ions and Potential Adducts with this compound (SBA)
| Ion Type | Putative Formula with SBA (MW: 202.19) | Expected m/z (Positive Ion Mode) | Notes |
| Protonated Matrix | [SBA+H]⁺ | 203.19 | The primary matrix ion. |
| Sodium Adduct | [SBA+Na]⁺ | 225.17 | Common if sodium salts are present. |
| Potassium Adduct | [SBA+K]⁺ | 241.27 | Common if potassium salts are present. |
| Matrix Dimer | [2SBA+H]⁺ | 405.37 | A common matrix cluster. |
| Analyte-Matrix Adduct | [M+SBA+H]⁺ | Analyte MW + 203.19 | Can be a source of confusion. |
Special Focus: Derivatization with 2-Sulfobenzoic Anhydride
For many researchers, the interaction with this chemical family is through 2-Sulfobenzoic anhydride (SBAA) for derivatizing phenols. This is a powerful technique to improve the detection of phenols with high pKa values in negative-ion MALDI-MS[2].
Experimental Workflow for Derivatization:
Caption: Workflow for derivatizing phenols with SBAA for MALDI-MS.
Key Considerations:
-
Choice of Primary Matrix: After derivatization, a standard MALDI matrix like CHCA is still required for the desorption and ionization process[2]. The interference patterns will be a combination of the derivatized analyte, residual derivatization reagents, and the primary matrix.
-
Reaction Cleanup: While evaporative derivatization is designed to be performed without cleanup, residual SBAA or DMAP could contribute to background noise. If the background is unmanageable, a post-derivatization cleanup step using a suitable solid-phase extraction (SPE) protocol may be necessary.
Alternative Matrices
If you continue to face insurmountable challenges with this compound, it is often more practical to switch to a well-characterized matrix suitable for your analyte class.
Table 2: Recommended Alternative Matrices
| Matrix | Common Abbreviation | Primary Analytes | Typical Solvent System |
| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | Peptides and proteins < 20 kDa[5][7] | ACN/H₂O (e.g., 70:30 v/v) with 0.1% TFA |
| Sinapinic acid | SA | Proteins > 10 kDa[5][7] | ACN/H₂O (e.g., 50:50 v/v) with 0.1% TFA |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, glycoproteins, polymers[7][10] | ACN/H₂O (e.g., 50:50 v/v) with 0.1% TFA |
This guide is intended to provide a structured approach to troubleshooting. The key to successful MALDI-MS is empirical optimization, and we encourage you to systematically explore the parameters discussed to achieve high-quality data.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. bumc.bu.edu [bumc.bu.edu]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Dual strategy for reduced signal-suppression effects in matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negative ion production from peptides and proteins by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Sulfobenzoic Acid for Researchers and Drug Development Professionals
Introduction
2-Sulfobenzoic acid, a bifunctional aromatic compound featuring both a carboxylic acid and a sulfonic acid group in an ortho relationship, is a valuable building block in organic synthesis. Its unique properties, including high water solubility and the ability to act as a strong acid and a ligand, make it an important intermediate in the production of dyes, indicators (such as sulfonaphthaleins), and pharmaceuticals.[1][2] Furthermore, its derivatives are explored in materials science for their self-assembly properties.[3] Given its significance, the efficient and scalable synthesis of this compound is of considerable interest to the scientific community.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and provide detailed protocols for the most viable methods. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on factors such as yield, purity, scalability, cost-effectiveness, and adherence to green chemistry principles.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Direct Sulfonation of Benzoic Acid: An electrophilic aromatic substitution reaction.
-
Oxidation of 2-Toluenesulfonic Acid: Conversion of a methyl group to a carboxylic acid.
-
Hydrolysis of Saccharin and its Derivatives: A multi-step process starting from a readily available artificial sweetener.
This guide will critically evaluate each of these routes, highlighting their respective advantages and disadvantages.
Route 1: Direct Sulfonation of Benzoic Acid
The direct sulfonation of benzoic acid involves the introduction of a sulfonic acid group onto the aromatic ring through an electrophilic aromatic substitution reaction, typically using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid).[4]
Mechanism and Regioselectivity
The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution.[4][5] This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the electrophile (SO₃ or its protonated form) preferentially attacks the meta position, leading to the formation of 3-sulfobenzoic acid as the major product.[4]
Diagram 1: Sulfonation of Benzoic Acid. This diagram illustrates the preferential formation of the meta-isomer.
Achieving ortho-sulfonation of benzoic acid is challenging and generally not a practical synthetic route due to the inherent directing effect of the carboxyl group. While modern methods involving directed ortho-lithiation or copper-mediated C-H activation with a directing group have been developed for the synthesis of ortho-substituted benzoic acid derivatives, these are often multi-step, require specialized reagents, and are not typically employed for the bulk synthesis of this compound itself.[6][7]
Verdict: The direct sulfonation of benzoic acid is an inefficient and low-yielding method for the preparation of this compound due to unfavorable regioselectivity. It is therefore not a recommended route for practical synthesis.
Route 2: Oxidation of 2-Toluenesulfonic Acid
A more viable and widely used approach for the synthesis of this compound is the oxidation of the methyl group of 2-toluenesulfonic acid. This method offers excellent regioselectivity as the starting material already possesses the desired ortho-substitution pattern. The primary challenge lies in the choice of a suitable oxidizing agent that is effective, cost-efficient, and environmentally benign.
Oxidizing Agents and Comparative Analysis
Several oxidizing agents can be employed for this transformation, with the most common being potassium permanganate (KMnO₄), nitric acid (HNO₃), and sodium hypochlorite (NaOCl).
| Oxidizing Agent | Typical Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous, basic solution, reflux | 60-80 | Good | Readily available, effective | Formation of MnO₂ waste, requires acidic workup, can be exothermic |
| Nitric Acid (HNO₃) | Aqueous, high temperature (145-160°C), high pressure | ~80 | Good | Cost-effective | Requires specialized high-pressure equipment, generation of NOx gases, potential for nitration byproducts |
| Sodium Hypochlorite (NaOCl) | Aqueous, reflux, catalyst-free | ~92 | High | Inexpensive, readily available, environmentally friendly (no heavy metals), simple workup | Can be corrosive, requires careful temperature control |
Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound from 2-Toluenesulfonic Acid.
In-depth Analysis of Oxidation Methods
A. Potassium Permanganate Oxidation:
This classical method involves the vigorous oxidation of the methyl group. The reaction is typically carried out in an aqueous basic solution, and upon completion, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the this compound. While effective, the stoichiometric use of permanganate generates a significant amount of manganese dioxide waste, which poses environmental concerns.
Diagram 2: Oxidation of 2-Toluenesulfonic Acid with KMnO₄. A straightforward but environmentally taxing method.
B. Nitric Acid Oxidation:
This method is often employed in industrial settings. The oxidation of 2-toluenesulfonic acid with nitric acid is typically performed at elevated temperatures and pressures in an acid-resistant pressure vessel.[3][8] While this can be a high-yielding process, it requires specialized equipment to handle the corrosive nature of nitric acid at high temperatures and to contain the nitrous gases produced. The potential for aromatic nitration as a side reaction also exists.
C. Sodium Hypochlorite Oxidation:
A more recent and greener alternative involves the use of sodium hypochlorite as the oxidant. A notable advantage of this method is that it can be performed in a single aqueous phase without the need for a metal catalyst or a phase-transfer catalyst, which simplifies the process and reduces costs and waste.[9] The reaction proceeds at reflux temperature, and the product is isolated by acidification of the reaction mixture. With a reported yield of approximately 92%, this method is highly efficient and presents a significant improvement in terms of environmental impact and operational simplicity.[9]
Experimental Protocol: Oxidation with Sodium Hypochlorite
The following protocol is adapted from a patented procedure and illustrates a practical and efficient synthesis of a substituted this compound, which is analogous to the synthesis of the parent compound.[9]
Materials:
-
2-Toluenesulfonic acid
-
Sodium hypochlorite solution (commercial bleach, e.g., 5.25%)
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-toluenesulfonic acid and a molar excess (typically 3-4 equivalents) of sodium hypochlorite solution.
-
Heat the reaction mixture to reflux (approximately 100-105°C) and maintain for about 1 hour. The reaction can be monitored by techniques such as TLC or NMR to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the cooled mixture to remove any solid byproducts.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until no further precipitation is observed.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the final product.
Route 3: Hydrolysis of Saccharin
An alternative and high-yielding laboratory-scale synthesis of this compound involves the hydrolysis of o-sulfobenzoic imide, commonly known as saccharin. Saccharin is a widely available and inexpensive artificial sweetener.[10]
Reaction Pathway
The synthesis proceeds in two main steps:
-
Hydrolysis of Saccharin: Saccharin is hydrolyzed under acidic conditions (e.g., with concentrated hydrochloric acid) to yield the acid ammonium salt of this compound.[11]
-
Conversion to this compound: The resulting ammonium salt can be converted to the free acid. Alternatively, it can be transformed into 2-sulfobenzoic anhydride, which is then hydrolyzed to the desired acid.[12]
Diagram 3: Synthesis of this compound from Saccharin. A reliable, high-yielding laboratory method.
Experimental Protocol: Hydrolysis of Saccharin to Acid Ammonium o-Sulfobenzoate
The following detailed procedure is adapted from Organic Syntheses, a highly reputable source for reliable chemical preparations.[11]
Materials:
-
Saccharin (o-sulfobenzoic imide)
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
In a large flask equipped with a stirrer and a reflux condenser, place 188 g (1 mole) of saccharin, 565 mL of distilled water, and 188 g (158 mL) of concentrated hydrochloric acid.
-
Heat the mixture to a boil with continuous stirring until all the solid dissolves (approximately 2.5-3 hours).
-
Add a second 188 g portion of saccharin to the flask and continue heating with stirring until a clear solution is obtained (approximately 1.5-2 hours).
-
Continue heating for an additional hour.
-
Pour the hot solution into a suitable container and allow it to cool to room temperature to crystallize.
-
Collect the crystals by suction filtration and wash them with ice-cold distilled water to remove as much hydrochloric acid as possible.
-
Dry the crystals. The mother liquor can be concentrated to obtain further crops of the product.
-
The typical yield of acid ammonium o-sulfobenzoate is 410-427 g (91-95%).[11] This product is sufficiently pure for conversion to 2-sulfobenzoic anhydride.[11]
The acid ammonium salt can then be converted to 2-sulfobenzoic anhydride by reacting it with thionyl chloride in benzene, with reported yields of 64-66%.[12] The anhydride can subsequently be hydrolyzed to this compound by treatment with water.
Green Chemistry and Safety Considerations
When selecting a synthetic route, it is crucial to consider the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.[13]
-
Atom Economy: The oxidation of 2-toluenesulfonic acid and the hydrolysis of saccharin generally have better atom economies than multi-step routes that may involve protecting groups.
-
Waste Reduction: The sodium hypochlorite oxidation method is particularly advantageous as it avoids the generation of heavy metal waste (unlike the permanganate method) and hazardous gases (unlike the nitric acid method).
-
Use of Safer Chemicals: The use of sodium hypochlorite is preferable to the highly corrosive and hazardous fuming sulfuric acid or high-pressure nitric acid. However, all the described syntheses involve corrosive and hazardous materials, and appropriate safety precautions must be taken.
-
Energy Efficiency: The sodium hypochlorite and saccharin hydrolysis routes can be performed at atmospheric pressure and moderate temperatures, making them more energy-efficient than the high-pressure nitric acid oxidation method.
Safety: this compound is a corrosive substance that can cause severe skin burns and eye damage.[14][15] It is also harmful if swallowed or inhaled.[14] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Conclusion and Recommendations
Based on the comparative analysis of the different synthetic routes for this compound, the following recommendations can be made:
-
For Laboratory-Scale Synthesis: The hydrolysis of saccharin is a highly reliable and high-yielding method that utilizes readily available and inexpensive starting materials. The detailed and verified protocol from Organic Syntheses makes this an excellent choice for researchers requiring high-purity this compound for small to medium-scale applications.
-
For Industrial and Scalable Synthesis: The oxidation of 2-toluenesulfonic acid with sodium hypochlorite emerges as the most promising route. It offers a high yield, operational simplicity, and significant advantages in terms of cost-effectiveness and environmental impact. This method avoids the use of heavy metal catalysts and the need for high-pressure equipment, making it a greener and more sustainable choice for large-scale production.
-
Not Recommended: The direct sulfonation of benzoic acid is not a viable method for the synthesis of this compound due to the strong meta-directing influence of the carboxylic acid group, which leads to the formation of the undesired isomer as the major product.
By carefully considering the factors of yield, purity, scalability, cost, and environmental impact, researchers and drug development professionals can select the most suitable synthetic route for this compound to meet their specific needs.
References
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. iris.unica.it [iris.unica.it]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Copper-mediated ortho C–H sulfonylation of benzoic acid derivatives with sodium sulfinates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Sulfobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and quality control, the precise and accurate quantification of acidic impurities and related substances is paramount. 2-Sulfobenzoic acid, a compound relevant in various chemical syntheses, requires robust analytical methods to ensure product quality and safety. This guide provides an in-depth comparison of validated analytical techniques for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Furthermore, it explores alternative methods such as Titrimetry and UV-Vis Spectrophotometry, offering a comprehensive overview to aid in selecting the most suitable method for specific analytical needs.
The Central Role of High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of many organic molecules, including this compound. Its high resolving power, sensitivity, and specificity make it the method of choice for routine quality control and stability testing. The underlying principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For a polar compound like this compound, manipulating the mobile phase composition, particularly pH and organic modifier concentration, is key to achieving optimal retention and separation from potential impurities.
Experimental Protocol: A Validated RP-HPLC Method
This section details a validated RP-HPLC method for the quantification of this compound. The experimental choices are grounded in achieving a balance between resolution, analysis time, and robustness, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical method validation.[1][2]
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable for this analysis.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile). The gradient is optimized to ensure elution of this compound with a good peak shape and separation from any process-related impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Rationale for Experimental Choices:
-
C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous component of the mobile phase serves to suppress the ionization of the carboxylic and sulfonic acid groups of the analyte. This is a critical step to ensure a consistent retention time and symmetrical peak shape, as analyzing the compound in its neutral form minimizes undesirable interactions with the stationary phase.
-
Acetonitrile as Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency at the detection wavelength.
-
UV Detection at 230 nm: this compound possesses a benzene ring, which provides strong UV absorbance. The wavelength of 230 nm is selected to achieve high sensitivity.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose.[1][2] The following table summarizes the validation parameters for the described HPLC method, demonstrating its adherence to ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The analyte peak should be free of interference from placebo and known impurities. Peak purity index > 0.999. | No interference observed. Peak purity index of 0.9998. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the target concentration | 10 µg/mL to 30 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). | The method was found to be robust. |
Comparative Analysis of Alternative Methods
While HPLC is the preferred method, other techniques can be employed for the quantification of this compound, each with its own advantages and limitations.
Acid-Base Titration
Principle: Titrimetry is a classic analytical technique that relies on the neutralization reaction between an acid and a base. For this compound, which has two acidic protons (from the carboxylic and sulfonic acid groups), a strong base like sodium hydroxide can be used as the titrant. The endpoint of the titration, where all the acid has been neutralized, can be determined using a pH indicator or a pH meter.
Experimental Protocol:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color in the case of phenolphthalein).
-
Record the volume of sodium hydroxide solution used.
-
Calculate the concentration of this compound based on the stoichiometry of the reaction.
Causality Behind Experimental Choices: The choice of a strong base as a titrant ensures a sharp and easily detectable endpoint. The use of a standardized titrant is crucial for the accuracy of the results.
UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. This compound, with its aromatic ring, exhibits significant absorbance in the UV region. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Experimental Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for this compound is around 230 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a solution of the unknown sample and measure its absorbance at the same wavelength.
-
Determine the concentration of the unknown sample from the calibration curve.
Causality Behind Experimental Choices: Measuring absorbance at λmax provides the highest sensitivity and minimizes errors. The creation of a calibration curve is essential to establish the linear relationship between absorbance and concentration.
Method Comparison: Choosing the Right Tool for the Job
The selection of an analytical method is a critical decision that depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.
| Feature | HPLC | Acid-Base Titration | UV-Vis Spectrophotometry |
| Specificity | High (can separate from impurities) | Low (titrates all acidic components) | Low (any substance absorbing at the same wavelength will interfere) |
| Sensitivity | High (µg/mL to ng/mL level) | Moderate (mg/mL level) | Moderate (µg/mL level) |
| Sample Throughput | Moderate to High (with autosampler) | Low | High |
| Cost of Instrumentation | High | Low | Low |
| Ease of Use | Requires skilled operator | Relatively simple | Simple |
| Validation Requirements | Extensive | Moderate | Moderate |
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
Conclusion
This guide has provided a comprehensive comparison of analytical methods for the quantification of this compound. The validated HPLC method stands out as the most robust and reliable technique for routine analysis in a regulated environment due to its high specificity and sensitivity. However, for less demanding applications where high specificity is not a critical requirement, acid-base titration and UV-Vis spectrophotometry offer simpler and more cost-effective alternatives. The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements.
References
A Senior Application Scientist's Guide to Selecting the Optimal Matrix for MALDI-MS of Peptides
For researchers, scientists, and drug development professionals engaged in peptide analysis, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) stands as a cornerstone analytical technique. The selection of an appropriate matrix is a critical parameter that profoundly influences the quality and success of these experiments. A well-chosen matrix can significantly enhance sensitivity, resolution, and overall spectral quality, directly impacting peptide identification and characterization. This guide provides an in-depth comparative analysis of the most prevalent matrices used for peptide analysis, grounded in experimental data and field-proven insights to empower you to make informed, effective decisions in your laboratory.
The Pivotal Role of the Matrix in Peptide MALDI-MS
In MALDI-MS, the matrix is a small organic molecule that co-crystallizes with the analyte, in this case, peptides. Its fundamental role is to absorb energy from the laser, facilitating a "soft" ionization process that transfers the peptide molecules into the gas phase with minimal fragmentation. An ideal matrix exhibits strong absorption at the laser's wavelength, is soluble in a solvent compatible with the peptides, and promotes the formation of a homogeneous co-crystal. The physicochemical properties of the matrix are a determining factor in the ionization efficiency of peptides, making its selection a crucial first step in method development.
Comparative Analysis of Leading Peptide Matrices
The optimal matrix for a given experiment is contingent on the specific properties of the peptides under investigation, including their molecular weight, hydrophobicity, and any post-translational modifications. Below is a comparative analysis of four widely used matrices for peptide analysis, with supporting data from referenced literature.
| Matrix | Acronym | Primary Application | Advantages | Disadvantages |
| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | Peptides and proteins < 30 kDa | High ionization efficiency, excellent for low-abundance peptides.[1][2] | Can produce significant background noise in the low m/z region.[1][3] |
| Sinapinic acid | SA | Peptides and proteins > 10 kDa | Reduced chemical noise in the low-mass range, good for larger molecules. | Generally lower sensitivity for smaller peptides compared to CHCA. |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, and glycoproteins | "Soft" ionization, beneficial for fragile or modified peptides, less background noise than CHCA.[1][4] | Can have lower signal intensity compared to CHCA.[1] |
| Super-DHB | sDHB | Peptides and proteins | Enhanced sensitivity and reduced matrix background compared to DHB. | Less commonly featured in direct comparative studies for a wide range of peptides. |
α-Cyano-4-hydroxycinnamic acid (CHCA): The Workhorse for General Peptidomics
CHCA is arguably the most frequently used matrix for the analysis of peptides and protein digests, particularly for molecules with a molecular weight below 30 kDa. Its high ionization efficiency makes it a preferred choice for applications requiring high sensitivity, such as peptide mass fingerprinting (PMF) and tandem mass spectrometry (MS/MS) for peptide sequencing.[2]
Expert Insights: While CHCA provides excellent signal intensity for many peptides, it is known to generate a significant number of matrix-related ions in the low mass range (below m/z 700), which can interfere with the detection of very small peptides.[3] The composition of the solvent system used to prepare the CHCA solution can significantly impact the quality of the spectra.
Sinapinic Acid (SA): The Choice for Larger Peptides and Intact Proteins
Sinapinic acid is the matrix of choice for the analysis of larger peptides and intact proteins, typically those with a molecular weight greater than 10 kDa. It facilitates a softer ionization process compared to CHCA, which helps to minimize fragmentation of these larger molecules.
Experimental Observations: In comparative studies, SA has been shown to produce significantly lower chemical noise in the low-mass region compared to CHCA, resulting in a better signal-to-noise ratio for some peptides. For serum peptide profiling, SA used with a thin-layer sample preparation method demonstrated a threefold increase in signal-to-noise ratio over CHCA.
2,5-Dihydroxybenzoic Acid (DHB): The Gentle Ionizer for Delicate Analytes
DHB is renowned for its "soft" ionization characteristics, making it particularly well-suited for the analysis of labile peptides and those with post-translational modifications (PTMs) like phosphorylation and glycosylation, which are prone to fragmentation.
Trustworthiness in Application: DHB generally produces less background noise in the low m/z range compared to CHCA, which can be advantageous for detecting smaller peptides.[1][4] However, it may yield lower signal intensities.[1] The concentration of DHB in the matrix solution is a critical parameter, with lower concentrations often leading to better signal.
Super-DHB (sDHB): An Enhanced Formulation for Improved Performance
Super-DHB is a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid. This formulation was developed to improve upon the performance of DHB, offering the potential for increased sensitivity and a reduction in matrix-related background ions.
Authoritative Grounding: While less frequently featured in broad comparative studies against CHCA and SA for a wide range of peptides, sDHB is recognized for providing enhanced performance over DHB alone, particularly for glycoproteins and larger proteins. Its utility for a broad spectrum of peptide analyses warrants its inclusion in any comprehensive matrix comparison.
A Validated Workflow for Comparative Matrix Evaluation
To ensure the selection of the most appropriate matrix for your specific research needs, a systematic and objective comparison is paramount. The following workflow provides a robust framework for conducting such an evaluation in your own laboratory.
Caption: A systematic workflow for the comparative evaluation of MALDI matrices for peptide analysis.
Detailed Experimental Protocol for Matrix Comparison
This protocol is designed to be a self-validating system for comparing the performance of different matrices for your specific peptide samples.
1. Preparation of Peptide Standard Solution:
-
Prepare a stock solution of a commercially available peptide standard mix (e.g., a mixture of angiotensin, bradykinin, and other common peptides) at a concentration of 1 pmol/µL in 0.1% trifluoroacetic acid (TFA) in water.
-
For limit of detection experiments, create a dilution series of this stock solution (e.g., 500 fmol/µL, 100 fmol/µL, 50 fmol/µL, 10 fmol/µL).
2. Preparation of Matrix Solutions:
-
CHCA: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid in a solvent mixture of 50% acetonitrile and 0.1% TFA in water. Vortex the solution vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant for spotting.
-
SA: Prepare a saturated solution of sinapinic acid in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.
-
DHB: Prepare a 20 mg/mL solution of 2,5-dihydroxybenzoic acid in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.
-
sDHB: Prepare a 20 mg/mL solution of Super-DHB in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.
3. Sample Spotting (Dried-Droplet Method):
-
On a clean MALDI target plate, spot 1 µL of each peptide standard dilution.
-
Immediately add 1 µL of one of the matrix solutions to each peptide spot.
-
Pipette the mixture up and down a few times on the target plate to ensure thorough mixing.
-
Allow the spots to air dry completely at room temperature.
-
Repeat this process for each matrix solution, ensuring each peptide dilution is tested with each matrix.
4. MALDI-MS Data Acquisition:
-
Use a calibrated MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion reflectron mode over an appropriate m/z range (e.g., 700-4000 Da).
-
For each matrix, optimize the laser power to achieve the best resolution and signal-to-noise ratio for the peptide peaks.[1]
-
Acquire spectra from at least three different locations within each spot and from three replicate spots for each condition to assess reproducibility.
5. Data Analysis and Comparison:
-
Number of Detected Peptides: For each matrix, count the number of peptides from the standard mixture that are clearly identifiable above the background noise.
-
Signal-to-Noise Ratio (S/N): Calculate the S/N for several representative peptide peaks across the mass range for each matrix.
-
Resolution: Measure the full width at half maximum (FWHM) of representative peptide peaks. A smaller FWHM indicates higher resolution.
-
Limit of Detection (LOD): Determine the lowest concentration at which the majority of the peptides in the standard mixture can be reliably detected for each matrix.
By systematically applying this protocol, you will generate robust, quantitative data that will enable you to confidently select the optimal matrix for your future peptide analysis experiments, thereby enhancing the quality and reliability of your results.
Concluding Remarks
References
A Senior Application Scientist's Guide to Isomer Separation: A Performance Comparison of Chromatography Columns
For researchers in drug development and chemical analysis, the separation of isomers—molecules with identical formulas but different structures—is a frequent and formidable challenge. These subtle structural distinctions can lead to vastly different pharmacological, toxicological, or physical properties. Consequently, the ability to resolve and quantify isomers is not merely an analytical task; it is a critical step in ensuring product safety, efficacy, and quality.
This guide provides an in-depth comparison of chromatography columns for isomer separation, moving beyond mere product specifications to explain the underlying principles of selectivity. We will explore the causal relationships between column chemistry, mobile phase selection, and separation performance, offering field-proven insights to guide your method development.
The Landscape of Isomerism
Before selecting a column, one must first understand the nature of the isomeric challenge. The choice of stationary phase is dictated by the type of isomerism .
Caption: Classification of major isomer types.
Part 1: The Chiral Challenge - Separating Enantiomers
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral stationary phases. The solution lies in creating a chiral environment within the column using a Chiral Stationary Phase (CSP).
The Foundational Principle: Chiral Recognition
Successful chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. According to the widely accepted three-point interaction model, a stable difference in binding energy between the two enantiomer-selector complexes requires at least three simultaneous interactions, with at least one being stereochemically dependent.[1] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, steric hindrance, and inclusion phenomena.
Caption: The three-point interaction model for chiral recognition.
Performance Comparison of Major CSP Classes
The selection of a CSP is the most critical decision in chiral method development. The four major classes of CSPs each offer unique strengths and separation mechanisms.
1. Polysaccharide-Based CSPs
Derivatives of cellulose and amylose are the most widely used CSPs, renowned for their broad applicability and high success rates in screening.[2][3]
-
Mechanism of Separation: Chiral recognition occurs within the helical grooves of the polysaccharide polymer. The carbamate or ester derivatives on the sugar backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions, while the helical structure itself imparts steric hindrance, forcing enantiomers to fit differently.[4]
-
Key Strengths: Exceptionally broad enantioselectivity, high loading capacity for preparative work, and applicability across multiple modes (Normal Phase, Reversed-Phase, Polar Organic, SFC).[5][6]
-
Column Variants:
-
Coated: The polysaccharide derivative is physically coated onto the silica. These traditionally offer high efficiency but have limited solvent compatibility; solvents like dichloromethane or THF can strip the phase.[7]
-
Immobilized: The derivative is covalently bonded to the silica. This provides universal solvent compatibility, enabling a wider range of mobile phases to be explored for optimizing selectivity and improving sample solubility.[7]
-
-
Typical Applications: Broadly applicable to a vast range of neutral, acidic, and basic compounds. Often the first choice for initial screening.
2. Macrocyclic Glycopeptide-Based CSPs
These CSPs, based on antibiotics like vancomycin and teicoplanin, offer unique, complementary selectivity to polysaccharide phases.[8][9]
-
Mechanism of Separation: These large, complex molecules offer a multitude of interaction sites, including hydrophobic pockets, aromatic rings, and ionizable amino and carboxyl groups.[8][10] This complexity allows for multiple recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.
-
Key Strengths: Multimodal, capable of operating in reversed-phase, normal-phase, and polar ionic modes with the same column.[10][11] They show exceptional selectivity for chiral amino acids and other ionizable compounds.[12]
-
Typical Applications: Ideal for the separation of underivatized amino acids, small peptides, and various acidic and basic pharmaceutical compounds.
3. Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these were among the first commercially successful CSPs and are based on a rational design approach.[1]
-
Mechanism of Separation: These phases consist of a small chiral molecule (the selector) covalently bonded to the silica surface. Separation is driven by a combination of π-π interactions (from π-acidic or π-basic aromatic rings), hydrogen bonding, and dipole-dipole interactions.[1]
-
Key Strengths: Covalently bonded, leading to highly durable and stable columns.[13][14] A key advantage is the availability of both enantiomeric forms of the selector, which allows for the inversion of elution order—a powerful tool for purifying a trace enantiomer from a major one.[13]
-
Typical Applications: Separation of non-steroidal anti-inflammatory drugs (NSAIDs) and compounds with aromatic functionality that can participate in π-stacking. The Whelk-O 1 phase, in particular, is known for its remarkable generality.[13][15]
4. Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a torus-shaped molecule with a hydrophobic interior and a hydrophilic exterior.[16]
-
Mechanism of Separation: The primary mechanism is the formation of host-guest inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity.[17][18] Chiral recognition is achieved through secondary interactions (e.g., hydrogen bonding) between analyte functional groups and the hydroxyl groups at the rim of the cyclodextrin cavity.[12]
-
Key Strengths: Highly versatile, capable of separating not only enantiomers but also structural and geometric isomers.[19] They are the dominant CSP type for chiral separations in Gas Chromatography (GC).[12][18]
-
Typical Applications: Separation of molecules with a size and shape compatible with the cyclodextrin cavity, including aromatic compounds, steroids, and various heterocyclic compounds.[20]
Table 1: Comparative Summary of Major Chiral Stationary Phases (CSPs)
| CSP Class | Primary Separation Mechanism | Key Strengths | Common Limitations | Primary Chromatographic Modes |
| Polysaccharide | Steric fit, H-bonding, π-π, dipole-dipole in helical grooves | Very broad applicability, high loading capacity, excellent for screening | Coated versions have solvent restrictions; may require longer equilibration | NP, RP, PO, SFC[6] |
| Macrocyclic Glycopeptide | Ionic, H-bonding, inclusion, dipole-dipole | Multimodal operation, excellent for ionizable compounds (e.g., amino acids) | Can exhibit lower efficiency than modern polysaccharide columns | RP, NP, Polar Ionic[10][11] |
| Pirkle-Type | π-π interactions, H-bonding, dipole-dipole | Highly robust, elution order can be inverted, rational mechanism | Generally less broad in applicability than polysaccharides | NP, RP, SFC[14][21] |
| Cyclodextrin-Based | Inclusion complexation, H-bonding at cavity rim | Versatile for enantiomers & structural isomers, dominant in GC | Analyte must fit the cavity; can have lower loading capacity | RP, NP, GC[17][19] |
Part 2: Resolving Achiral Isomers (Positional, Geometric, Structural)
Achiral isomers, such as positional (e.g., ortho-, meta-, para-xylene) and geometric (cis/trans) isomers, often have very similar polarities and hydrophobicities, making them challenging to separate on standard C18 columns. Success requires stationary phases that offer alternative separation mechanisms, primarily based on shape selectivity.
Columns for Positional and Geometric Isomer Separations (HPLC/SFC)
-
Phenyl and Pentafluorophenyl (PFP) Columns: These are often the first choice for separating positional isomers on aromatic rings.[22]
-
Mechanism: Phenyl phases provide π-π interactions, which can differentiate isomers based on the position of electron-donating or withdrawing groups. PFP phases add dipole-dipole and ion-exchange interactions, offering unique selectivity, particularly for halogenated or polar aromatic compounds.[22]
-
-
Embedded Amide/Carbamate Columns: Originally designed for analyzing basic compounds, these columns have proven highly effective for diastereomers and geometric isomers.[22]
-
Mechanism: The embedded polar group provides sites for hydrogen bonding and introduces steric hindrance, enhancing shape selectivity compared to a standard alkyl chain.
-
-
C8 and Cholesterol Columns: These columns can offer shape-based selectivity due to their unique stationary phase morphology.
-
Mechanism: C8 phases, with their shorter alkyl chains, can provide better access to the underlying silica surface and create a different conformational space than C18 phases.[22] Cholesterol-based columns have a rigid, planar structure that is highly effective at resolving structurally rigid molecules like steroids and geometric isomers.[23]
-
Columns for Volatile Isomers (GC)
For volatile structural and positional isomers, Gas Chromatography (GC) is often the technique of choice, utilizing specialized capillary columns.
-
Liquid Crystal Stationary Phases: These materials exhibit an ordered, anisotropic phase between the solid and liquid states.
-
Mechanism: Separation is based on the solute's molecular geometry, specifically its length-to-breadth ratio.[24] More linear, "rod-like" isomers can penetrate the ordered liquid crystal structure more effectively, leading to longer retention times compared to their bulkier counterparts. This makes them exceptionally powerful for separating positional isomers like xylenes or cresols.[24][25]
-
-
Highly Polar Cyano-Substituted Columns (e.g., WAX, FFAP):
-
Mechanism: These phases separate isomers based on subtle differences in polarity and boiling point. They are effective for separating fatty acid methyl esters (FAMEs), including cis/trans isomers.
-
-
Cyclodextrin-Based Capillary Columns: As in HPLC, these phases separate isomers based on inclusion complexation, providing excellent resolution for a wide range of volatile chiral and achiral isomers.[17][18]
Part 3: Practical Guide to Method Development
A systematic approach is crucial for efficiently developing a robust isomer separation method. The following workflow is a proven strategy for tackling a new separation challenge.
Systematic Screening Workflow
Caption: Systematic workflow for chromatography column selection in isomer separation.
Experimental Protocol: Chiral Screening via SFC
This protocol describes a standard approach for initial screening of a racemic compound using Supercritical Fluid Chromatography (SFC), which is often faster and uses less organic solvent than HPLC.[26][27]
1. Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of a new chiral compound.
2. Materials:
-
SFC System with UV or Mass Spectrometric Detector.
-
Screening Columns:
-
Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) column
-
Immobilized Amylose tris(3,5-dimethylphenylcarbamate) column
-
Immobilized Cellulose tris(4-chloro-3-methylphenylcarbamate) column
-
Immobilized Amylose tris(5-chloro-2-methylphenylcarbamate) column
-
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (IPA), Acetonitrile (ACN), each with a standard additive (e.g., 0.1% Trifluoroacetic Acid for acids, 0.1% Diethylamine for bases).
-
Sample: Racemic mixture dissolved in a suitable solvent (e.g., Methanol/Ethanol) at ~1 mg/mL.
3. Methodology:
-
Step 1: Column Installation & Equilibration: Install the first screening column. Set the back pressure regulator to 120-150 bar and the column temperature to 40 °C. Equilibrate the column with the initial mobile phase conditions (e.g., 5% Methanol in CO₂) for 5-10 minutes.
-
Step 2: Initial Generic Gradient Run:
-
Flow Rate: 2-3 mL/min.
-
Gradient: 5% to 40% Co-solvent B (Methanol) over 5-7 minutes.
-
Hold at 40% for 1 minute.
-
Return to initial conditions and re-equilibrate.
-
Inject 1-5 µL of the sample.
-
-
Step 3: Evaluate Results: Analyze the chromatogram for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α).
-
Step 4: Iterate Co-solvents: If no or poor separation is observed, repeat Step 2 and 3 using the other co-solvents (Ethanol, IPA, AN). The choice of alcohol can dramatically alter selectivity.[28]
-
Step 5: Iterate Columns: If no satisfactory separation is achieved, switch to the next column in the screening set and repeat Steps 1-4.
-
Step 6: Optimization: Once a promising column/co-solvent combination is identified (Rs > 1.0), further optimization can be performed by converting the gradient to an isocratic method, fine-tuning the co-solvent percentage, and adjusting temperature and back pressure to maximize resolution and minimize run time.
4. Causality and Justification:
-
Why SFC first? SFC offers higher diffusion rates and lower viscosity than HPLC, leading to faster separations and higher efficiency.[29] The use of CO₂ also makes it a "greener" technique.[27]
-
Why these four columns? This set of immobilized polysaccharide columns provides broad and diverse selectivity, covering a large chemical space and offering a high probability of finding an initial separation.
-
Why screen co-solvents? The co-solvent plays a critical role in modulating interactions between the analyte and the CSP. Changing from Methanol to Ethanol or IPA can alter hydrogen bonding and steric interactions, often dramatically improving or enabling a separation.[6]
Conclusion
The separation of isomers is a nuanced field where a deep understanding of intermolecular forces is paramount. There is no single "best" column; instead, the optimal choice is one whose stationary phase chemistry is tailored to the specific structural differences between the analytes. Polysaccharide-based CSPs offer the broadest utility for chiral screening, while specialized phases like macrocyclic glycopeptides, Pirkle-type, and various achiral columns provide powerful, targeted solutions for specific molecular classes. By employing a systematic screening approach and understanding the causal mechanisms behind retention, researchers can efficiently navigate the complexities of isomer analysis and develop robust, reliable separation methods.
References
- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications | Semantic Scholar [semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hplc.eu [hplc.eu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. preprints.org [preprints.org]
- 19. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bujnochem.com [bujnochem.com]
- 22. welch-us.com [welch-us.com]
- 23. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 24. asianpubs.org [asianpubs.org]
- 25. vurup.sk [vurup.sk]
- 26. omicsonline.org [omicsonline.org]
- 27. selvita.com [selvita.com]
- 28. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Inter-laboratory Validation of 2-Sulfobenzoic Acid Analysis
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the quantitative analysis of 2-Sulfobenzoic acid, a compound often monitored as a process impurity or degradation product in active pharmaceutical ingredients (APIs). While no standardized inter-laboratory study for this specific analyte is publicly available, this document synthesizes established principles from authoritative guidelines to offer a robust protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a validated, reproducible, and transferable analytical method for this compound.
The proposed methodology is grounded in High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique for the analysis of non-volatile organic acids.[1][2][3] This guide will delve into the causality behind experimental choices, present a detailed protocol for a hypothetical inter-laboratory study, and provide a comparative analysis of expected performance data.
The Imperative of Inter-Laboratory Validation
Before delving into the protocol, it is crucial to understand the significance of an inter-laboratory study, often referred to as a "round-robin" test. While a single laboratory can perform a thorough method validation, an inter-laboratory study is the ultimate test of a method's reproducibility.[4] It assesses the method's performance across different laboratories, analysts, instruments, and environments, thereby establishing its robustness and transferability. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures and the ISO 5725 series on the accuracy of measurement methods form the bedrock of this guide.[5][6]
Data Presentation: A Comparative Overview
An inter-laboratory study culminates in the statistical analysis of data from all participating laboratories to determine the method's precision under reproducibility conditions. The following table presents hypothetical results from such a study, illustrating how data from participating laboratories would be compared to assess the method's performance against predefined acceptance criteria.
Table 1: Hypothetical Inter-Laboratory Validation Results for this compound Analysis by HPLC-UV
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Acceptance Criteria |
| Linearity (R²) | 0.9997 | 0.9995 | 0.9998 | 0.9993 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | ||||||
| Low Concentration (1 µg/mL) | 99.2% | 101.5% | 98.8% | 97.5% | 100.8% | 95.0 - 105.0% |
| Mid Concentration (10 µg/mL) | 100.1% | 99.8% | 100.5% | 99.2% | 100.3% | 98.0 - 102.0% |
| High Concentration (50 µg/mL) | 99.5% | 100.2% | 99.9% | 100.6% | 99.7% | 98.0 - 102.0% |
| Precision (RSD%) | ||||||
| Repeatability (n=6) | 0.85% | 0.92% | 0.78% | 1.10% | 0.95% | ≤ 2.0% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.15% | 1.25% | 1.05% | 1.40% | 1.20% | ≤ 3.0% |
| Reproducibility (RSD%) | \multicolumn{5}{c | }{1.85%} | ≤ 5.0% | |||
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 0.6 | 0.5 | 0.7 | 0.5 | Report |
Experimental Protocols
The following is a detailed methodology for the determination of this compound that can serve as the foundation for an inter-laboratory validation study. The choice of a reversed-phase HPLC method is based on its suitability for separating polar organic compounds.[7][8][9]
1. Objective
To validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in a given sample matrix through an inter-laboratory collaborative study.
2. Principle
This compound is separated from other components in the sample matrix on a C18 stationary phase using an isocratic mobile phase. Detection is performed by UV spectrophotometry at a wavelength where the analyte exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
3. Materials and Reagents
-
This compound certified reference standard (commercially available from suppliers such as LGC Standards and Pharmaffiliates)[10][11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Sample matrix (e.g., placebo formulation or a solution representative of the intended sample)
4. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
5. Chromatographic Conditions (Example)
-
Mobile Phase: 20 mM Potassium dihydrogen phosphate buffer (adjusted to pH 2.5 with phosphoric acid) : Acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
6. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the standard stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample matrix and dissolve it in a known volume of mobile phase to achieve a theoretical concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
7. Validation Study Design
The inter-laboratory study should be designed to assess the following validation parameters as per ICH Q2(R1) guidelines:[5]
-
Specificity: Each laboratory should assess the ability of the method to unequivocally measure the analyte in the presence of other components. This can be achieved by analyzing a placebo, a spiked placebo, and the analyte standard.
-
Linearity: Each laboratory should inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (R²) of the regression line.
-
Accuracy: Accuracy should be determined at three concentration levels (low, mid, and high) by spiking the sample matrix with known amounts of this compound. Each laboratory should prepare and analyze three replicates at each level.
-
Precision:
-
Repeatability (Intra-assay precision): Each laboratory should analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: The repeatability study should be repeated on a different day, by a different analyst, and on a different instrument within the same laboratory.[12]
-
Reproducibility (Inter-laboratory precision): The results from all participating laboratories will be statistically analyzed to determine the overall reproducibility of the method.
-
-
Limit of Quantitation (LOQ): Each laboratory should estimate the LOQ, which is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be determined based on the signal-to-noise ratio (typically 10:1) or by the standard deviation of the response and the slope of the calibration curve.[13]
8. Statistical Analysis
The statistical analysis of the data from the inter-laboratory study should be conducted in accordance with ISO 5725.[6][14][15] This involves the use of statistical tests such as Cochran's test to identify any laboratories with significantly larger variances (outliers) and Grubbs' test to identify any laboratories with outlying mean values. After excluding any justified outliers, the overall mean, repeatability standard deviation, and reproducibility standard deviation are calculated.
Visualization of Workflows
To further clarify the processes involved, the following diagrams illustrate the key workflows in an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Caption: Key steps in the analytical method for this compound.
Conclusion
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for this compound. By adhering to the principles outlined in authoritative guidelines such as ICH Q2(R1) and ISO 5725, and by following a well-defined experimental protocol, laboratories can collaboratively establish a robust, reliable, and transferable analytical method. The successful completion of such a study provides the highest level of confidence in the quality and consistency of analytical data, which is paramount for ensuring the safety and efficacy of pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 3. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. scribd.com [scribd.com]
- 7. Benzoic acid, 2-sulfo- | SIELC Technologies [sielc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. This compound | CAS 632-25-7 | LGC Standards [lgcstandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. wjarr.com [wjarr.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. webstore.ansi.org [webstore.ansi.org]
A Comparative Structural Analysis of Metal Complexes: 2-Sulfobenzoic Acid vs. Phthalic and Salicylic Acids
A Technical Guide for Researchers in Coordination Chemistry and Drug Development
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the structural features of metal complexes derived from 2-sulfobenzoic acid against those formed with structurally similar ligands, namely phthalic acid and salicylic acid. Understanding these structural nuances is paramount for the rational design of metal-organic frameworks (MOFs), catalysts, and metallodrugs, where the choice of ligand dictates the final architecture and, consequently, the material's properties and biological activity.
Introduction: The Unique Role of the Sulfonate Group
This compound (2-SBA) presents a fascinating case study in ligand design. It is an aromatic dicarboxylic acid analogue where one carboxyl group is replaced by a sulfonic acid moiety. This substitution introduces a unique combination of a hard carboxylate and a hard sulfonate donor group within the same molecule, offering multiple potential coordination sites. The presence of the bulky and strongly acidic sulfonate group in the ortho position to the carboxylic acid creates significant steric and electronic effects that profoundly influence the coordination chemistry and the resulting supramolecular structures of its metal complexes.
This guide will dissect these influences by comparing the structural parameters of 2-SBA metal complexes with those of two closely related and widely studied ligands: phthalic acid, its dicarboxylic acid analogue, and salicylic acid, which features a hydroxyl group in the ortho position.
Coordination Versatility: A Tale of Three Ligands
The coordination behavior of these ligands is diverse, dictated by the nature of the donor groups and their spatial arrangement. The interplay of the metal ion's size, charge, and preferred coordination geometry with the ligand's flexibility and donor atom availability leads to a rich variety of structural motifs.
Coordination Modes
The primary coordination modes of this compound, phthalic acid, and salicylic acid are illustrated below. This diversity in binding is fundamental to the construction of varied and complex metal-organic architectures.
Caption: Common coordination modes of the ligands.
The sulfonate group of 2-SBA, being a weaker coordinating agent than the carboxylate, often participates in bridging interactions or remains uncoordinated, influencing the crystal packing through hydrogen bonding. In contrast, the two carboxylate groups of phthalic acid offer a wider array of bridging possibilities, leading to the formation of robust one-, two-, and three-dimensional networks. Salicylic acid predominantly acts as a chelating ligand, forming stable six-membered rings with metal ions.
Experimental Data Comparison
To objectively compare the influence of these ligands on the resulting metal complexes, we will examine key experimental data from X-ray crystallography, infrared spectroscopy, and thermal analysis. For consistency, we will focus on copper(II) complexes where data is available.
Structural Parameters from X-ray Crystallography
The precise measurement of bond lengths and angles from single-crystal X-ray diffraction provides the most direct evidence of the coordination environment. Below is a comparison of selected structural parameters for copper(II) complexes of the three ligands.
| Parameter | [Cu₂(C₇H₄O₃)₂(H₂O)₂]·2H₂O (Salicylate)[1] | [Cu(C₈H₄O₄)(H₂O)] (Phthalate)[2] | [Cu(C₇H₄O₅S)(H₂O)₂(bpy)]₂·6H₂O (2-Sulfobenzoate)[3] |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Square Pyramidal |
| Cu-O (carboxylate) (Å) | 1.933 - 1.962 | 1.938 - 1.962 | 1.958 |
| Cu-O (hydroxyl/sulfonate) (Å) | 1.933 (phenolic) | N/A | apical, longer distances |
| Cu-O (water) (Å) | 1.962 | 1.962 | 1.981 |
| O-Cu-O (chelate angle) (°) | ~90 | N/A | N/A |
The data reveals that the Cu-O(carboxylate) bond lengths are comparable across the different ligands, suggesting that the fundamental interaction between the copper(II) ion and the carboxylate group is not dramatically altered. However, the overall coordination geometry and the involvement of the second functional group are markedly different. In the salicylate complex, the deprotonated hydroxyl group participates in chelation, leading to a stable five-membered ring. For the phthalate complex, both carboxylate groups are involved in creating a polymeric structure. The sulfonate group in the 2-sulfobenzoate complex often forms longer, weaker interactions or is involved in hydrogen bonding networks, influencing the extended crystal structure.
Infrared Spectroscopy: Probing the Coordination Environment
Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination modes of carboxylate and sulfonate groups. The positions of the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group are particularly informative. The separation between these two bands (Δν = νₐsym - νₛym) can indicate the coordination mode.
| Ligand/Complex | ν(C=O) (cm⁻¹) | νₐsym(COO⁻) (cm⁻¹) | νₛym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | ν(SO₃) (cm⁻¹) | Reference |
| This compound | ~1700 | - | - | - | ~1200, ~1040 | General |
| Copper(II) 2-Sulfobenzoate | - | ~1610 | ~1385 | ~225 | ~1180, ~1030 | Inferred |
| Phthalic Acid | ~1690 | - | - | - | N/A | General |
| Copper(II) Phthalate | - | ~1571 | ~1403 | ~168 | N/A | [4] |
| Salicylic Acid | ~1660 | - | - | - | N/A | General |
| Copper(II) Salicylate | - | ~1580 | ~1360 | ~220 | N/A | [5] |
A larger Δν value is typically associated with a monodentate coordination mode, while a smaller Δν value suggests a bidentate or bridging mode. The shift in the SO₃ stretching frequencies upon coordination in 2-sulfobenzoate complexes also provides evidence of the sulfonate group's interaction with the metal center.
Thermal Analysis: Stability and Decomposition
Thermogravimetric analysis (TGA) provides insights into the thermal stability of the complexes and the nature of their decomposition. The decomposition temperature is influenced by the strength of the metal-ligand bonds and the overall crystal structure.
| Compound | Decomposition Onset (°C) | Final Residue | Reference |
| Copper(II) Salicylate hydrate | ~275 (exothermic decomposition) | CuO | [6] |
| Copper(II) Phthalate monohydrate | Dehydration followed by decomposition up to ~550 K (277 °C) | CuO | [7] |
| Copper Phthalocyanine (for comparison of a robust structure) | >500 | - | [8] |
Experimental Protocol: Synthesis and Characterization of a Copper(II) 2-Sulfobenzoate Complex
This section provides a representative, step-by-step methodology for the synthesis and characterization of a copper(II) 2-sulfobenzoate complex. This protocol is based on established methods for the synthesis of similar copper carboxylate complexes.[4]
Synthesis
-
Dissolution of Ligand: Dissolve 2.02 g (10 mmol) of this compound in 50 mL of deionized water. Adjust the pH to approximately 5-6 by the dropwise addition of a 1 M NaOH solution. This deprotonates the carboxylic and sulfonic acid groups.
-
Preparation of Copper Solution: In a separate beaker, dissolve 1.25 g (5 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 30 mL of deionized water with gentle heating.
-
Reaction: Slowly add the copper(II) sulfate solution to the sodium 2-sulfobenzoate solution with constant stirring. A blue precipitate should form immediately.
-
Digestion: Heat the reaction mixture at 60-70 °C for 1 hour with continuous stirring to allow for crystal growth and to ensure the reaction goes to completion.
-
Isolation and Washing: Allow the mixture to cool to room temperature. Collect the blue precipitate by vacuum filtration. Wash the product three times with 20 mL portions of deionized water to remove any unreacted salts, followed by a final wash with 20 mL of ethanol.
-
Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride or in an oven at 80 °C to a constant weight.
Caption: Workflow for the synthesis of Copper(II) 2-sulfobenzoate.
Characterization
-
Infrared Spectroscopy (IR): Record the IR spectrum of the dried product using the KBr pellet method. Compare the spectrum to that of the free ligand to confirm coordination. Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic asymmetric and symmetric COO⁻ and SO₃⁻ stretching bands.
-
UV-Vis Spectroscopy: Dissolve a small amount of the complex in a suitable solvent (e.g., water or DMSO) and record the UV-Vis spectrum. The d-d transitions of the copper(II) ion will appear as a broad band in the visible region.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere from room temperature to approximately 800 °C to determine the thermal stability and decomposition pattern.
Conclusion: The Decisive Role of the Ortho-Sulfonate Group
The structural analysis of metal complexes of this compound in comparison to its phthalic and salicylic acid analogues reveals the profound influence of the ortho-sulfonate group. While the carboxylate group remains the primary coordination site, the sulfonate group, through its steric bulk and potential for weaker coordination and strong hydrogen bonding, directs the formation of unique supramolecular architectures.
-
Compared to Phthalic Acid: The replacement of a carboxylate with a sulfonate group in the ortho position generally leads to less robust, lower-dimensional networks. The sulfonate group's single strong acidic proton and its three oxygen atoms provide different hydrogen bonding capabilities compared to a carboxylic acid group.
-
Compared to Salicylic Acid: Unlike the hydroxyl group in salicylic acid, the sulfonate group in 2-SBA is a much poorer chelating partner for the adjacent carboxylate. This steric hindrance and the different electronic nature of the sulfonate group disfavor the formation of stable five- or six-membered chelate rings that are characteristic of salicylate complexes.
In essence, the strategic placement of the sulfonate group in this compound provides a powerful tool for crystal engineering. It allows for the fine-tuning of the dimensionality and topology of metal-organic frameworks and can be exploited to create specific packing motifs and host-guest interactions. For drug development professionals, understanding these structural differences is key to designing metal-based therapeutics with tailored solubility, stability, and reactivity profiles.
References
- 1. Crystal structure of catena-poly[[copper(II)-μ2-salicylato-[diaquacopper(II)]-μ2-salicylato] dihydrate] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and stability of carboxylate complexes. Part IX. Crystal and molecular structure of copper(II) phthalate monohydrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Sulfobenzoic Acid
As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a culture of proactive safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Sulfobenzoic acid, a compound that demands rigorous adherence to safety protocols due to its corrosive nature. Our focus extends beyond simply listing personal protective equipment (PPE); we aim to instill a deep understanding of why each piece of equipment is critical, thereby building a self-validating system of laboratory safety.
Understanding the Inherent Risks of this compound
This compound (C₇H₆O₅S) is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1] Its primary hazard lies in its severe corrosivity. Contact with skin, eyes, or mucous membranes can result in severe burns.[2][3] Inhalation of its dust can cause chemical burns to the respiratory tract, and ingestion can lead to burns in the gastrointestinal system.[1] Understanding these risks is the foundational step in appreciating the necessity of a comprehensive PPE strategy.
Core Principles of Chemical Handling Safety
Before delving into the specifics of PPE for this compound, it is crucial to establish a baseline of safe laboratory practices. Engineering controls, such as working within a certified chemical fume hood, are the first line of defense to minimize exposure.[1] Administrative controls, including proper training and clear standard operating procedures, are equally vital. PPE should be considered the final, but essential, barrier between the researcher and the chemical hazard.
Essential Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat or chemical-resistant apron | NIOSH-approved respirator (if not in a fume hood) |
| Performing reactions | Chemical safety goggles and a face shield | Chemical-resistant gloves | Laboratory coat or chemical-resistant suit | As needed based on ventilation and potential for aerosolization |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
| Waste disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not typically required if handling sealed containers |
In-Depth Analysis of PPE Components
Eye and Face Protection:
Due to the severe and irreversible damage that this compound can inflict upon the eyes, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should be worn at all times when handling the solid or its solutions. They provide a seal around the eyes, protecting against splashes and airborne particles. Standard safety glasses do not offer sufficient protection.[1]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing, such as during the preparation of solutions or when transferring the chemical.[4][5]
Hand Protection:
The skin is a primary route of exposure, and direct contact with this compound will cause severe burns.
-
Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile or neoprene gloves are generally recommended for handling this compound.[6] It is essential to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves provide adequate protection for the duration of the task. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection:
Protecting the skin on the arms and body is crucial to prevent accidental contact.
-
Laboratory Coat: A standard laboratory coat provides a minimal barrier.
-
Chemical-Resistant Apron or Suit: For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a full chemical-resistant suit should be worn over the lab coat.[7][8]
Respiratory Protection:
Inhalation of this compound dust can cause severe irritation and burns to the respiratory tract.
-
NIOSH-Approved Respirator: If work cannot be conducted within a chemical fume hood, or if there is a potential for significant dust generation, a NIOSH-approved respirator with the appropriate particulate filter is mandatory.[1][9] The specific type of respirator and cartridge should be determined based on a formal risk assessment.
Procedural Guidance: Donning, Doffing, and Disposal of PPE
A self-validating safety protocol includes the correct procedures for putting on and taking off PPE to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Donning (Putting On):
-
Gown/Apron: Put on the lab coat or chemical-resistant apron.
-
Respirator: If required, perform a fit check for the respirator.
-
Goggles and Face Shield: Put on safety goggles, ensuring a snug fit, followed by the face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Apron: Remove the lab coat or apron by rolling it away from the body.
-
Face Shield and Goggles: Remove the face shield and then the goggles.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
-
-
Disposal:
-
All disposable PPE, including gloves and any contaminated items, must be disposed of as hazardous waste in accordance with institutional and local regulations.[2]
-
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Emergency Procedures and First Aid
In the event of an exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[1]
Facilities handling this compound must be equipped with easily accessible and fully functional eyewash stations and safety showers.[1][10]
Conclusion
The safe handling of this compound is not merely a matter of following a checklist; it requires a deep-seated understanding of the chemical's hazards and a commitment to rigorous safety protocols. By internalizing the principles outlined in this guide, researchers can create a safer laboratory environment and protect themselves and their colleagues from the potentially severe consequences of exposure. This commitment to safety is the bedrock of scientific integrity and innovation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. mjhughes.com [mjhughes.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. Protective apparel [norfalco.com]
- 9. This compound cyclic anhydride(81-08-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. safetyresourcesblog.com [safetyresourcesblog.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

